Ethyl 3,5-dimethylbenzoylformate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3,5-dimethylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLQIQOXXSVLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374510 | |
| Record name | Ethyl 3,5-dimethylbenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100117-62-2 | |
| Record name | Ethyl 3,5-dimethylbenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 3,5-dimethylbenzoylformate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Ethyl 3,5-dimethylbenzoylformate is an organic compound of interest in synthetic and medicinal chemistry. As an α-keto ester, it possesses two key reactive sites: the ketone and the ester carbonyl groups, attached to a sterically hindered aromatic ring. This guide provides a comprehensive overview of its chemical properties, including its structure, predicted spectroscopic characteristics, and potential reactivity. A plausible synthetic route is detailed, and its potential applications in drug discovery and development are discussed, drawing parallels with related benzoylformate derivatives. This document is intended to serve as a valuable resource for researchers and professionals working with this and similar molecules.
Introduction
This compound, with the CAS number 100117-62-2, is an aromatic α-keto ester.[1][2][3] Its structure, featuring a 1,2-dicarbonyl moiety directly attached to a 3,5-dimethyl substituted phenyl ring, imparts a unique combination of steric and electronic properties that influence its reactivity and potential biological activity. The presence of both a ketone and an ester functional group provides multiple avenues for chemical modification, making it a potentially versatile building block in organic synthesis. This guide aims to provide a detailed technical overview of its chemical properties, leveraging established principles of organic chemistry to predict its behavior and characteristics in the absence of extensive published experimental data.
Chemical Identity and Physicochemical Properties
This compound is a liquid or oil at room temperature.[3] Its core structure consists of a benzoylformate moiety with two methyl groups at the 3 and 5 positions of the phenyl ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 100117-62-2 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₄O₃ | [1][3] |
| Molecular Weight | 206.24 g/mol | [3] |
| Physical Form | Liquid, Oil | [3] |
| Synonyms | Ethyl (3,5-dimethylphenyl)(oxo)acetate, 3,5-Dimethylbenzoylformic acid ethyl ester, Benzeneacetic acid, 3,5-dimethyl-alpha-oxo-, ethyl ester | [1] |
Molecular Structure
The structure of this compound is central to its chemical behavior. The diagram below illustrates the arrangement of its constituent atoms and functional groups.
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1,3-dimethylbenzene (1.0 eq) to the flask. Slowly add a solution of ethyl oxalyl chloride (1.0 eq) in the same solvent dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Potential Applications in Drug Development
While specific pharmacological data for this compound is not available, the benzoylformate scaffold is present in a number of biologically active molecules. The α-keto ester functionality is a known pharmacophore that can interact with various biological targets.
-
Enzyme Inhibition: The electrophilic nature of the α-keto group makes it a potential covalent or non-covalent inhibitor of enzymes, particularly those with a nucleophilic residue (such as cysteine or serine) in their active site.
-
Antimicrobial and Antiviral Agents: Derivatives of benzoylformic acid have been investigated for their antimicrobial and antiviral activities. The ability to modify both the aromatic ring and the ester group of this compound allows for the generation of a library of analogs for screening against various pathogens.
-
Anticancer Drug Discovery: The benzoyl moiety is a common feature in many anticancer agents. The reactivity of the α-keto ester provides a handle for the synthesis of more complex molecules with potential cytotoxic or antiproliferative effects.
Conclusion
This compound is a chemical entity with significant potential as a synthetic intermediate. Its dual carbonyl functionality, coupled with a substituted aromatic ring, offers a rich landscape for chemical transformations. While a comprehensive experimental characterization is yet to be published, this guide provides a robust, theory-based overview of its chemical properties. The predicted spectroscopic data, reactivity profile, and a plausible synthetic route offer a solid foundation for researchers and drug development professionals interested in exploring the utility of this molecule. Further experimental investigation is warranted to fully elucidate its chemical behavior and to explore its potential in medicinal chemistry and materials science.
References
Sources
Ethyl 3,5-dimethylbenzoylformate synthesis pathway and mechanism
An In-depth Technical Guide to the Synthesis of Ethyl 3,5-dimethylbenzoylformate
Introduction
This compound is an aryl α-keto ester, a class of compounds of significant interest in organic synthesis. Structurally, these molecules feature a ketone and an ester functional group on adjacent carbons, lending them high reactivity and versatility as synthetic intermediates.[1] Their utility is prominent in the synthesis of a wide array of value-added products, including pharmaceuticals, agrochemicals, and natural product analogs.[1] This guide provides an in-depth exploration of the primary synthesis pathways for this compound, focusing on the underlying mechanisms, experimental rationale, and practical protocols for researchers and drug development professionals.
Part 1: Primary Synthesis Pathways
Two principal and industrially scalable methods for the synthesis of this compound are the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) and the Grignard reaction utilizing a 3,5-dimethylphenyl magnesium halide.
Pathway A: Friedel-Crafts Acylation of m-Xylene
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and provides a direct route to aryl ketones.[2][3] For the synthesis of this compound, this pathway involves the reaction of m-xylene with ethyl oxalyl chloride, an acyl halide derived from oxalic acid.
Causality and Mechanistic Rationale:
The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[2] The Lewis acid coordinates to the chloride of ethyl oxalyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion or a reactive acylium ion-Lewis acid complex.[4] The electron-rich π-system of the m-xylene ring then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[2]
The two methyl groups on the m-xylene ring are ortho, para-directing and activating. Both groups direct the incoming electrophile to the 2-, 4-, and 6-positions. Due to steric hindrance between the two methyl groups (at the 2-position), the acylation occurs predominantly at the 4-position, yielding the desired 3,5-dimethyl substituted product. A subsequent deprotonation by the [AlCl₄]⁻ complex restores the aromaticity of the ring, yielding the final product. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further reaction, preventing polyacylation.[2][3]
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts Acylation.
Pathway B: Grignard Reaction
The Grignard reaction offers a powerful method for carbon-carbon bond formation.[5][6] This pathway commences with the synthesis of a Grignard reagent from 1-bromo-3,5-dimethylbenzene, which then reacts with a suitable electrophile like diethyl oxalate.
Causality and Mechanistic Rationale:
The synthesis is a two-step process. First, 1-bromo-3,5-dimethylbenzene reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form 3,5-dimethylphenylmagnesium bromide.[7] This reagent is a potent nucleophile and a strong base, hence the strict requirement for anhydrous conditions to prevent quenching by water.[7]
In the second step, the Grignard reagent is added to diethyl oxalate. The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate which then collapses, expelling ethoxide as a leaving group to yield the target α-keto ester, this compound.[8] It is crucial to control the stoichiometry and temperature, as an excess of the Grignard reagent could potentially react further with the ketone group of the product to form a tertiary alcohol.[6][8]
Reaction Mechanism: Grignard Synthesis
Caption: Grignard reaction pathway for synthesis.
Part 2: Alternative Synthesis Route: Oxidation of 3',5'-Dimethylacetophenone
An alternative strategy involves the oxidation of a readily available precursor, 3',5'-dimethylacetophenone. Several oxidative methods exist for converting aryl ketones to aryl α-keto esters.[9][10] One of the most classic and effective reagents for this transformation is selenium dioxide (SeO₂).[11]
Causality and Mechanistic Rationale:
The oxidation of the α-methyl group of the acetophenone derivative with selenium dioxide proceeds via a complex mechanism, often involving an initial ene reaction or ketonization of a selenite ester intermediate, followed by hydrolysis to give the corresponding phenylglyoxal. The phenylglyoxal can then be further oxidized and esterified in a one-pot procedure or isolated and then esterified with ethanol under acidic conditions to yield this compound.[11] While effective, this method's primary drawback is the high toxicity of selenium compounds, which requires stringent safety protocols and waste management.
Part 3: Comparative Analysis of Synthesis Routes
The choice of synthesis pathway depends on factors such as starting material cost and availability, scalability, safety considerations, and desired purity.
| Parameter | Friedel-Crafts Acylation | Grignard Reaction | SeO₂ Oxidation |
| Starting Materials | m-Xylene, Ethyl oxalyl chloride | 1-Bromo-3,5-dimethylbenzene, Diethyl oxalate | 3',5'-Dimethylacetophenone, SeO₂ |
| Reagent Availability | High | Moderate (Grignard precursor may need synthesis) | High |
| Scalability | Excellent, widely used in industry.[1] | Good, but requires strict anhydrous conditions. | Moderate, limited by SeO₂ toxicity and handling. |
| Key Advantages | Direct, high-yielding, avoids poly-substitution.[2][3] | Powerful C-C bond formation, good functional group tolerance (with protection). | Utilizes a readily available ketone precursor.[11] |
| Key Disadvantages | Requires stoichiometric amounts of corrosive Lewis acid (AlCl₃), generating significant waste. | Highly sensitive to moisture and air.[7] Potential for over-addition. | Use of highly toxic selenium reagents. |
| Green Chemistry Aspect | Poor (high E-factor due to Lewis acid waste). | Moderate (atom economy can be good, but solvent use is high). | Poor (use of a highly toxic heavy metal reagent). |
Part 4: Detailed Experimental Protocol (Friedel-Crafts Acylation)
This protocol describes a representative lab-scale synthesis of this compound via Friedel-Crafts acylation. It is imperative that this procedure is performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology:
-
Reaction Setup: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (or nitrogen inlet) is dried in an oven and cooled under a stream of dry nitrogen.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM). The suspension is cooled to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Ethyl oxalyl chloride (1.0 eq.) is dissolved in dry DCM and added dropwise to the stirred AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C.
-
Aromatic Substrate Addition: m-Xylene (1.0 eq.), dissolved in dry DCM, is added dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is monitored for completion using Thin Layer Chromatography (TLC).
-
Workup and Quenching: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum complexes.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
Washing: The combined organic layers are washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Conclusion
The synthesis of this compound can be effectively achieved through several established organic transformations. The Friedel-Crafts acylation of m-xylene stands out as a direct and scalable method, despite its reliance on stoichiometric Lewis acids. The Grignard pathway offers a classic alternative for carbon-carbon bond formation but demands rigorous control of reaction conditions. Finally, oxidation routes from ketone precursors, while feasible, often involve hazardous reagents. The selection of the optimal pathway requires a careful evaluation of scale, safety, cost, and environmental impact, providing a rich landscape of chemical strategy for researchers and process chemists.
References
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Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]
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An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. (n.d.). Aurigene Pharmaceutical Services. Retrieved from [Link]
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An efficient synthesis of aryl a-keto esters. (n.d.). Retrieved from [Link]
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Friedel-Crafts acylation reaction: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
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Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]
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Synthesis of α-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A new synthesis of .alpha.-keto esters and acids. (1980). Journal of Organic Chemistry. Retrieved from [Link]
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Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. (n.d.). National Institutes of Health. Retrieved from [Link]
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One-pot efficient synthesis of aryl α-keto esters from aryl-ketones. (n.d.). ResearchGate. Retrieved from [Link]
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Grignard Reaction. (n.d.). Retrieved from [Link]
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Methods for the Synthesis of α-Keto Esters. (n.d.). ResearchGate. Retrieved from [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances. Retrieved from [Link]
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Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. (2020). YouTube. Retrieved from [Link]
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α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]
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Grignard Reagents. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). YouTube. Retrieved from [Link]
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Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. (n.d.). Retrieved from [Link]
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A-Technical-Guide-to-the-Spectroscopic-Characterization-of-Ethyl-3,5-dimethylbenzoylformate
Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic data for Ethyl 3,5-dimethylbenzoylformate. Due to the limited availability of published experimental data for this specific compound, this guide leverages established principles of spectroscopy and comparative data from structurally analogous compounds, namely Ethyl benzoylformate and Ethyl 3,5-dimethylbenzoate. The objective is to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides standardized experimental protocols for data acquisition, and discusses the interpretation of the spectral features.
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₂H₁₄O₃. Its structure features a central benzoylformate core, which is an alpha-ketoester, substituted with two methyl groups at the 3 and 5 positions of the phenyl ring. The presence of the α-ketoester functionality makes it a valuable intermediate in organic synthesis, potentially in the development of novel pharmaceutical agents and other fine chemicals.[1]
Accurate structural elucidation is paramount in chemical research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides a detailed predictive analysis of the expected spectroscopic data for this compound, offering a valuable reference for its synthesis and characterization.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with the known spectroscopic data of Ethyl benzoylformate and Ethyl 3,5-dimethylbenzoate.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to provide key information about the proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| Ethyl CH₃ | ~1.4 | Triplet (t) | 3H | Coupled to the CH₂ group. Similar to other ethyl esters.[2] |
| Ethyl CH₂ | ~4.4 | Quartet (q) | 2H | Coupled to the CH₃ group and deshielded by the adjacent oxygen atom.[2] |
| Aromatic CH (C4-H) | ~7.2-7.3 | Singlet (s) | 1H | The lone proton on the aromatic ring, positioned between the two methyl groups. |
| Aromatic CH (C2-H, C6-H) | ~7.7-7.8 | Singlet (s) | 2H | The two equivalent protons ortho to the benzoyl group. |
| Methyl CH₃ | ~2.4 | Singlet (s) | 6H | The two equivalent methyl groups on the aromatic ring.[3] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ethyl C H₃ | ~14 | Typical for an ethyl ester methyl group.[4] |
| Ethyl C H₂ | ~62 | Typical for an ethyl ester methylene group.[4] |
| Methyl C H₃ | ~21 | Characteristic of methyl groups on an aromatic ring.[5] |
| Aromatic C -H (C2, C6) | ~130-132 | Aromatic carbons ortho to the carbonyl group. |
| Aromatic C -H (C4) | ~135-137 | Aromatic carbon para to the carbonyl group, deshielded. |
| Aromatic C -CH₃ (C3, C5) | ~138-140 | Aromatic carbons bearing the methyl groups. |
| Aromatic C -C=O (C1) | ~133-135 | The ipso-carbon attached to the benzoyl group. |
| Ester C =O | ~163-165 | The ester carbonyl carbon. |
| Ketone C =O | ~185-190 | The ketone carbonyl carbon, significantly deshielded. |
Predicted Infrared (IR) Spectrum
The IR spectrum will highlight the key functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C-H stretch (aromatic) | 3100-3000 | Medium | Characteristic of C-H bonds on a phenyl ring. |
| C-H stretch (aliphatic) | 3000-2850 | Medium | From the ethyl and methyl groups. |
| C=O stretch (α-ketoester) | 1740-1720 and 1690-1670 | Strong | Two distinct, strong absorptions are expected for the ester and ketone carbonyls.[6] |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong | Skeletal vibrations of the aromatic ring. |
| C-O stretch (ester) | 1300-1100 | Strong | Characteristic of the C-O bonds in the ester group. |
Predicted Mass Spectrum (MS)
Electron Ionization (EI) mass spectrometry is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion | Rationale |
| 206 | [M]⁺ | Molecular ion peak (C₁₂H₁₄O₃)⁺. |
| 177 | [M - C₂H₅]⁺ | Loss of the ethyl group. |
| 133 | [M - COOC₂H₅]⁺ | Loss of the ethoxycarbonyl radical, a common fragmentation for ethyl esters. This would correspond to the [CH₃)₂C₆H₃CO]⁺ ion.[7] |
| 105 | [C₆H₅CO]⁺ fragment | This fragment is characteristic for benzoyl compounds. In this case, it would be a dimethylbenzoyl fragment, so a peak at m/z 133 is more likely to be the base peak. |
| 77 | [C₆H₅]⁺ | Phenyl cation, though less likely to be a major fragment. |
Experimental Protocols
The following are standardized protocols for the acquisition of spectroscopic data for a compound like this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Caption: NMR Spectroscopy Workflow.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups in the molecule.
Methodology:
-
Sample Preparation: If the sample is a liquid, a small drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[7]
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values.
Sources
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An In-depth Technical Guide to Ethyl 3,5-dimethylbenzoylformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-dimethylbenzoylformate, a member of the α-keto ester family, is a chemical compound with the CAS number 100117-62-2 . This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, particularly within the realms of scientific research and pharmaceutical development. The unique structural features of this molecule, namely the α-keto ester moiety, make it a valuable intermediate and a potential pharmacophore in the design of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 100117-62-2 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | Not explicitly stated, but α-keto esters are often liquids or low-melting solids. | |
| Solubility | Expected to be soluble in common organic solvents. |
Synthesis of this compound
The most probable and industrially scalable method for the synthesis of this compound is through a Friedel-Crafts acylation reaction . This classic electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme
Caption: Synthesis of this compound via Friedel-Crafts acylation.
Detailed Experimental Protocol
The following is a proposed, detailed protocol for the synthesis, purification, and characterization of this compound.
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: To the stirred suspension, add a solution of 1,3-dimethylbenzene (1.0 eq) in anhydrous dichloromethane via the dropping funnel. Subsequently, add ethyl oxalyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, cautious addition of crushed ice, followed by 1M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous reagents and a flame-dried flask is critical as the Lewis acid catalyst, aluminum chloride, is highly reactive with water. Moisture would deactivate the catalyst and inhibit the reaction.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the ethyl oxalyl chloride by coordinating to the carbonyl oxygen, making the acyl carbon more electrophilic and susceptible to attack by the aromatic ring.
-
Controlled Addition at Low Temperature: The dropwise addition of the acylating agent at 0 °C is essential to control the exothermic nature of the Friedel-Crafts reaction and to prevent potential side reactions, such as polysubstitution or rearrangement.
-
Aqueous Work-up with Acid: The addition of ice and HCl serves to quench the reaction by hydrolyzing the aluminum chloride-ketone complex and to remove the catalyst from the organic phase.
-
Washing Steps: Washing with sodium bicarbonate neutralizes any remaining acidic components, and the brine wash helps to remove water from the organic layer.
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), two methyl groups on the aromatic ring (a singlet), and aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, carbons of the aromatic ring, and the carbons of the ethyl and methyl groups. |
| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the C=O stretching vibrations of the ketone and the ester functional groups. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (206.24 g/mol ). |
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented in publicly available literature, the α-keto ester moiety is a well-recognized "privileged structure" in medicinal chemistry. This functional group can act as a bioisostere for carboxylic acids with improved cell permeability and can participate in crucial interactions with biological targets.
Potential as Enzyme Inhibitors
The electrophilic nature of the α-keto group makes α-keto esters potent inhibitors of various enzymes, particularly those with a nucleophilic residue (e.g., serine, cysteine, or threonine) in their active site.
Caption: General mechanism of reversible covalent inhibition by an α-keto ester.
Derivatives of benzoylformate have been investigated as inhibitors of enzymes such as benzoylformate decarboxylase [2] and other keto-acid dehydrogenases. These enzymes play critical roles in various metabolic pathways, and their inhibition can have therapeutic effects in diseases like cancer and metabolic disorders. The 3,5-dimethyl substitution pattern on the phenyl ring of this compound can influence its binding affinity and selectivity for specific enzyme targets.
Role as a Synthetic Intermediate
This compound serves as a versatile building block for the synthesis of more complex molecules. The keto and ester functionalities can be selectively modified to introduce a variety of other chemical groups, making it a valuable starting material for the preparation of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound is a readily accessible α-keto ester with significant potential in chemical synthesis and medicinal chemistry. Its preparation via Friedel-Crafts acylation is a robust and scalable method. While its specific biological profile remains to be fully elucidated, its structural features suggest that it could be a valuable scaffold for the development of novel enzyme inhibitors and other therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to explore its full potential in drug discovery and development.
References
- Bera, A. K., Polovnikova, L. S., Roestamadji, J., Widlanski, T. S., Kenyon, G. L., McLeish, M. J., & Hasson, M. S. (2007). Mechanism-based inactivation of benzoylformate decarboxylase, a thiamin diphosphate-dependent enzyme. Journal of the American Chemical Society, 129(14), 4120–4121.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
Sources
Molecular weight and formula of Ethyl 3,5-dimethylbenzoylformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 3,5-dimethylbenzoylformate, a key organic compound with applications in synthetic chemistry and potential relevance to drug discovery and development. This document details its chemical properties, synthesis, spectroscopic characterization, and potential applications, offering a valuable resource for researchers in the field.
Core Properties of this compound
This compound is an α-keto ester characterized by a benzoyl group substituted with two methyl groups at the 3 and 5 positions. The presence of the α-keto and ester functional groups makes it a versatile intermediate in organic synthesis.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₄O₃ | [1][2] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| CAS Number | 100117-62-2 | [1] |
| Appearance | Liquid, Oil | [2] |
Synthesis of this compound: A Mechanistic Approach
The primary and most logical route for the synthesis of this compound is the Friedel-Crafts acylation of m-xylene with ethyl oxalyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring of m-xylene. The use of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is crucial for the generation of the highly reactive acylium ion.
Caption: Friedel-Crafts acylation workflow for the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines a plausible method for the synthesis of this compound based on established Friedel-Crafts acylation procedures.
Materials:
-
m-Xylene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl oxalyl chloride (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel. After the addition is complete, add m-xylene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition of m-xylene, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the two methyl groups on the aromatic ring, and the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |
| ~2.4 | Singlet | 6H | Ar-CH₃ |
| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~7.6 | Singlet | 1H | Aromatic H (para to both methyls) |
| ~7.8 | Singlet | 2H | Aromatic H (ortho to both methyls) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -O-CH₂-C H₃ |
| ~21 | Ar-C H₃ |
| ~62 | -O-C H₂-CH₃ |
| ~129 | Aromatic CH (ortho to both methyls) |
| ~132 | Aromatic C (ipso- to acyl group) |
| ~135 | Aromatic CH (para to both methyls) |
| ~139 | Aromatic C (ipso- to methyl groups) |
| ~164 | C =O (Ester) |
| ~192 | C =O (Ketone) |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in this compound. The α-keto ester moiety will give rise to two distinct carbonyl stretching frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1690 | Strong | C=O stretching (ketone) |
| ~1600, ~1470 | Medium | C=C stretching (aromatic) |
| ~1250-1100 | Strong | C-O stretching (ester) |
The presence of two strong carbonyl peaks is a characteristic feature of α-keto esters[3][4][5][6].
Mass Spectrometry
In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the ester and keto groups.
Predicted Fragmentation Pathway:
Caption: Predicted mass spectrometry fragmentation of this compound.
Common fragmentation pathways for similar esters involve the loss of the alkoxy group (-OCH₂CH₃) and subsequent loss of carbon monoxide (CO) from the acylium ion[7].
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, the benzoylformate scaffold is a known pharmacophore and a versatile building block in medicinal chemistry.
-
Antimicrobial and Anticancer Agents: Substituted benzoyl derivatives have shown promising biological activities, including antimicrobial and anticancer properties[1][8]. The structural features of this compound make it a candidate for derivatization to explore new therapeutic agents.
-
Enzyme Inhibition: The α-keto ester moiety can act as an electrophilic trap for nucleophilic residues in enzyme active sites, making this class of compounds interesting as potential enzyme inhibitors.
-
Intermediate in Heterocyclic Synthesis: Aryl glyoxylates are valuable precursors for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many pharmaceuticals.
Conclusion
This compound is a valuable organic compound with a well-defined molecular structure and predictable chemical properties. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The detailed predicted spectroscopic data provided in this guide will aid in its characterization and quality control. For researchers and drug development professionals, this compound represents a versatile building block for the synthesis of novel molecules with potential biological activities. Further exploration of its reactivity and derivatization is warranted to unlock its full potential in medicinal chemistry and materials science.
References
-
Pharmaffiliates. This compound. [Link]
-
Cui, Z., et al. (2010). Synthesis and bioactivity of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivatives. Molecules, 15(6), 4267-4279. [Link]
-
Pop, R., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(23), 5733. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]
-
Wellman, S. E., et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A, 127(18), 4125-4136. [Link]
-
University of Calgary. Infrared Spectroscopy: Table of Characteristic Absorptions. [Link]
-
UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Esters. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Pharmacy 180. Structure Determination of Organic Compounds - Fragmentation Processes. [Link]
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Purity and appearance of Ethyl 3,5-dimethylbenzoylformate
An In-depth Technical Guide to the Purity and Appearance of Ethyl 3,5-dimethylbenzoylformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 100117-62-2) is an important ketoester intermediate in organic synthesis, finding application in the development of various fine chemicals and pharmaceutical compounds.[1][2] Its molecular structure, featuring an aromatic ring substituted with two methyl groups and an ethyl ketoformate moiety, makes it a versatile building block. The purity and physical appearance of this reagent are critical parameters that can significantly influence the yield, impurity profile, and overall success of subsequent synthetic steps.
This guide provides a comprehensive overview of the key attributes of this compound, detailing its expected appearance, robust analytical methodologies for purity determination, and a discussion of potential process-related impurities. The protocols and insights herein are designed to equip researchers with the necessary tools to confidently assess the quality of this crucial intermediate.
Physicochemical Properties and Expected Appearance
The initial assessment of any chemical reagent begins with a careful visual inspection. This serves as a first-line quality control check before committing the material to a reaction. This compound is typically supplied as a liquid or oil.[1] Any deviation from this, such as the presence of solid precipitates or significant color changes, may indicate degradation or the presence of impurities.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 100117-62-2 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Typical Appearance | Liquid, Oil | [1] |
| Purity (Typical) | ≥96.0% | [1] |
Comprehensive Purity Assessment: A Multi-Modal Approach
Relying on a single analytical technique is often insufficient for a complete purity assessment. A robust, self-validating system employs multiple orthogonal methods to build a comprehensive profile of the compound and its impurities. This section details the primary analytical techniques for evaluating the purity of this compound.
Caption: A typical workflow for the comprehensive quality control analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse method for determining the purity of moderately polar organic compounds like this compound. It separates the main component from non-volatile impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase.
Causality Behind Method Choices:
-
Stationary Phase: A C18 column is selected due to its hydrophobic nature, which provides excellent retention and resolution for aromatic esters.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water is a standard choice for RP-HPLC. Acetonitrile is favored for its low UV cutoff and viscosity.[3][4]
-
Modifier: The addition of a small amount of acid (formic or phosphoric acid) sharpens peaks by suppressing the ionization of any acidic functional groups (e.g., carboxylic acid impurities), leading to more consistent retention times.[3][4] Formic acid is preferred for mass spectrometry (MS) compatibility.
-
Detection: UV detection is ideal as the benzoyl group contains a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm.
Step-by-Step HPLC Protocol:
-
Standard/Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. The sample is vaporized and separated based on boiling point and polarity in the GC column, with the mass spectrometer providing structural information for each eluting peak.
Step-by-Step GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: 250°C, Split mode (e.g., 50:1).
-
Oven Program: Hold at 80°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Analysis: The resulting chromatogram will separate volatile components. The mass spectrum of the main peak can be used to confirm its identity (Molecular Ion M⁺ at m/z 206), while the spectra of minor peaks can be compared against libraries (e.g., NIST) to identify potential impurities.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structural confirmation and can be used for quantitative analysis (qNMR). ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
Expected ¹H NMR Resonances:
-
Ethyl Group: A quartet (~4.4 ppm) for the -OCH₂- protons and a triplet (~1.4 ppm) for the -CH₃ protons.
-
Aromatic Protons: Two signals in the aromatic region (~7.0-8.0 ppm), one for the two equivalent protons ortho to the ketoformate group and one for the single proton between the methyl groups.
-
Methyl Groups: A sharp singlet (~2.3 ppm) integrating to 6 protons for the two equivalent methyl groups on the ring.
Step-by-Step NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz).
-
Analysis: Verify the expected chemical shifts, splitting patterns, and integrations. The absence of significant unassigned signals is a strong indicator of high purity. Impurities with different structures will produce a distinct set of peaks.
Common Impurities and Their Origins
Understanding the synthetic route of a compound is key to predicting potential impurities. A likely synthesis involves the esterification of 3,5-dimethylbenzoic acid with an ethylating agent.
Caption: Relationship between the target compound and its potential process-related impurities.
-
Unreacted Starting Materials:
-
3,5-Dimethylbenzoic Acid: A common process-related impurity. It is more polar than the product and will elute earlier in an RP-HPLC separation. It is easily detected by the presence of a broad carboxylic acid proton signal in the ¹H NMR spectrum.
-
Ethanol: A highly volatile reagent that is typically removed during workup but can be detected by GC-MS if present.
-
-
Side-Reaction Products:
-
Ethyl 3,5-dimethylbenzoate: This can be formed via decarbonylation of the ketoformate product, especially under harsh thermal conditions. Its molecular weight is 178.23 g/mol , making it readily distinguishable by MS.[3][7] Its chromatographic behavior would be similar to the target compound, necessitating a well-resolved method.
-
Conclusion
The quality of this compound is paramount for its successful use in research and development. A thorough assessment of its purity and appearance requires a multi-faceted analytical approach. This guide outlines a robust framework, combining visual inspection with orthogonal chromatographic (HPLC, GC-MS) and spectroscopic (NMR) techniques. By understanding the expected properties of the pure compound and the potential impurities that may arise from its synthesis, scientists can establish stringent quality control criteria, ensuring the integrity and reproducibility of their experimental outcomes.
References
-
CID 142152344 | C10H13-. PubChem, National Institutes of Health. [Link]
-
Ethyl 3,5-dimethylbenzoate. SIELC Technologies. (2018-05-16). [Link]
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Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. The Royal Society of Chemistry. (2014). [Link]
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CAS No: 100117-62-2 | this compound. Pharmaffiliates. [Link]
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Ethyl 3,5-dimethylbenzoate | C11H14O2 | CID 88834. PubChem, National Institutes of Health. [Link]
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Separation of Ethyl 3,5-dinitrobenzoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Synthesis of a. Ethyl 3,5-dihydroxybenzoate. PrepChem.com. [Link]
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Ethyl benzoate - mzCloud. (2015-02-26). [Link]
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Benzene, 1-ethyl-3,5-dimethyl- - NIST WebBook. National Institute of Standards and Technology. [Link]
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Ethylbenzene - NIST WebBook. National Institute of Standards and Technology. [Link]
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Solubility of Ethyl 3,5-dimethylbenzoylformate in common lab solvents
An In-Depth Technical Guide to Determining the Solubility of Ethyl 3,5-dimethylbenzoylformate in Common Laboratory Solvents
Authored by: A Senior Application Scientist
Foreword
In the landscape of chemical research and pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for determining the solubility of this compound (CAS No: 100117-62-2), a compound of interest in synthetic chemistry.[1] While specific solubility data for this molecule is not extensively published, this document equips researchers with the foundational principles, robust experimental protocols, and data analysis techniques required to generate this critical information with high fidelity. We will move beyond simple data reporting to explore the underlying principles that dictate solubility, thereby empowering scientists to make informed decisions in solvent selection and experimental design.
Physicochemical Profile: The Solute and the Solvents
Before any experimental work, a foundational understanding of the molecule and the potential solvents is essential.
This compound: A Structural Overview
This compound possesses a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol .[1] Its structure features a central benzoylformate core, characterized by an aromatic ring, a ketone, and an ethyl ester group. The two methyl groups on the benzene ring at positions 3 and 5 contribute to its lipophilicity. The presence of the ester and ketone functionalities introduces polar characteristics, specifically the capacity to act as hydrogen bond acceptors. This combination of a nonpolar aromatic ring and polar functional groups suggests a nuanced solubility profile, with miscibility likely favoring solvents of intermediate polarity.
A Curated List of Common Laboratory Solvents
The choice of solvent is a critical experimental variable. The principle of "like dissolves like" serves as our primary guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[2][3] Solvents are broadly categorized as polar (protic and aprotic) and nonpolar.[4] The following table summarizes key properties of selected solvents relevant for this study.
| Solvent | Category | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Key Features |
| Water | Polar Protic | 10.2 | 80.1 | 100.0 | Universal solvent, strong H-bonding.[5] |
| Methanol | Polar Protic | 5.1 | 32.7 | 64.7 | Strong H-bonding, dissolves many polar compounds.[5][6] |
| Ethanol | Polar Protic | 4.3 | 24.5 | 78.3 | Versatile solvent, miscible with water and many organic solvents.[5] |
| Acetone | Polar Aprotic | 5.1 | 20.7 | 56.0 | Good for dissolving both polar and nonpolar substances.[5][7] |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | 81.6 | Common in HPLC, dissolves a range of compounds.[6][7] |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | 77.1 | Moderately polar, common in chromatography and extractions.[5][6] |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.1 | 39.6 | Effective for many organic compounds, volatile.[6] |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | 66.0 | Aprotic ether, good for moderately polar compounds.[6] |
| Toluene | Nonpolar | 2.4 | 2.4 | 110.6 | Aromatic, dissolves nonpolar and aromatic compounds.[5][6] |
| Hexane | Nonpolar | 0.1 | 1.9 | 69.0 | Aliphatic hydrocarbon, dissolves nonpolar compounds.[5][6] |
Experimental Determination of Solubility: A Validated Protocol
To ensure accuracy and reproducibility, the equilibrium shake-flask method is the gold standard for solubility determination. This protocol is designed to be a self-validating system, establishing equilibrium to provide a true measure of saturation solubility.
Core Principle
The method involves agitating an excess amount of the solute (this compound) with the solvent at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is achieved, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is quantified.
Materials and Equipment
-
This compound (purity >95%)
-
Selected solvents (HPLC or analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Experimental Workflow
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. An amount that is visibly in excess after equilibration is required (e.g., ~10-20 mg).
-
Accurately pipette a fixed volume of each selected solvent (e.g., 2.0 mL) into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium, though 48-72 hours is preferable for novel compounds. The goal is to ensure the concentration of the dissolved solute is no longer changing over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 2-4 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectroscopy method to determine the concentration. A calibration curve must be generated using standard solutions of known concentrations.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the solubility determination protocol.
Caption: Figure 1: Shake-Flask Solubility Determination Workflow
Qualitative Solubility Testing: A Rapid Screening Approach
For rapid screening or solvent system development, a qualitative approach can be highly informative. This involves observing the miscibility of the compound in different solvents to build a general solubility profile.[8][9]
Protocol for Qualitative Assessment
-
Place a small, consistent amount of this compound (e.g., 10 mg) into a series of small, dry test tubes.
-
Add a selected solvent dropwise (e.g., 0.1 mL at a time), vortexing or shaking vigorously after each addition.[8]
-
Continue adding solvent up to a total volume of 1.0 mL.
-
Observe whether the compound dissolves completely. Classify the result as:
-
Soluble: The compound dissolves completely.
-
Partially Soluble: Some, but not all, of the compound dissolves.
-
Insoluble: No discernible amount of the compound dissolves.
-
Logical Flow for Solvent Selection
This diagram illustrates a decision-making process for characterizing the compound's general solubility class.
Caption: Figure 2: Qualitative Solubility Classification Flowchart
Data Presentation and Interpretation
All quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and analysis.
Table 2: Quantitative Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Water | [Experimental Data] | [Calculated Data] | [e.g., Insoluble] |
| Methanol | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Ethanol | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Acetone | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |
| Acetonitrile | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Ethyl Acetate | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |
| Dichloromethane | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |
| Tetrahydrofuran | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |
| Toluene | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Hexane | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |
Note: This table serves as a template for recording experimentally determined values.
Interpretation: Based on its structure, it is hypothesized that this compound will exhibit low solubility in highly polar protic solvents like water and nonpolar aliphatic solvents like hexane. Its solubility is expected to be highest in solvents of intermediate polarity, such as dichloromethane, ethyl acetate, and acetone, which can effectively solvate both the aromatic and the ester/ketone portions of the molecule.
Conclusion
This guide provides a comprehensive and scientifically rigorous methodology for determining the solubility of this compound. By combining theoretical principles with a detailed, validated experimental protocol, researchers are empowered to generate the high-quality data essential for advancing their work in chemical synthesis, process development, and pharmaceutical sciences. The emphasis on causality and robust experimental design ensures that the results obtained will be both reliable and insightful.
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A Technical Guide to the Research Applications of Ethyl 3,5-Dimethylbenzoylformate: A Versatile Building Block in Medicinal Chemistry and Organic Synthesis
Abstract: Ethyl 3,5-dimethylbenzoylformate is a distinct α-keto ester whose potential in scientific research, particularly in drug discovery and fine chemical synthesis, remains significantly unexplored. This guide delineates the prospective research applications of this compound by drawing parallels with its parent molecule, ethyl benzoylformate, and other structurally related motifs. We will explore its core reactivity, propose its use as a foundational scaffold for novel therapeutics, and provide detailed, actionable experimental protocols for its application. This document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage the unique structural and chemical properties of this compound in their work.
Introduction to this compound
This compound (CAS No. 100117-62-2) is an organic compound characterized by a central α-keto ester functionality attached to a 3,5-dimethyl-substituted phenyl ring.[1][2] This specific substitution pattern distinguishes it from the more commonly studied ethyl benzoylformate, offering unique steric and electronic properties that can be exploited in molecular design. The presence of the two methyl groups increases lipophilicity and can influence the molecule's orientation within enzyme binding pockets or its metabolic stability.
Physicochemical and Spectral Properties
The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step for any R&D professional looking to incorporate it into their synthetic strategies.[1][3]
| Property | Value | Source |
| CAS Number | 100117-62-2 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Appearance | Liquid, Oil | [1] |
| Purity | Typically ≥96.0% | [1] |
| InChI Key | FSLQIQOXXSVLCU-UHFFFAOYSA-N | [1] |
While exhaustive published spectra are scarce, the expected spectral characteristics can be inferred from its structure, providing a baseline for experimental validation.
| Spectroscopy | Expected Signals and Rationale |
| ¹H NMR | ~1.4 ppm (triplet, 3H): Methyl protons of the ethyl group coupled to the methylene. ~4.4 ppm (quartet, 2H): Methylene protons of the ethyl group, deshielded by the adjacent oxygen. ~2.4 ppm (singlet, 6H): Protons of the two equivalent methyl groups on the aromatic ring. ~7.0-7.5 ppm (multiplet, 3H): Aromatic protons. |
| ¹³C NMR | ~14 ppm: Ethyl CH₃ carbon. ~62 ppm: Ethyl O-CH₂ carbon. ~21 ppm: Aromatic CH₃ carbons. ~125-140 ppm: Aromatic carbons. ~165 ppm: Ester carbonyl carbon. ~190 ppm: Ketone carbonyl carbon. |
| IR Spectroscopy | ~1730-1750 cm⁻¹: Strong C=O stretch (ester). ~1680-1700 cm⁻¹: Strong C=O stretch (ketone). ~1600 cm⁻¹: C=C stretch (aromatic). ~1100-1300 cm⁻¹: C-O stretch. |
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from its α-keto ester moiety.[3] This functional group is a powerful electrophilic hub, susceptible to a wide range of nucleophilic attacks and condensation reactions, making it an invaluable precursor for constructing complex molecular architectures, particularly heterocyclic systems fundamental to many pharmaceutical agents.[3][4]
The diagram below illustrates the primary reaction pathways available to this class of compounds.
Caption: General reactivity pathways of this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
The true potential of this compound lies in its application as a starting material for drug candidates. The 3,5-dimethylphenyl motif is a recognized scaffold in medicinal chemistry, often used to enhance binding to hydrophobic pockets in protein targets.[5][6][7]
Scaffold for Novel Kinase Inhibitors and Enzyme Modulators
Rationale: Glucokinase (GK) activators, a novel class of anti-diabetic agents, have been developed from 3,5-disubstituted benzamide derivatives.[5] This highlights the compatibility of the 3,5-disubstituted phenyl ring with the allosteric sites of enzymes. By using this compound as a starting point, researchers can synthesize libraries of compounds to screen against various kinases or other enzymes where a substituted aromatic ring is known to confer activity. The dimethyl groups can serve as crucial hydrophobic anchors, while the α-keto ester can be elaborated into a variety of pharmacophoric elements.
Workflow: The following diagram outlines a typical workflow for leveraging this compound in a kinase inhibitor discovery program.
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A Comprehensive Technical Guide to Ethyl 3,5-dimethylbenzoylformate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,5-dimethylbenzoylformate is an organic compound with potential applications in chemical synthesis and drug discovery. This technical guide provides a comprehensive literature review of its chemical properties, proposes potential synthetic routes based on established chemical principles, and explores its putative biological activities by drawing parallels with structurally related molecules. Due to the limited direct research on this specific compound, this guide emphasizes inferential analysis and provides a foundational understanding for researchers interested in exploring its potential.
Introduction: Unveiling a Potential Scaffold
This compound, with the chemical formula C₁₂H₁₄O₃, is an ester and a ketone derivative of benzene.[1][2] Its structure, featuring a benzoylformate core with dimethyl substitutions on the aromatic ring, suggests potential for further chemical modification and exploration in various scientific domains. While direct studies on this molecule are not abundant in publicly available literature, its constituent parts and structural analogs have been subjects of scientific inquiry. This guide aims to consolidate the available information and provide a forward-looking perspective on its potential utility.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is paramount for its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 100117-62-2 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Appearance | Liquid, Oil | [1] |
| Purity | Typically ≥96.0% | [1] |
| InChI Key | FSLQIQOXXSVLCU-UHFFFAOYSA-N | [1] |
These properties indicate a relatively stable organic molecule, suitable for a range of laboratory applications. Its liquid form at room temperature simplifies handling and its use in various solvent systems.
Proposed Synthesis of this compound
While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic route can be devised based on fundamental organic chemistry reactions and the known synthesis of its precursors, such as 3,5-dimethylbenzoic acid.
Synthesis of the Precursor: 3,5-Dimethylbenzoic Acid
3,5-Dimethylbenzoic acid (also known as 3,5-mesitylenic acid) is a key intermediate.[3] Several methods for its synthesis have been reported, primarily involving the oxidation of mesitylene (1,3,5-trimethylbenzene).
One common method involves the oxidation of mesitylene using an oxidizing agent in the presence of a catalyst. For instance, mesitylene can be oxidized with compressed air in an acetic acid solvent with a cobalt acetate catalyst.[4] Another approach utilizes nitric acid for oxidation.[5] A patent describes a method for producing 3,5-dimethylbenzoic acid from mesitylene using a composite catalyst and an adjuvant under normal pressure.[6]
Proposed Esterification to this compound
A potential two-step synthesis from 3,5-dimethylbenzoic acid is proposed below:
Step 1: Acyl Chloride Formation
3,5-Dimethylbenzoic acid can be converted to its more reactive acyl chloride derivative, 3,5-dimethylbenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂).[7]
Step 2: Esterification
The resulting 3,5-dimethylbenzoyl chloride can then be reacted with ethanol in the presence of a base (e.g., pyridine) to yield this compound. This is a standard esterification procedure.
Alternatively, a direct Fischer esterification of 3,5-dimethylbenzoic acid with ethanol using a strong acid catalyst (e.g., sulfuric acid) could be employed, though this method is typically slower and may require forcing conditions.[8]
Caption: Proposed synthetic pathway for this compound.
Potential Applications and Biological Activities: An Inferential Analysis
Given the absence of direct studies on the biological effects of this compound, we can infer potential areas of interest by examining structurally similar compounds.
Analogy to other Benzoate Esters
Many benzoate esters exhibit a range of biological activities. For instance, ethyl cinnamate, another ethyl ester of an aromatic carboxylic acid, is found in various natural sources and has been studied for its properties.[9] While structurally different, the presence of the ethyl benzoate moiety in our target compound suggests that it could serve as a scaffold for developing molecules with interesting biological profiles.
Potential as an Intermediate in Agrochemicals and Pharmaceuticals
The precursor, 3,5-dimethylbenzoic acid, is a known intermediate in the synthesis of insecticides like Methoxyfenozide and Tebufenozide.[3] It is also used in the preparation of quinoline inhibitors targeting viral enzymes, such as the Dengue viral NS2B-NS3 protease.[3] This highlights the potential of the 3,5-dimethylbenzoyl scaffold in the development of bioactive molecules. This compound could, therefore, be a valuable intermediate for creating novel derivatives with potential applications in these fields.
Insights from Structurally Related Molecules
Studies on other ethyl esters provide clues to potential biological activities. For example, ethyl acetate extracts of certain plants have shown antioxidant and antihemolytic activities.[10] While a direct correlation cannot be drawn, it suggests that the ethyl ester group can be a component of biologically active molecules. Furthermore, comparative analyses of ethyl and methyl esters of other compounds have revealed differences in their anti-inflammatory and cytotoxic activities, indicating that the nature of the ester group can significantly influence biological function.[11]
Caption: Potential application pathways for this compound.
Future Directions and Research Opportunities
The current body of literature presents a significant opportunity for novel research into this compound. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: Development and optimization of a reliable synthetic protocol for this compound, followed by comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry).
-
Screening for Biological Activity: A broad-based screening of the compound for various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, would be a valuable first step in understanding its potential.
-
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives by modifying the ester group or the aromatic ring could lead to the discovery of compounds with enhanced potency and specificity for particular biological targets.
Conclusion
This compound remains a largely unexplored molecule with significant potential. While direct studies are lacking, an analysis of its chemical properties, plausible synthetic routes derived from its precursors, and the biological activities of structurally related compounds suggest that it could be a valuable building block in the fields of medicinal chemistry and agrochemical research. This technical guide serves as a foundational resource to stimulate further investigation into this promising compound.
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CID 142152344 | C10H13 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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Ethyl 3,5-difluorobenzoylformate | C10H8 F2 O3 - BuyersGuideChem. (n.d.). Retrieved January 12, 2026, from [Link]
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Ethyl 3,5-dimethylbenzoate | C11H14O2 | CID 88834 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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CAS No : 100117-62-2| Chemical Name : this compound | Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]
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Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of a. Ethyl 3,5-dihydroxybenzoate - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]
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Ethyl 3,5-dinitrobenzoate - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]
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Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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Methodological & Application
How to synthesize Ethyl 3,5-dimethylbenzoylformate in the lab
An Application Note and Protocol for the Laboratory Synthesis of Ethyl 3,5-dimethylbenzoylformate
Author: Gemini, Senior Application Scientist
Date: January 12, 2026
Document ID: AN-EBDF-011226
Abstract
This compound is an α-keto ester of significant interest as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules. Its unique structure, featuring a sterically hindered keto-ester moiety, makes it a valuable intermediate for complex organic transformations. This document provides a comprehensive and robust protocol for the laboratory-scale synthesis of this compound via the Friedel-Crafts acylation of m-xylene with ethyl oxalyl chloride. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety considerations, and describe methods for purification and characterization of the final product. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a successful and reproducible outcome.
Principle and Mechanism: The Friedel-Crafts Acylation
The synthesis of this compound is efficiently achieved through a Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry, first discovered in 1877.[1] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[2] In this specific application, the aromatic substrate is m-xylene, and the acylating agent is ethyl oxalyl chloride.
The reaction mechanism proceeds through three primary steps, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃):
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the ethyl oxalyl chloride by coordinating to the chlorine atom of the acyl chloride. This polarization facilitates the cleavage of the C-Cl bond, generating a highly electrophilic and resonance-stabilized acylium ion.[3]
-
Electrophilic Attack: The electron-rich π-system of the m-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.
-
Deprotonation and Regeneration: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst.[3] The carbonyl group of the product is deactivating, which effectively prevents further acylation (polyacylation) of the product ring.[2]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving hazardous chemicals must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Purity | Notes |
| m-Xylene | C₈H₁₀ | 106.17 | 108-38-3 | ≥99%, Anhydrous | Aromatic substrate. |
| Ethyl oxalyl chloride | C₄H₅ClO₃ | 136.53 | 4755-77-5 | ≥98% | Acylating agent. Highly corrosive and moisture-sensitive. |
| Aluminum chloride | AlCl₃ | 133.34 | 7446-70-0 | ≥99.9%, Anhydrous | Lewis acid catalyst. Reacts violently with water. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous | Reaction solvent. |
| Hydrochloric acid | HCl | 36.46 | 7647-01-0 | 2M Aqueous | For work-up. |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Saturated Aqueous | For neutralization. |
| Brine | NaCl | 58.44 | 7647-14-5 | Saturated Aqueous | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular | Drying agent. |
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Fume Hood: All steps of this procedure must be conducted within a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes.
-
Ethyl Oxalyl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water, releasing toxic HCl gas.[4][5][6] It is flammable and must be kept away from ignition sources.[7] Handle with extreme care under an inert, anhydrous atmosphere.
-
Anhydrous Aluminum Chloride: AlCl₃ is a water-reactive solid that releases significant heat and HCl gas upon contact with moisture. Ensure all glassware is scrupulously dried before use.
-
Quenching: The quenching of the reaction mixture is highly exothermic and releases large volumes of HCl gas. This step must be performed slowly and carefully in an ice bath within the fume hood.
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a 100 mL pressure-equalizing dropping funnel, and a reflux condenser. All glassware must be oven-dried (120 °C) for at least 4 hours and allowed to cool in a desiccator over a drying agent before assembly. Fit the top of the condenser with a calcium chloride drying tube or a nitrogen/argon inlet to maintain an anhydrous atmosphere.
-
Reaction Initiation:
-
In the fume hood, charge the reaction flask with anhydrous aluminum chloride (29.4 g, 0.22 mol).
-
Add 150 mL of anhydrous dichloromethane (DCM) to the flask.
-
Begin stirring and cool the resulting suspension to 0 °C using an ice-water bath.
-
-
Addition of Reactants:
-
To the dropping funnel, add m-xylene (21.2 g, 0.20 mol) and ethyl oxalyl chloride (27.3 g, 0.20 mol).
-
Once the AlCl₃/DCM suspension is chilled to 0 °C, add the solution from the dropping funnel dropwise over a period of 60-90 minutes. Causality: A slow, controlled addition is critical to manage the exothermic reaction and the evolution of HCl gas, preventing temperature spikes that could lead to side-product formation. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour.
-
Remove the ice bath and let the mixture warm to room temperature. Continue stirring for 3-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material (m-xylene).
-
-
Reaction Work-up and Quenching:
-
Prepare a 1 L beaker containing 300 g of crushed ice and 50 mL of concentrated HCl.
-
Slowly and carefully pour the reaction mixture from the flask onto the ice/HCl mixture with vigorous stirring. This step is highly exothermic and will generate a large amount of HCl gas.
-
Transfer the quenched mixture to a 1 L separatory funnel. Allow the layers to separate.
-
Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine all organic layers.
-
-
Washing and Drying:
-
Wash the combined organic phase sequentially with:
-
100 mL of 2M HCl
-
100 mL of water
-
100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution)
-
100 mL of brine
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification
The crude oil is purified by vacuum distillation.
-
Procedure: Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Expected Boiling Point: The boiling point of the parent compound, ethyl benzoylformate, is approximately 138-139 °C at 18 mmHg. The target compound is expected to have a slightly higher boiling point due to the two additional methyl groups. Collect the fraction boiling at approximately 145-150 °C at 15 mmHg .
-
The purified product should be a clear, pale-yellow oil.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Caption: Experimental workflow for synthesis.
Expected Analytical Data
| Analysis Type | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.70 (s, 2H, Ar-H), δ ~7.25 (s, 1H, Ar-H), δ 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), δ 2.40 (s, 6H, Ar-CH₃), δ 1.40 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~185.5 (C=O, ketone), δ ~163.0 (C=O, ester), δ ~140.0 (Ar-C), δ ~136.0 (Ar-C), δ ~132.0 (Ar-C), δ ~130.0 (Ar-C), δ ~62.5 (-OCH₂CH₃), δ ~21.0 (Ar-CH₃), δ ~14.0 (-OCH₂CH₃) |
| IR (neat, cm⁻¹) | ~1735 (C=O, ester stretch), ~1685 (C=O, ketone stretch), ~2980 (C-H, aliphatic), ~1600 (C=C, aromatic) |
| Mass Spec (EI) | M⁺ expected at m/z = 206.10 |
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl oxalyl chloride, 98%. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl Benzoylformate. Coll. Vol. 1, p.241 (1941); Vol. 4, p.49 (1925). Retrieved from [Link]
- Screttas, C. G., Steele, B. R., Micha-Screttas, M., & Heropoulos, G. A. (2012). Organic Letters, 14(22), 5680-5683.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PubChem - National Center for Biotechnology Information. (n.d.). Ethyl benzoylformate. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]
-
Khan, I., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]
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Analytical Strategies for the Quantification and Characterization of Ethyl 3,5-dimethylbenzoylformate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,5-dimethylbenzoylformate is an aromatic ketoester with potential applications as an intermediate in organic synthesis and drug discovery. The development of robust and reliable analytical methods is paramount for ensuring its purity, monitoring reaction kinetics, and performing quality control. This document provides a comprehensive guide to the primary analytical techniques for the detection, quantification, and structural elucidation of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols herein are designed to provide a solid foundation for researchers, offering both theoretical justifications for methodological choices and detailed, step-by-step procedures.
Introduction and Physicochemical Profile
Understanding the fundamental properties of an analyte is the first step in developing a successful analytical method. This compound (C₁₂H₁₄O₃) is a moderately polar compound whose structure incorporates a benzoylformate core, which is a key chromophore for UV detection, and sufficient volatility for gas chromatography.
Table 1: Physicochemical Properties of this compound
| Property | Value / Characteristic | Source / Rationale |
|---|---|---|
| Molecular Formula | C₁₂H₁₄O₃ | Calculated from structure |
| Molecular Weight | 206.24 g/mol | Calculated from structure[1] |
| Appearance | Liquid, Oil | Based on typical properties of similar esters[1] |
| Polarity | Moderately polar | The ester and ketone groups provide polarity, while the aromatic ring and alkyl groups contribute nonpolar character. |
| Solubility | Soluble in common organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane, Ethyl Acetate). | Inferred from structural similarity to other organic esters. |
| UV Absorbance (λmax) | ~254 nm | The benzoyl chromophore is expected to have strong absorbance in this region, common for aromatic ketones.[2] |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse method for the routine quantification of moderately polar organic compounds. Its robustness, precision, and high-throughput capabilities make it ideal for purity assessment and concentration determination in various sample matrices. The method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.
Causality Behind Method Design
The choice of a C18 stationary phase is based on its strong hydrophobic retention capabilities, which are well-suited for the aromatic ring of this compound. The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte while separating it from more polar or less polar impurities. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for aromatic compounds. The addition of a small amount of formic acid to the mobile phase helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of any acidic silanol groups on the silica support.[3]
Experimental Protocol: HPLC-UV Analysis
2.1. Instrumentation and Reagents
-
HPLC System: A quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (deionized, 18 MΩ·cm), Formic Acid (LC-MS grade).
-
Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 acetonitrile/water mixture.
2.2. Chromatographic Conditions
Table 2: HPLC Method Parameters
| Parameter | Setting |
|---|---|
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min: 50% B, 1-10 min: 50% to 95% B, 10-12 min: 95% B, 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
2.3. Step-by-Step Procedure
-
System Preparation: Purge all mobile phase lines to remove air bubbles. Equilibrate the column with the initial mobile phase conditions (50% B) for at least 15 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dilute the test sample with the mobile phase (50:50 acetonitrile/water) to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Sequence Setup: Create a sequence in the chromatography data system (CDS). Include solvent blanks, calibration standards (from lowest to highest concentration), and the prepared samples.
-
Data Acquisition: Run the sequence.
-
Data Analysis: Identify the analyte peak based on its retention time compared to the standard. Generate a calibration curve by plotting the peak area against the concentration of the standards. Quantify the analyte in the samples using the regression equation from the calibration curve.
Workflow Visualization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent confirmatory method, providing not only quantitative data but also structural information based on the mass fragmentation pattern of the analyte.[4] This is particularly useful for identifying impurities and degradation products.
Causality Behind Method Design
The choice of a non-polar 5% phenyl methyl siloxane column (e.g., DB-5 or HP-5) is based on its versatility and thermal stability, making it suitable for a wide range of semi-volatile organic compounds.[5][6] Electron Impact (EI) ionization at 70 eV is a standard, robust technique that generates reproducible fragmentation patterns, allowing for library matching and structural elucidation. The temperature program is designed to ensure the analyte is volatile enough to pass through the column while providing adequate separation from other components in the sample.
Experimental Protocol: GC-MS Analysis
3.1. Instrumentation and Reagents
-
GC-MS System: A gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., a quadrupole).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents: Dichloromethane or Ethyl Acetate (GC grade).
-
Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in ethyl acetate. Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by serial dilution.
3.2. GC-MS Conditions
Table 3: GC-MS Method Parameters
| Parameter | Setting |
|---|---|
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or Split 10:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | 40 - 350 m/z |
3.3. Step-by-Step Procedure
-
System Preparation: Perform an instrument tune and check for air/water leaks to ensure optimal MS performance. Condition the column if necessary.
-
Sample Preparation: Dissolve and dilute the sample in ethyl acetate to a concentration within the calibration range.
-
Sequence Setup: Create a sequence including solvent blanks, calibration standards, and samples.
-
Data Acquisition: Run the sequence.
-
Data Analysis:
-
Identification: Extract the Total Ion Chromatogram (TIC). Identify the analyte peak by its retention time. Confirm identity by comparing the acquired mass spectrum with the expected fragmentation pattern (e.g., molecular ion at m/z 206, fragments corresponding to loss of -OCH₂CH₃ [m/z 161] and -COOCH₂CH₃ [m/z 133]).
-
Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 133) against concentration. Quantify the analyte in samples using this curve.
-
Workflow Visualization
NMR Spectroscopy for Structural Confirmation
While HPLC and GC-MS are excellent for quantification, NMR spectroscopy is the definitive technique for unambiguous structural elucidation. It provides detailed information about the chemical environment of each atom in the molecule. This is essential for confirming the identity of a reference standard or characterizing newly synthesized material.[7]
Protocol: ¹H and ¹³C NMR
4.1. Sample Preparation
-
Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
4.2. Data Acquisition
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
4.3. Expected Spectral Data and Interpretation The chemical structure provides a clear prediction of the expected NMR signals, which serves as a powerful validation tool.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic | ~7.8 | s (singlet) | 2H | H-2, H-6 |
| Aromatic | ~7.5 | s (singlet) | 1H | H-4 |
| Ethyl (-CH₂-) | ~4.5 | q (quartet) | 2H | -O-CH₂ -CH₃ |
| Aromatic Methyl | ~2.4 | s (singlet) | 6H | Ar-CH₃ |
| Ethyl (-CH₃) | ~1.4 | t (triplet) | 3H | -O-CH₂-CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Carbonyl (Ketone) | ~185-195 | Ar-C =O | ||
| Carbonyl (Ester) | ~160-165 | O-C =O | ||
| Aromatic (Subst.) | ~135-140 | C-1, C-3, C-5 | ||
| Aromatic (Unsubst.) | ~128-132 | C-2, C-4, C-6 | ||
| Ethyl (-CH₂-) | ~62 | -O-C H₂-CH₃ | ||
| Aromatic Methyl | ~21 | Ar-C H₃ |
| Ethyl (-CH₃) | ~14 | | | -O-CH₂-C H₃ |
Note: Predicted shifts are estimates and may vary slightly based on experimental conditions.
Method Validation and Trustworthiness
To ensure the trustworthiness of any analytical data, the chosen method (HPLC or GC-MS) must be validated. Key validation parameters include:
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.[8]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings, assessed as repeatability (intra-day) and intermediate precision (inter-day).[5]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Before each analytical run, system suitability tests (e.g., replicate injections of a standard to check for consistency in retention time, peak area, and peak shape) must be performed to verify that the analytical system is performing correctly.
Conclusion
This application note details three complementary analytical methods for the analysis of this compound. RP-HPLC is presented as an ideal method for routine quantification and purity checks due to its high precision and robustness. GC-MS serves as a powerful tool for identity confirmation and the analysis of volatile impurities, providing valuable structural information through mass spectrometry. Finally, NMR spectroscopy stands as the ultimate method for the definitive structural elucidation of the molecule. By selecting the appropriate technique based on the analytical need, researchers can confidently characterize and quantify this compound, ensuring data integrity in research and development.
References
-
SIELC Technologies. (2018). Separation of Ethyl 3,5-dimethylbenzoate on Newcrom R1 HPLC column. Available online: [Link]
-
The Royal Society of Chemistry. Supporting Information for Catalytic Oxidative Esterification. Available online: [Link]
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Agilent Technologies. (2022). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices. Available online: [Link]
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Islam, S. M., et al. Supporting Information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. The Royal Society of Chemistry. Available online: [Link]
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National Center for Biotechnology Information. (2022). Toxicological Profile for Ethylbenzene - Chapter 7: Analytical Methods. Available online: [Link]
-
The Royal Society of Chemistry. Supporting Information for Green Chemistry. Available online: [Link]
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Qiu, Y., et al. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277-83. Available online: [Link]
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PubChem. Ethyl 3,5-dimethylbenzoate. National Center for Biotechnology Information. Available online: [Link]
-
Human Metabolome Database. Ethyl benzoate 13C NMR Spectrum. Available online: [Link]
-
Naccarato, A., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412, 5695–5710. Available online: [Link]
-
Abbasi, T., et al. (2010). Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. Asian Journal of Chemistry, 22(2), 1149-1157. Available online: [Link]
-
Liu, J., et al. (2022). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. Foods, 11(15), 2337. Available online: [Link]
-
Ray, J. A., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. ACS Omega, 8(35), 32095–32099. Available online: [Link]
-
Appiah, K. S., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, 78(Pt 5), 517–523. Available online: [Link]
-
Lee, K. T., et al. (2021). Validation of analytical methods for ethyl carbamate in nine food matrices. Food Science and Biotechnology, 30, 1279–1287. Available online: [Link]
-
Gkasene, D. N., et al. (2023). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. Molecules, 28(19), 6956. Available online: [Link]
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- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Ethyl 3,5-dimethylbenzoylformate as a Versatile Reagent in Modern Organic Synthesis
This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the synthetic utility of Ethyl 3,5-dimethylbenzoylformate. We will explore its core reactivity, present detailed protocols for key transformations, and offer expert insights into experimental design and troubleshooting.
Introduction: Unveiling the Synthetic Potential
This compound is an aryl α-ketoester, a class of organic compounds renowned for their versatility and stability in synthetic chemistry.[1] Its structure is characterized by two key reactive centers: a highly electrophilic ketone and an adjacent ester moiety. The 3,5-dimethyl substitution on the phenyl ring provides steric bulk and modulates the electronic properties of the system, offering unique opportunities for selective transformations.
While a seemingly simple molecule, its true power lies in the ability to serve as a linchpin for constructing complex molecular architectures. The dual carbonyl functionality allows for a diverse range of reactions, including nucleophilic additions, reductions, and cycloadditions, making it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide will provide both the theoretical foundation and practical protocols to effectively harness the reactivity of this reagent.
Physicochemical & Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.
| Property | Value | Source |
| CAS Number | 100117-62-2 | [3] |
| Molecular Formula | C₁₂H₁₄O₃ | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| Appearance | Liquid, Oil | [3] |
| Purity | ≥96.0% (Typical) | [3] |
Safety & Handling Precautions
While specific toxicity data for this compound is not widely published, data from analogous α-ketoesters and aromatic esters should be used to inform safe handling practices.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Ventilation: Handle the reagent in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong acids, which may cause vigorous or exothermic reactions.
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]
Core Reactivity: The Chemist's Perspective
The synthetic utility of this compound stems from the distinct electrophilic nature of its adjacent carbonyl groups. The ketone carbonyl is significantly more reactive toward nucleophiles than the ester carbonyl due to the latter's resonance stabilization.
-
The Ketone Carbonyl: This is the primary center of reactivity. Its high electrophilicity, enhanced by the adjacent electron-withdrawing ester group, makes it an excellent substrate for a wide array of nucleophiles. This site is also the point of coordination for Lewis acids, which further enhances its electrophilicity for reactions like Friedel-Crafts or Diels-Alder cycloadditions.[2]
-
The Ester Group: While less reactive, the ester can undergo hydrolysis or amidation under specific conditions. More importantly, it serves as a crucial handle for further synthetic manipulations and can influence the stereochemical outcome of reactions at the adjacent ketone.
-
The Aromatic Ring: The 3,5-dimethyl substitution pattern provides significant steric hindrance around the reactive carbonyl center. This can be exploited to achieve higher diastereoselectivity in certain reactions. The methyl groups are weakly electron-donating, which has a minor deactivating effect on the ring for electrophilic aromatic substitution but does not significantly diminish the reactivity of the primary keto-ester functionality.
Application Protocols
The following protocols are presented as robust starting points for exploration. As with any reaction, optimization of concentration, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Asymmetric Reduction to a Chiral α-Hydroxy Ester
The conversion of α-ketoesters to chiral α-hydroxy esters is a cornerstone transformation in medicinal chemistry, as the resulting motif is present in numerous bioactive molecules. This protocol utilizes a well-established catalytic system for high enantioselectivity.
Workflow Overview
Step-by-Step Methodology
-
Preparation: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the chiral ligand (e.g., (R)-BINAP, 0.015 mmol) and the metal precursor (e.g., Ru(OAc)₂, 0.01 mmol).
-
Solvent Addition: Add 20 mL of degassed, anhydrous solvent (e.g., Methanol or Ethanol). Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Substrate Addition: In a separate vial, dissolve this compound (1.0 mmol, 206 mg) in 5 mL of the same anhydrous solvent.
-
Reaction Initiation: Add the substrate solution to the catalyst mixture via syringe.
-
Hydrogenation: Purge the flask with hydrogen gas (balloon pressure is often sufficient, but a Parr shaker can be used for higher pressures) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes mobile phase. The product, being more polar, will have a lower Rf value than the starting material.
-
Workup: Once the starting material is consumed (typically 12-24 hours), carefully vent the hydrogen and quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral α-hydroxy ester.
Causality & Insights
-
Why an inert atmosphere? The organometallic catalyst is sensitive to oxidation by air, which would lead to deactivation and poor results.
-
Why anhydrous solvents? Water can compete with the substrate for coordination to the metal center and can hydrolyze the ester product.
-
Expected Outcome: This protocol should yield the corresponding ethyl 2-hydroxy-2-(3,5-dimethylphenyl)acetate with high yield (>90%) and high enantiomeric excess (>95% ee), which can be confirmed by chiral HPLC analysis.
| Parameter | Expected Value |
| Typical Yield | 90-98% |
| Enantiomeric Excess (ee) | >95% |
| Purification Method | Silica Gel Chromatography |
Protocol 2: Grignard Addition for Tertiary Alcohol Synthesis
Carbon-carbon bond formation via the addition of organometallic reagents is a fundamental tool for building molecular complexity. This protocol details the addition of a Grignard reagent to form a valuable tertiary alcohol.
Workflow Overview
Step-by-Step Methodology
-
Preparation: Assemble a flame-dried, three-neck flask with a stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere.
-
Substrate Solution: Dissolve this compound (5.0 mmol, 1.03 g) in 25 mL of anhydrous Tetrahydrofuran (THF) and add it to the flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add the Grignard reagent (e.g., Methylmagnesium bromide, 1.1 eq., 3.0 M in Ether) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Monitoring: Allow the reaction to slowly warm to 0 °C. Check for the consumption of starting material by TLC.
-
Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purification: Purify the resulting crude oil via flash column chromatography (gradient elution, e.g., 5% to 20% Ethyl Acetate in Hexanes) to isolate the tertiary alcohol.
Causality & Insights
-
Why anhydrous conditions? Grignard reagents are extremely strong bases and will be rapidly quenched by protic sources like water, destroying the reagent and reducing the yield.
-
Why low temperature? The addition is highly exothermic. Low temperatures (-78 °C) are crucial to prevent side reactions, such as enolization of the ester or reaction with the ester carbonyl. Slow, dropwise addition is key to maintaining temperature control.
-
Troubleshooting: If a significant amount of starting material remains, it may indicate poor quality (titer) of the Grignard reagent. If a complex mixture of products is observed, the internal temperature may have risen too high during the addition.
| Parameter | Expected Value |
| Typical Yield | 75-90% |
| Key Byproduct | Product from reaction at the ester carbonyl (minor) |
| Purification Method | Silica Gel Chromatography |
Conclusion
This compound is a potent and versatile building block for modern organic synthesis. Its well-defined reactive sites allow for predictable and high-yielding transformations, enabling the construction of complex chiral alcohols and tertiary carbinols. The protocols and insights provided in this guide serve as a comprehensive starting point for chemists aiming to incorporate this valuable reagent into their synthetic programs, from small-scale discovery to process development.
References
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
-
Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central. [Link]
-
Reactivity of Alpha Hydrogens. Chemistry LibreTexts. [Link]
-
Safety Data Sheet - Ethyl dimethylcarbamate. Angene Chemical. [Link]
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]
-
Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
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Introduction: The Synthetic Value of Ethyl 3,5-dimethylbenzoylformate
An in-depth guide to the reaction conditions, applications, and protocols for Ethyl 3,5-dimethylbenzoylformate, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the compound's use in asymmetric synthesis, focusing on the highly efficient Corey-Itsuno Reduction.
This compound is an α-ketoester, a class of organic compounds of significant interest in medicinal chemistry and synthetic methodology. Its core value lies in the prochiral ketone functionality, which can be selectively reduced to form a chiral α-hydroxy ester, specifically Ethyl (R)- or (S)-3,5-dimethylmandelate. These chiral mandelate derivatives are crucial building blocks (chiral synthons) for the synthesis of complex, enantiomerically pure pharmaceuticals and other biologically active molecules. The stereochemistry of the resulting hydroxyl group is often paramount to the biological efficacy and safety of the final active pharmaceutical ingredient (API). This guide focuses on the most reliable and widely adopted method for achieving this transformation with high enantioselectivity: the Corey-Itsuno, or Corey-Bakshi-Shibata (CBS), reduction.
Section 1: The Corey-Itsuno (CBS) Reduction - A Mechanistic Overview
The Corey-Itsuno reduction is a premier chemical reaction for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2] Developed initially by Itsuno in 1981 and significantly advanced by E.J. Corey, R.K. Bakshi, and S. Shibata in 1987, this method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.[1][3] Its widespread adoption is due to its high enantiomeric excess (often >95% ee), operational simplicity, and the predictability of the product's stereochemistry.[3]
Causality of Enantioselectivity: The Catalytic Cycle
The remarkable selectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state. The mechanism involves the coordination of the oxazaborolidine catalyst with both the borane reducing agent and the ketone substrate.[4]
-
Catalyst Activation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane (BH₃), which acts as a Lewis acid. This coordination enhances the Lewis acidity of the catalyst's ring boron atom, preparing it to bind the substrate.[4]
-
Substrate Coordination: The activated catalyst-borane complex then coordinates to the ketone (this compound). Critically, the ketone's carbonyl oxygen binds to the Lewis acidic ring boron. Steric repulsion dictates the orientation: the larger substituent of the ketone (the 3,5-dimethylbenzoyl group) orients itself away from the bulky substituent on the catalyst's chiral center.[5]
-
Face-Selective Hydride Transfer: This rigid, chair-like six-membered transition state positions the hydride from the coordinated borane for an intramolecular transfer to only one face of the carbonyl carbon.[4]
-
Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane is released, and the oxazaborolidine catalyst is regenerated to begin another cycle. A final work-up step is required to hydrolyze the alkoxyborane and yield the desired chiral alcohol.[4]
The choice of the catalyst's chirality directly determines the product's stereochemistry. For example, an (S)-CBS catalyst typically delivers the hydride to the si-face of the ketone, yielding the (R)-alcohol.[3]
Section 2: Key Experimental Parameters & Causality
Achieving high yield and enantioselectivity requires careful control of several experimental variables. Understanding the role of each component is crucial for troubleshooting and optimization.
Reagents and Their Rationale
| Reagent | Role & Selection Rationale | Recommended Grade |
| This compound | Prochiral ketone substrate. | >98% purity, anhydrous. |
| (R)- or (S)-2-Methyl-CBS-oxazaborolidine | Chiral catalyst. The choice of enantiomer determines the product stereochemistry. Typically used at 1-10 mol%.[6] | 1 M solution in toluene. |
| Borane-dimethyl sulfide (BMS) or Borane-THF (BTHF) | Stoichiometric hydride source. BMS is more stable than BTHF but has a strong odor. BTHF solutions can degrade over time.[7][8] | 1 M solution in THF or neat BMS. |
| Tetrahydrofuran (THF) | Anhydrous reaction solvent. Its ability to solvate the borane complex is essential. | Anhydrous grade (<50 ppm H₂O). |
| Methanol / Hydrochloric Acid | Quenching agent and work-up reagents. Methanol safely quenches excess borane, and HCl hydrolyzes the alkoxyborane intermediate. | Reagent grade. |
Critical Conditions
-
Anhydrous Conditions: This is the most critical parameter. Water reacts vigorously with borane and can decompose the oxazaborolidine catalyst, leading to a dramatic loss of enantioselectivity and yield.[4] All glassware must be flame- or oven-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: Reactions are typically run at or below room temperature (0 °C to 25 °C). Lower temperatures can sometimes improve enantioselectivity by favoring the more ordered transition state, but at the cost of a slower reaction rate.
-
Order of Addition: The standard procedure involves adding the borane source to the catalyst first to allow for the formation of the active complex before introducing the substrate. The substrate is then added slowly to maintain control over the reaction rate and temperature.
Section 3: Detailed Experimental Protocol
This protocol describes the asymmetric reduction of this compound to Ethyl (R)-3,5-dimethylmandelate using the (S)-CBS catalyst.
Experimental Workflow Diagram
Step-by-Step Methodology
Materials:
-
This compound (e.g., 2.06 g, 10.0 mmol)
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 mL of 1 M solution in toluene, 1.0 mmol, 0.1 eq)
-
Borane-THF complex (12.0 mL of 1 M solution in THF, 12.0 mmol, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF, ~50 mL)
-
Methanol (10 mL)
-
1 M Hydrochloric Acid (20 mL)
-
Ethyl Acetate (EtOAc, ~100 mL)
-
Brine (saturated NaCl solution, 50 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere of nitrogen, add the (S)-CBS catalyst solution (1.0 mL, 1.0 mmol) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar. Add 20 mL of anhydrous THF.
-
Activation: Cool the flask to 0 °C using an ice-water bath. Slowly add the borane-THF solution (12.0 mL, 12.0 mmol) dropwise over 10 minutes. Stir the resulting solution at 0 °C for an additional 10 minutes.
-
Substrate Addition: In a separate flask, dissolve this compound (2.06 g, 10.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, add methanol (10 mL) dropwise to quench the excess borane. Caution: Vigorous hydrogen gas evolution will occur.
-
Work-up: Stir the mixture for 20 minutes, then add 1 M HCl (20 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl (R)-3,5-dimethylmandelate.
Section 4: Data Analysis and Validation
A successful reaction is validated by confirming the product's structure, purity, yield, and, most importantly, its enantiomeric purity.
Expected Results
| Parameter | Expected Outcome | Analysis Method |
| Yield | 85-95% | Gravimetric analysis after purification |
| Purity | >98% | ¹H and ¹³C NMR Spectroscopy |
| Enantiomeric Excess (ee) | >95% | Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) |
Determining Enantiomeric Excess
The most critical analysis is the determination of the enantiomeric excess (ee), which quantifies the stereoselectivity of the reduction. This is achieved by separating the two enantiomers using a chiral stationary phase.
-
Method: Chiral HPLC is the standard method. A small sample of the purified product is dissolved in the mobile phase (e.g., a hexane/isopropanol mixture) and injected onto a column with a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Calculation: The two enantiomers will have different retention times. The ee is calculated from the integrated peak areas of the major (R) and minor (S) enantiomers using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
- Grokipedia. (n.d.). Corey-Itsuno reduction.
-
Wikipedia. (2023). Corey–Itsuno reduction. Retrieved January 12, 2026, from [Link]
-
SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved January 12, 2026, from [Link]
- Török, B., et al. (1999). Heterogeneous Asymmetric Reactions. 29. Enantioselective Hydrogenation of Ethyl Benzoylformate over Dihydrocinchonidine-Modified Platinum–Alumina Catalyst in Acetic Acid. Journal of Molecular Catalysis A: Chemical, 142(3), 323-328.
-
NRO Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl (R)-mandelate using recombinant Carboxydothermus hydrogenoformans alcohol dehydrogenase produced by two yeast species. Retrieved January 12, 2026, from [Link]
- Bentham Science. (n.d.). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones.
-
Wikipedia. (2023). (R)-2-Methyl-CBS-oxazaborolidine. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Enantioselective Catalytic Synthesis of Ethyl Mandelate Derivatives Using Rh(I)-NHC Catalysts and Organoboron Reagents. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved January 12, 2026, from [Link]
-
PubMed. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Retrieved January 12, 2026, from [Link]
-
SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Enantioselective Reduction of Ethyl 3-Oxo-5-phenylpentanoate with Whole-Cell Biocatalysts. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Enantioselective Reduction of Ethyl 3-Oxo-5-phenylpentanoate with Whole-Cell Biocatalysts. Retrieved January 12, 2026, from [Link]
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- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. grokipedia.com [grokipedia.com]
- 4. youtube.com [youtube.com]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
- 7. Borane Reagents [organic-chemistry.org]
- 8. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Reactions Involving Ethyl 3,5-dimethylbenzoylformate
Abstract
Ethyl 3,5-dimethylbenzoylformate is an α-keto ester, a class of compounds of significant interest in organic synthesis and medicinal chemistry. Their unique structure, featuring adjacent carbonyl groups, makes them versatile precursors for a wide array of valuable molecules, including α-hydroxy esters, α-amino acids, and complex heterocycles. This guide provides an in-depth exploration of the experimental setups for key reactions involving this compound. We move beyond simple procedural lists to explain the underlying principles and causalities behind experimental choices. Detailed, field-proven protocols are provided for its synthesis via Grignard reaction, its transformation into high-value chiral molecules through asymmetric reduction, and its participation in photochemical cycloadditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical intermediate.
Synthesis of this compound via Grignard Reaction
The Grignard reaction is a robust and direct method for synthesizing α-keto esters.[1][2] The reaction involves the nucleophilic attack of a Grignard reagent on one of the carbonyl carbons of a dialkyl oxalate, such as diethyl oxalate. The primary challenge in this synthesis is preventing a second addition of the highly reactive Grignard reagent to the ketone moiety of the newly formed α-keto ester, which would yield a tertiary alcohol byproduct.[1] Careful control of the reaction temperature is paramount to achieving high yields of the desired product.[1]
Causality Behind the Protocol:
-
Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any protic source, particularly water. All glassware must be oven-dried and cooled under an inert atmosphere (nitrogen or argon), and all solvents must be anhydrous.[1]
-
Low-Temperature Addition (-78 °C): The addition of the Grignard reagent at extremely low temperatures (typically using a dry ice/acetone bath) is the most critical parameter.[1] At this temperature, the tetrahedral intermediate formed after the first addition is relatively stable. This minimizes its collapse and subsequent reaction with a second equivalent of the Grignard reagent, thus favoring the formation of the α-keto ester over the tertiary alcohol.
-
Excess Diethyl Oxalate: Using a slight excess of diethyl oxalate ensures the Grignard reagent is the limiting reactant, reducing the probability of a second addition.[1]
-
Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride, a mild acid, to protonate the intermediate alkoxide and dissolve the magnesium salts without subjecting the product to harsh acidic conditions that could cause degradation.[1]
Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Protocol 1.1: Synthesis from 3,5-Dimethylbromobenzene
Materials:
-
3,5-Dimethylbromobenzene
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl oxalate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Prepare the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add a single crystal of iodine.
-
Add a small portion of anhydrous THF and a few drops of 3,5-dimethylbromobenzene (1.0 equivalent) to initiate the reaction (indicated by heat and disappearance of the iodine color).
-
Slowly add the remaining 3,5-dimethylbromobenzene, dissolved in anhydrous THF, to maintain a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour to ensure full formation of the Grignard reagent.
-
-
Prepare the Oxalate Solution:
-
In a separate, larger flame-dried flask under nitrogen, dissolve diethyl oxalate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.[1]
-
-
Perform the Acylation:
-
Slowly add the prepared Grignard reagent to the cooled diethyl oxalate solution via cannula transfer over 1 hour, ensuring the internal temperature remains below -65 °C.[1]
-
After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
Key Synthetic Transformations
Asymmetric Reduction to Chiral α-Hydroxy Esters
The enantioselective reduction of α-keto esters is a cornerstone transformation for producing chiral α-hydroxy esters, which are highly valuable building blocks in the pharmaceutical industry.[3][4] This can be achieved through various methods, including catalytic transfer hydrogenation and biocatalysis.
The MPV reduction is a classic example of a transfer hydrogenation, where hydrogen is transferred from a donor solvent, typically isopropanol, to the substrate.[4] When performed with a chiral catalyst system, this reduction can proceed with high enantioselectivity.[3] A modern and effective approach involves a binary-acid catalyst system, combining a chiral phosphoric acid with a Lewis acid like Sc(OTf)₃.[3]
Mechanism Rationale: The chiral phosphoric acid and the Lewis acid work in synergy. The Lewis acid activates the keto-carbonyl group, making it more electrophilic, while the chiral phosphoric acid coordinates to this complex, creating a chiral environment that dictates the facial selectivity of the hydride transfer from the isopropanol solvent.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
Application Note: Chromatographic Strategies for the Analysis of Ethyl 3,5-dimethylbenzoylformate
Abstract: This document provides a comprehensive guide to the chromatographic separation of Ethyl 3,5-dimethylbenzoylformate, a key intermediate in various chemical syntheses. We present starting protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed for researchers, scientists, and professionals in drug development and quality control. The methodologies are grounded in established principles of chromatography for aromatic esters, offering robust starting points for method development and validation.
Introduction: The Analytical Imperative for this compound
This application note details foundational methods for the chromatographic separation of this compound using two principal techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for both quantification and impurity identification. The choice between these techniques will depend on the sample matrix, required sensitivity, and the specific analytical question being addressed.
RP-HPLC Method for Purity Assessment
Reversed-phase HPLC is the workhorse for the analysis of non-volatile and semi-volatile organic molecules like aromatic esters.[1][2] The separation is based on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase. Given the hydrophobic nature of the benzene ring and the ethyl ester group in this compound, it is well-suited for retention on a C18 column.[3]
Causality of Methodological Choices
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic interactions with the aromatic ring and alkyl substituents of the analyte, providing excellent retention and resolution from polar impurities.
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[2] A gradient elution, starting with a higher proportion of water and increasing the acetonitrile concentration, allows for the efficient elution of a broader range of potential impurities with varying polarities.
-
Detector: UV detection at 254 nm is chosen, as the benzene ring in the analyte is expected to have strong absorbance at this wavelength, a common setting for aromatic compounds.[4]
Experimental Workflow: HPLC
Caption: HPLC workflow for purity analysis.
Detailed HPLC Protocol
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection to remove any particulates.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
GC-MS Method for Quantification and Impurity Identification
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. Coupling GC with a mass spectrometer (MS) allows for not only quantification but also the structural elucidation of unknown impurities.
Causality of Methodological Choices
-
Stationary Phase: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms) is chosen. This phase provides excellent separation of a wide range of aromatic compounds based on their boiling points and slight polarity differences. It is a robust, general-purpose column suitable for method development.
-
Temperature Program: A temperature gradient is essential to ensure that both volatile impurities and the main analyte are well-resolved and elute with good peak shape. The program starts at a lower temperature to trap and focus analytes at the head of the column and then ramps up to elute the target compound and any higher-boiling impurities.
-
Carrier Gas: Helium is the standard carrier gas for GC-MS, providing good efficiency and compatibility with mass spectrometers.
-
Detection: Mass spectrometry is used for its high sensitivity and specificity. Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared against spectral libraries for impurity identification.
Experimental Workflow: GC-MS
Caption: GC-MS workflow for identification and quantification.
Detailed GC-MS Protocol
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions to create calibration standards if quantitative analysis is required.
-
Transfer the final solutions to 2 mL autosampler vials.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | A standard GC system with a split/splitless inlet coupled to a mass spectrometer. |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1 ratio) for concentrations > 0.1 mg/mL; Splitless for trace analysis |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan |
Summary of Starting Conditions
The following table summarizes the proposed starting parameters for the chromatographic analysis of this compound.
| Parameter | HPLC Method | GC-MS Method |
| Technique | Reversed-Phase HPLC | Gas Chromatography-Mass Spectrometry |
| Primary Use | Purity determination, quantification | Quantification, impurity identification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier | Water/Acetonitrile Gradient | Helium at 1.0 mL/min |
| Temperature | 30 °C (Column Oven) | 80 °C to 280 °C Gradient Program |
| Detection | UV at 254 nm | Mass Spectrometry (EI, Full Scan) |
Conclusion and Further Optimization
The HPLC and GC-MS methods detailed in this application note provide robust and scientifically sound starting points for the analysis of this compound. It is crucial to recognize that these protocols may require further optimization based on the specific sample matrix, instrumentation, and analytical goals. For instance, in the HPLC method, adjusting the gradient slope or mobile phase pH (if acidic or basic impurities are present) can significantly alter selectivity.[5] Similarly, for the GC-MS method, modifying the oven temperature ramp rate can improve the resolution of closely eluting peaks. These protocols, grounded in established chromatographic theory for aromatic esters, empower researchers to develop and validate high-quality analytical methods for this important chemical compound.
References
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC - NIH.[Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.[Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.[Link]
-
Ethyl benzoylacetate. SIELC Technologies.[Link]
-
HPLC SEPARATION GUIDE. Separation Methods Technologies Inc.[Link]
-
Separation of Ethyl benzoylacetate on Newcrom R1 HPLC column. SIELC Technologies.[Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs.[Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH.[Link]
-
Acids: Derivatization for GC Analysis. ScienceDirect.[Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.[Link]
-
GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. MDPI.[Link]
Sources
- 1. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. separationmethods.com [separationmethods.com]
- 5. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
Derivatization of Ethyl 3,5-dimethylbenzoylformate for Enhanced Chromatographic Analysis
An Application Note and Protocol Guide
Abstract
Ethyl 3,5-dimethylbenzoylformate is an α-keto ester, a class of compounds that are significant as intermediates in both biochemical pathways and synthetic organic chemistry.[1] The direct analysis of these molecules by gas chromatography (GC) or liquid chromatography (LC) is often hampered by their inherent chemical reactivity, thermal instability, and poor ionization efficiency. This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust derivatization strategies to overcome these analytical challenges: oximation for GC-Mass Spectrometry (GC-MS) and reductive amination for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By converting the reactive keto-carbonyl group into a stable, readily detectable derivative, these methods enable sensitive and reliable quantification. This guide explains the underlying chemical principles, provides step-by-step protocols, and offers expert insights into experimental choices and potential outcomes.
Introduction: The Analytical Challenge of α-Keto Esters
α-Keto esters, such as this compound, are pivotal intermediates in the synthesis of more complex molecules, including α-amino acids and various pharmaceuticals.[2][3] Their accurate quantification is critical for reaction monitoring, purity assessment, and metabolic studies. However, the electrophilic nature of the α-keto group makes these compounds susceptible to degradation, hydration, and decarboxylation, particularly under the thermal stress of a GC inlet or during certain sample processing steps.[4][5] Furthermore, their polarity can lead to poor peak shape and retention in reversed-phase LC, while their volatility is often insufficient for GC without derivatization.[6]
Chemical derivatization addresses these issues by transforming the problematic functional group into a more stable and analytically amenable moiety.[7] This conversion is designed to:
-
Increase Volatility and Thermal Stability: Essential for GC analysis, preventing on-column degradation and ensuring the compound travels through the column in the gas phase.[8]
-
Improve Chromatographic Behavior: Reduces polarity and minimizes undesirable interactions with the stationary phase, leading to sharper, more symmetrical peaks.[7]
-
Enhance Detector Response: Introduces moieties that significantly improve sensitivity for specific detectors, such as the electron-rich groups for an Electron Capture Detector (ECD) or easily ionizable groups for mass spectrometry.[9]
This guide details two field-proven derivatization workflows tailored for the analysis of this compound, providing a robust foundation for its integration into research and development pipelines.
Method 1: Oximation with PFBHA for GC-MS Analysis
Oximation is a classic derivatization reaction that converts a carbonyl (ketone or aldehyde) group into a stable oxime. For trace analysis, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is an exceptional reagent.[9] The resulting PFB-oxime derivative is not only thermally stable but also incorporates a pentafluorobenzyl group, which has a very high affinity for electron capture, making it ideal for highly sensitive detection by GC-ECD or GC-MS in negative chemical ionization (NCI) mode.[10][11]
Principle of PFBHA Derivatization
The reaction involves the nucleophilic attack of the nitrogen atom of PFBHA on the electrophilic carbonyl carbon of the α-keto ester. This is followed by dehydration to form a stable C=N oxime bond. The reaction is typically performed under mild acidic conditions to catalyze the dehydration step.[12] Due to the C=N double bond, the resulting oxime can exist as a mixture of syn and anti isomers, which may appear as two distinct peaks in the chromatogram, a characteristic feature of this derivatization method.[10]
Experimental Workflow
The overall process, from sample preparation to data acquisition, is outlined below. It emphasizes a straightforward liquid-liquid extraction to isolate the derivative for analysis.
Caption: Oximation of this compound with PFBHA.
Recommended GC-MS Parameters
The following table provides a starting point for method development. Parameters should be optimized for the specific instrument used.
| Parameter | Recommended Setting | Rationale |
| GC Column | SLB™-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-arylene phase provides good selectivity for a wide range of compounds. [9] |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times. |
| Inlet Temperature | 250°C | Sufficient to ensure volatilization without causing thermal degradation of the derivative. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | A typical starting ramp for separating derivatized analytes. |
| MS Ion Source | Electron Impact (EI) or Negative Chemical Ionization (NCI) | EI is universal; NCI provides higher sensitivity for fluorinated compounds. [11] |
| EI Monitored Ions (m/z) | 190 (analyte fragment), 181 (pentafluorobenzyl), 91 (dimethyltropylium) | Select characteristic ions for quantification and confirmation. |
| NCI Monitored Ions (m/z) | 181 [M-PFB]⁻ | NCI often results in a strong signal from the pentafluorobenzyl fragment. |
Method 2: Reductive Amination for LC-MS/MS Analysis
For analytes that are less volatile or when LC is the preferred platform, reductive amination offers an excellent derivatization strategy. [13]This method converts the carbonyl group into a stable secondary or tertiary amine. This transformation is highly beneficial for LC-MS/MS analysis as the resulting amine group can be readily protonated, leading to a significant enhancement in electrospray ionization (ESI) efficiency in positive ion mode. [14]
Principle of Reductive Amination
The reaction proceeds in two main stages, often in a one-pot synthesis:
-
Imine/Iminium Ion Formation: The ketone reacts with a primary or secondary amine under mildly acidic conditions to form a Schiff base (imine), which is in equilibrium with its protonated form, the iminium ion.
-
Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the C=N double bond of the iminium ion to a C-N single bond, forming the final amine product. [14]NaBH(OAc)₃ is preferred because it is less reactive towards the starting ketone, minimizing the formation of alcohol side products. [14]
Experimental Workflow
This workflow is designed for simplicity, where the derivatization is performed in a common organic solvent, which can then be diluted for direct injection into the LC-MS/MS system.
Caption: Workflow for Reductive Amination and LC-MS/MS Analysis.
Detailed Protocol: Reductive Amination
Materials:
-
This compound standard or sample extract.
-
Benzylamine (or other suitable primary amine).
-
Sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Anhydrous 1,2-Dichloroethane (DCE) or Acetonitrile (ACN).
-
Glacial Acetic Acid.
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Magnetic stirrer and stir bars.
Procedure:
-
Sample Preparation: Transfer the sample or standard into a reaction vial and ensure it is dissolved in an appropriate volume (e.g., 500 µL) of anhydrous DCE or ACN.
-
Derivatization Reaction:
-
To the solution, add the primary amine (e.g., benzylamine) in a slight molar excess (e.g., 1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the mixture for 20-30 minutes at room temperature to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (e.g., 1.5 - 2.0 equivalents). Note: The reagent is moisture-sensitive.
-
Cap the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS or TLC (typically complete within 2-24 hours). [14]3. Reaction Quench:
-
Once the reaction is complete, carefully quench any excess reducing agent by adding a small amount of water (e.g., 100 µL) and stirring for 10 minutes.
-
-
Sample Analysis:
-
Take an aliquot of the reaction mixture and dilute it with the initial mobile phase (e.g., 100-fold dilution with 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
The diluted sample is ready for injection into the LC-MS/MS system.
-
Reaction Scheme
Caption: Reductive Amination with Benzylamine.
Recommended LC-MS/MS Parameters
These parameters are a suitable starting point for developing a quantitative method using a triple quadrupole mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | C18 provides excellent retention and separation for moderately polar derivatized compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures protonation of the amine derivative for good ESI+ response. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength. |
| Gradient | 5% B to 95% B over 8 minutes | A standard gradient to elute the derivatized analyte. |
| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | The amine derivative is readily protonated and efficiently ionized in ESI+. |
| MRM Transitions | Precursor Ion [M+H]⁺ → Product Ion(s) | Specific transitions must be determined by infusing the derivatized standard. A quantifying and a qualifying transition should be used for robust analysis. |
Method Selection and Summary
The choice between GC-MS and LC-MS/MS depends on the available instrumentation, required sensitivity, sample matrix, and overall analytical goal.
| Feature | Oximation (GC-MS) | Reductive Amination (LC-MS/MS) |
| Principle | Converts ketone to a stable oxime. | Converts ketone to a stable amine. |
| Volatility | Increases volatility significantly. | Volatility is not a primary concern. |
| Sensitivity | Very high, especially with ECD or NCI-MS. [11] | Very high due to enhanced ionization efficiency. [14] |
| Throughput | Can be lower due to longer GC run times and extraction steps. | Can be higher with fast LC gradients and direct injection. |
| Sample Matrix | Requires a clean extract; less tolerant of non-volatile matrix components. | More tolerant of complex matrices (e.g., biological fluids) after dilution. |
| Key Advantage | Utilizes widely available GC-MS instrumentation. Excellent for volatile analysis. | Ideal for non-volatile analytes and direct coupling with liquid-phase assays. |
Conclusion
The derivatization of this compound is an essential step for achieving reliable and sensitive quantification in a research or quality control setting. The oximation method using PFBHA is a powerful choice for trace analysis via GC-MS, offering exceptional sensitivity. Alternatively, reductive amination provides a robust and versatile route for analysis on LC-MS/MS platforms, which are ubiquitous in modern analytical laboratories. By selecting the appropriate derivatization strategy outlined in this guide, researchers can effectively overcome the inherent analytical difficulties of α-keto esters and generate high-quality, reproducible data.
References
-
Noguchi, K., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Chromatography B, 1022, 193-199. Available at: [Link]
-
Hofmann, T., et al. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(11), 5475–5482. Available at: [Link]
-
Noguchi, K., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Analytical Sciences, 32(6), 631-636. Available at: [Link]
-
Hofmann, T., et al. (2014). Quantification and mass isotopomer profiling of α-keto acids in central carbon metabolism. Analytical Chemistry, 86(11), 5475-5482. Available at: [Link]
-
McKenna, M. C., et al. (2014). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 447, 10-12. Available at: [Link]
-
The Bumbling Biochemist. (2020). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
-
Trost, B. M., et al. (2011). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Nature Chemistry, 3(2), 120-125. Available at: [Link]
-
The Bumbling Biochemist. (2020). Derivatization of metabolites for GC-MS via methoximation+silylation. Blog. Available at: [Link]
-
Wang, C., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(5), 1084. Available at: [Link]
-
Wang, Z., et al. (2015). Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis. Chinese Journal of Analytical Chemistry, 43(11), 1749-1756. Available at: [Link]
-
U.S. Environmental Protection Agency. (1998). Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography. Available at: [Link]
-
Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
- Google Patents. (1998). WO1998008807A1 - Synthesis of a hydrazone β-keto ester by the reaction with a diazo ester.
-
Wikipedia. (n.d.). Hydrazone. Available at: [Link]
-
Simkus, D. N., et al. (2019). First Report of Aldehydes and Ketones in the Tagish Lake Meteorite: Optimized Methodology and Preliminary Results. 50th Lunar and Planetary Science Conference. Available at: [Link]
-
Bao, M., et al. (2020). Analysis of 21 carbonyl compounds in e-liquids and e-aerosols by gas chromatography-mass spectrometry after PFBHA derivatization. CORESTA Congress. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Alezra, V., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8893-8897. Available at: [Link]
-
Johnson, K. A., et al. (2015). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. Organic Letters, 17(17), 4244–4247. Available at: [Link]
Sources
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- 2. Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
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- 8. youtube.com [youtube.com]
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- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ethyl 3,5-dimethylbenzoylformate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,5-dimethylbenzoylformate, a member of the α-keto ester family, stands as a versatile yet underexplored building block in the landscape of medicinal chemistry. Its unique structural architecture, featuring a reactive α-keto ester moiety appended to a sterically hindered 3,5-dimethylphenyl ring, presents a compelling scaffold for the synthesis of novel therapeutic agents. This document provides a comprehensive guide to the potential applications and synthetic protocols involving this compound. We will delve into the rationale behind its utility as a synthetic intermediate, explore its potential roles in constructing biologically active molecules, and provide detailed, adaptable protocols for its derivatization. The insights and methodologies presented herein are designed to empower researchers to harness the synthetic potential of this compound in their drug discovery endeavors.
Introduction: The Strategic Value of α-Keto Esters in Drug Discovery
The α-keto ester functional group is a privileged motif in medicinal chemistry, prized for its dual reactivity and ability to participate in a wide array of chemical transformations. These compounds are not merely synthetic curiosities; they are integral components in the synthesis of a diverse range of pharmaceuticals.[1] The electrophilic nature of both the α- and β-carbonyl carbons allows for selective reactions with a variety of nucleophiles, making them ideal precursors for the construction of complex heterocyclic systems and densely functionalized acyclic molecules.
This compound (CAS No. 100117-62-2) distinguishes itself through the presence of two methyl groups on the phenyl ring.[2] This substitution pattern imparts specific steric and electronic properties that can be strategically exploited in drug design. The methyl groups can influence the molecule's conformation, metabolic stability, and interactions with biological targets. While specific applications of this compound in medicinal chemistry are not extensively documented in publicly available literature, its structural features suggest significant potential as a versatile intermediate.[1]
Potential Applications in Medicinal Chemistry
Based on the known reactivity of the benzoylformate and α-keto ester moieties, this compound can be envisioned as a key starting material or intermediate in several therapeutic areas.
Synthesis of Heterocyclic Scaffolds
The α-keto ester functionality is a powerful tool for the construction of various heterocyclic rings, which form the core of many approved drugs.
-
Quinoxalines and Benzodiazepines: Condensation reactions with ortho-diamines or ortho-aminobenzamides can yield quinoxaline and benzodiazepine derivatives, respectively. These scaffolds are prevalent in drugs with anxiolytic, anticonvulsant, and hypnotic activities.
-
Hydantoins and Thiohydantoins: Reaction with ureas or thioureas can lead to the formation of hydantoin and thiohydantoin rings, which are found in antiepileptic and antiarrhythmic drugs.
Precursors for Bioactive Amides and Peptidomimetics
The α-keto ester can be readily converted to the corresponding α-keto amide. The α-keto amide moiety is a recognized privileged structure in medicinal chemistry, offering improved metabolic stability compared to α-keto esters and α-keto acids. This makes them attractive for incorporation into peptidomimetics and as covalent inhibitors of enzymes.
Development of Enzyme Inhibitors
The electrophilic nature of the α-keto group makes it a potential warhead for covalent inhibitors of enzymes, particularly those with a nucleophilic residue (e.g., serine or cysteine) in their active site. The 3,5-dimethylphenyl group can serve as a key recognition element, providing hydrophobic interactions within the enzyme's binding pocket.
Synthetic Protocols and Methodologies
The following protocols are generalized methodologies that can be adapted for the use of this compound in a research setting.
Synthesis of this compound
While commercially available from several suppliers, understanding the synthesis of the parent acid, 3,5-dimethylbenzoic acid, provides context for its origin. 3,5-Dimethylbenzoic acid can be synthesized via the oxidation of mesitylene.[3][4][5] The subsequent esterification to yield this compound is a standard procedure.
Protocol 3.1.1: Synthesis of 3,5-Dimethylbenzoylformic Acid (Illustrative)
This protocol is based on general oxidation methods for substituted xylenes.
-
Materials: 3,5-Dimethylacetophenone, Potassium Permanganate (KMnO₄), Sodium Carbonate (Na₂CO₃), Hydrochloric Acid (HCl), Diethyl Ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3,5-dimethylacetophenone in a suitable solvent (e.g., a mixture of pyridine and water).
-
Add a solution of potassium permanganate in water dropwise to the heated reaction mixture.
-
Maintain the reaction at reflux until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the crude 3,5-dimethylbenzoylformic acid.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).
-
Protocol 3.1.2: Esterification to this compound
-
Materials: 3,5-Dimethylbenzoylformic acid, Absolute Ethanol, Concentrated Sulfuric Acid.
-
Procedure:
-
Dissolve 3,5-dimethylbenzoylformic acid in an excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
-
Derivatization for Medicinal Chemistry Applications
Protocol 3.2.1: Synthesis of a Quinoxaline Derivative
This protocol illustrates the condensation reaction to form a heterocyclic scaffold.
-
Materials: this compound, o-Phenylenediamine, Glacial Acetic Acid.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and o-phenylenediamine (1.1 equivalents) in glacial acetic acid.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.
-
Workflow for Quinoxaline Synthesis
Caption: Synthetic workflow for a quinoxaline derivative.
Data Presentation
| Derivative | Target | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) |
| Quinoxaline-A | Kinase X | 0.5 | >50 |
| Hydantoin-B | Ion Channel Y | 1.2 | >50 |
| Amide-C | Protease Z | 0.8 (covalent) | 25 |
Mechanistic Insights and Rationale
The synthetic utility of this compound is rooted in the reactivity of the α-keto ester moiety. The following diagram illustrates the general mechanism for the formation of a quinoxaline derivative, a common transformation for this class of compounds.
Mechanism of Quinoxaline Formation
Caption: Mechanism of quinoxaline formation.
Conclusion
This compound is a promising, though currently underutilized, reagent in medicinal chemistry. Its inherent reactivity, coupled with the specific steric and electronic properties conferred by the 3,5-dimethylphenyl moiety, makes it an attractive starting point for the synthesis of novel and diverse molecular scaffolds. The protocols and potential applications outlined in this document are intended to serve as a foundational guide for researchers seeking to explore the synthetic and medicinal potential of this versatile α-keto ester. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents.
References
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]
-
Speciality Chemicals Product List. Ottokemi. Available at: [Link]
- CN102336658A - Production method of 3,5-dimethylbenzoic acid. Google Patents.
- CN105085228A - Production method for 3, 5-dimethylbenzoic acid. Google Patents.
-
Preparation of 3,5-dimethylbenzoic acid. PrepChem.com. Available at: [Link]
Sources
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- 3. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 4. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3,5-dimethylbenzoylformate
Welcome to the technical support center for the synthesis of Ethyl 3,5-dimethylbenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable α-keto ester intermediate. Here, we address common challenges encountered during its synthesis, offering troubleshooting advice and detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and logical synthetic strategies for this compound are:
-
Friedel-Crafts Acylation: This involves the reaction of 1,3-dimethylbenzene (m-xylene) with an acylating agent like ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This is a direct and often efficient method for forming the aryl-ketone bond.[1][2]
-
Grignard Reaction: This route typically involves the preparation of a Grignard reagent from a 3,5-dimethylhalobenzene (e.g., 3,5-dimethylbromobenzene) and magnesium metal. This organometallic reagent is then reacted with an appropriate electrophile, such as diethyl oxalate, to form the desired α-keto ester.[3][4]
Q2: I'm attempting a Friedel-Crafts acylation and experiencing very low yields. What are the likely causes?
A2: Low yields in Friedel-Crafts acylation are a common issue and can often be attributed to several factors:
-
Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. Ensure all components of the reaction are scrupulously dried.
-
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with both the acylating agent and the product ketone.[5] Using a catalytic amount may not be sufficient to drive the reaction to completion.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. While initial mixing is often done at low temperatures to manage the exothermic reaction, gentle heating under reflux may be necessary to ensure the reaction goes to completion.[6]
-
Purity of Reagents: The purity of m-xylene and ethyl oxalyl chloride is crucial. Impurities can interfere with the reaction and lead to side products.
Q3: My crude product from the Grignard synthesis shows multiple spots on TLC and extra peaks in the NMR. What are these byproducts?
A3: The Grignard synthesis of α-keto esters can be prone to side reactions, leading to a mixture of products:
-
Double Addition Product: The primary product, this compound, still contains a reactive ketone carbonyl group. The Grignard reagent (3,5-dimethylphenylmagnesium bromide) can react with the ketone of the desired product to form a tertiary alcohol after workup.[7][8] This is more likely if the Grignard reagent is added too quickly or if there is a localized high concentration.
-
Unreacted Starting Material: Incomplete formation or reaction of the Grignard reagent will result in the presence of the initial 3,5-dimethylhalobenzene.
-
Wurtz Coupling Product: The Grignard reagent can couple with the unreacted alkyl halide to form a biphenyl derivative (e.g., 3,3',5,5'-tetramethylbiphenyl). This is favored by higher temperatures.[9]
-
Protonated Grignard Reagent: If there is any trace of water or other protic sources in the reaction, the Grignard reagent will be quenched to form 1,3-dimethylbenzene.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Friedel-Crafts) | Inactive Lewis acid catalyst due to moisture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and high-purity reagents. |
| Insufficient amount of Lewis acid catalyst. | Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.[5] | |
| Reaction temperature is too low. | After the initial addition of reagents at a low temperature, allow the reaction to warm to room temperature and then gently heat to reflux to ensure completion.[6] | |
| Low or No Product Formation (Grignard) | Grignard reagent did not form. | Ensure magnesium turnings are fresh and the surface is activated (e.g., with a crystal of iodine). All glassware and solvents must be rigorously anhydrous.[9] |
| Grignard reagent was quenched. | Exclude all sources of protons, including water and alcohols, from the reaction. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[4] | |
| Formation of Multiple Products (Friedel-Crafts) | Polysubstitution (though less likely with acylation). | The product ketone is deactivated, making a second acylation unlikely. However, ensure the correct stoichiometry of reactants. |
| Isomer formation. | m-Xylene is strongly activating and ortho, para-directing to the 2, 4, and 6 positions. Acylation should predominantly occur at the 4-position due to sterics. If isomers are observed, re-evaluate the reaction conditions and catalyst. | |
| Formation of Multiple Products (Grignard) | Double addition of the Grignard reagent to the product ketone. | Add the Grignard reagent slowly to a solution of diethyl oxalate at a low temperature (e.g., -78 °C) to minimize this side reaction.[7] |
| Presence of a biphenyl coupling product. | Maintain a moderate reaction temperature during the formation and reaction of the Grignard reagent to disfavor the Wurtz coupling side reaction.[9] | |
| Difficult Product Purification | Product co-elutes with byproducts. | Utilize a different solvent system for column chromatography or consider recrystallization if the product is a solid. |
| Product decomposes on silica gel. | Consider using a less acidic stationary phase like alumina for chromatography, or minimize the time the product is on the column. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Anhydrous 1,3-dimethylbenzene (m-xylene)
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of ethyl oxalyl chloride (1.0 eq) in anhydrous DCM.
-
Add the ethyl oxalyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add 1,3-dimethylbenzene (1.2 eq) dropwise, again keeping the temperature at 0 °C.
-
Once the addition of m-xylene is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding it to a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Grignard Reaction
Materials:
-
3,5-Dimethylbromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Diethyl oxalate
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Place magnesium turnings (1.2 eq) in the flask. A small crystal of iodine can be added to initiate the reaction.
-
In the dropping funnel, dissolve 3,5-dimethylbromobenzene (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux. If not, gently warm the flask.
-
Once the reaction has initiated, add the remaining bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
In a separate oven-dried flask, dissolve diethyl oxalate (1.0 eq) in anhydrous diethyl ether and cool to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent to the diethyl oxalate solution via cannula or dropping funnel, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizing the Workflows
Caption: Friedel-Crafts Acylation Workflow.
Caption: Grignard Reaction Workflow.
References
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Jasperse, J. Grignard Reaction. [Link]
-
MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
-
National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]
-
Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
ResearchGate. Methods for the Synthesis of α-Keto Esters | Request PDF. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
YouTube. 11.10 Acetoacetic Ester Synthesis. [Link]
-
Chemistry LibreTexts. Grignard Reagents. [Link]
-
YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [Link]
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- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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Side reactions to avoid with Ethyl 3,5-dimethylbenzoylformate
Introduction
Welcome to the technical support guide for Ethyl 3,5-dimethylbenzoylformate (CAS No. 100117-62-2). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile α-keto ester in their synthetic workflows. As a bifunctional molecule, it offers unique opportunities for molecular elaboration, but its reactivity also presents specific challenges. This guide provides in-depth, field-tested insights into identifying, troubleshooting, and—most importantly—preventing common side reactions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound possesses three key regions of reactivity that dictate its chemical behavior:
-
The Ketone Carbonyl: This is the most electrophilic site and is highly susceptible to nucleophilic attack. It is the target for reactions like reductions, Grignard additions, and cyanohydrin formation.
-
The Ester Carbonyl: This site is less electrophilic than the ketone. It can undergo nucleophilic acyl substitution, such as hydrolysis to the corresponding carboxylic acid or transesterification in the presence of other alcohols, typically under acidic or basic conditions.[1]
-
The Aromatic Ring: The 3,5-dimethylated phenyl ring can participate in electrophilic aromatic substitution (EAS). However, the benzoylformate moiety is strongly deactivating, making further substitution on the ring challenging and requiring harsh reaction conditions. The two methyl groups are activating and direct incoming electrophiles to the ortho and para positions (C2, C4, C6).
Q2: How should I properly store this reagent to prevent degradation?
A2: Like many α-keto esters, this compound is sensitive to moisture, light, and strong acidic or basic contaminants.[2]
-
Storage Conditions: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dry place, such as a desiccator or a refrigerator rated for chemical storage.
-
Rationale: Moisture can lead to slow hydrolysis of the ester group. Exposure to light can potentially promote radical reactions or degradation over long periods. Contaminants on glassware can catalyze decomposition pathways.
Q3: Can this molecule form an enolate between the two carbonyl groups?
A3: No, it cannot. A critical structural feature of this compound is the absence of any protons on the α-carbon (the carbon atom situated between the ketone and ester carbonyls). Enolate formation requires an abstractable α-proton.[3] This lack of enolization at this position prevents common side reactions associated with 1,3-dicarbonyl compounds, such as self-condensation (e.g., Claisen condensation) or α-alkylation.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific, observable problems you may encounter during your experiments and provides a mechanistic explanation along with actionable preventative measures.
Problem 1: My reaction is producing a significant amount of 3,5-dimethylbenzaldehyde.
Suspected Side Reaction: Hydrolysis of the ester followed by decarboxylation of the resulting α-keto acid intermediate.
Mechanism Insight: This two-step degradation pathway is one of the most common pitfalls when working with α-keto esters.
-
Hydrolysis: The ethyl ester is cleaved by water, which can be present as a contaminant in solvents or reagents, or be introduced during aqueous workup. This reaction is accelerated by both acid and base, forming 3,5-dimethylbenzoylformic acid.[1]
-
Decarboxylation: α-keto acids are thermally unstable and readily lose carbon dioxide (CO₂) upon gentle heating or under certain catalytic conditions to yield the corresponding aldehyde.[4][5]
Preventative Measures & Protocol Optimization:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
-
Control pH:
-
Avoid strongly acidic or basic conditions unless required by the reaction. If a base is needed, consider using a non-nucleophilic, hindered base (e.g., 2,6-lutidine) to minimize ester saponification.
-
During workup, use a buffered aqueous solution (e.g., saturated NH₄Cl) instead of strong acids or bases for quenching. Keep the temperature low (0 °C) during the workup to minimize the rate of both hydrolysis and decarboxylation.
-
-
Temperature Management: Avoid excessive heating of the reaction mixture or during purification if the α-keto acid intermediate may be present.
Diagram 1: Hydrolysis and Decarboxylation Pathway
Caption: Unwanted conversion to aldehyde via hydrolysis and decarboxylation.
Problem 2: My mass spectrometry results show a major peak corresponding to Ethyl 3,5-dimethylbenzoate.
Suspected Side Reaction: Decarbonylation (loss of carbon monoxide).
Mechanism Insight: The bond between the two carbonyl carbons can be cleaved, particularly in the presence of transition metal catalysts (e.g., Palladium, Rhodium) or under harsh thermal or photochemical conditions. This process expels a molecule of carbon monoxide (CO), resulting in the formation of the corresponding benzoate ester. This is a known challenge in reactions like platinum-catalyzed C-H acylation.
Preventative Measures & Protocol Optimization:
-
Catalyst Choice: If using metal catalysis, screen for catalysts that are less prone to promoting decarbonylation. For instance, in some C-H acylation reactions, platinum has been shown to be effective without causing decarbonylation where palladium catalysts failed.
-
Temperature Control: Run the reaction at the lowest effective temperature. Decarbonylation is often favored at higher temperatures.
-
Ligand Selection: In metal-catalyzed processes, the choice of ligand can significantly influence the stability of the metal-acyl intermediate and suppress decarbonylation. Electron-donating or bulky ligands may be beneficial.
-
Avoid High-Energy Conditions: If possible, avoid exposing the reaction to high-intensity UV light unless it is a required part of the methodology.
Problem 3: My NMR shows the disappearance of the ketone, but the ester signals remain, and a new peak around 5 ppm has appeared.
Suspected Side Reaction: Unintended reduction of the ketone to a secondary alcohol.
Mechanism Insight: The ketone functionality is significantly more reactive towards reducing agents than the ester. Contamination with hydride sources or carrying out the reaction in a protic solvent with certain reagents can lead to the undesired formation of Ethyl 3,5-dimethylmandelate. Common laboratory reagents can be sources of reduction. For example, isopropanol used as a solvent can act as a hydride donor in the presence of a Lewis acid (an Oppenauer-type oxidation of the solvent).
Preventative Measures & Protocol Optimization:
-
Reagent Purity: Ensure all reagents are pure and free from reducing contaminants. For example, old samples of ethers may contain peroxides, which can lead to complex redox side reactions.
-
Solvent Selection: Use aprotic solvents (e.g., THF, Dichloromethane) when working with reagents that could facilitate hydride transfer.
-
Lewis Acid Considerations: Be mindful that some Lewis acids, when coordinated to the ketone, can activate it towards reduction by weak hydride donors present in the reaction mixture.[3]
| Parameter | Condition A (Undesired) | Condition B (Desired) | Outcome |
| Solvent | Isopropanol | Anhydrous THF | Condition A can lead to unintended reduction. |
| Quenching Agent | NaBH₄ (accidental addition) | Saturated NH₄Cl | NaBH₄ is a strong reducing agent for ketones.[6] |
| Atmosphere | Air | Inert (N₂ or Ar) | Prevents side reactions with atmospheric components. |
| Table 1: Effect of Reaction Parameters on Unintended Reduction. |
Experimental Protocol: Selective Reduction of this compound
This protocol details the selective reduction of the ketone carbonyl to a secondary alcohol, a common transformation where side reactions must be controlled.
Diagram 2: Workflow for Selective Ketone Reduction
Caption: Step-by-step workflow for controlled reduction.
Objective: To synthesize Ethyl 3,5-dimethylmandelate with >95% purity, avoiding ester reduction and hydrolysis.
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (e.g., 2.06 g, 10 mmol).
-
Dissolution: Dissolve the starting material in anhydrous THF (50 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature moderates the reaction rate and improves selectivity, preventing over-reduction or side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 0.42 g, 11 mmol) portion-wise over 15 minutes. Causality: NaBH₄ is a mild reductant that selectively reduces ketones over esters.[6] Portion-wise addition maintains temperature control.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: While still at 0 °C, slowly and carefully add saturated aqueous NH₄Cl solution (~20 mL) to quench the excess NaBH₄. Causality: NH₄Cl is a mild acidic quenching agent that neutralizes the basic borate species without causing significant ester hydrolysis.
-
Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and add ethyl acetate (50 mL). Wash the organic layer with brine (2 x 30 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Ethyl 3,5-dimethylmandelate.
References
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Scielo. Retrieved from [Link]
-
Organocatalytic Lewis base functionalisation of carboxylic acids, esters and anhydrides via C1-ammonium or azolium enolates. (2014). Chemical Society Reviews. Retrieved from [Link]
-
F C alkylation of m xylene (Pre-lab lecture). (2021, March 16). YouTube. Retrieved from [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (n.d.). MDPI. Retrieved from [Link]
-
Friedel-Crafts Alkylation. (n.d.). Beyond Benign. Retrieved from [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014, July 9). YouTube. Retrieved from [Link]
-
Decarboxylation Reactions. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. (n.d.). PubMed Central. Retrieved from [Link]
-
Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. (n.d.). PubMed Central. Retrieved from [Link]
-
Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Study on Ethylbenzene and Xylene Conversion over Modified ZSM-5. (2016). ResearchGate. Retrieved from [Link]
-
Which is the reduction product of ethyl 3-oxobutanoate with NaBH4 in methanol?. (2025, June 17). Filo. Retrieved from [Link]
-
United States Patent (19). (1981, February 11). Google Patents. Retrieved from [Link]
-
Ethyl 3,5-dinitrobenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Benzene, 1-ethyl-3,5-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
- US5417812A - Separation of ethyl benzene from xylenes by azeotropic distillation. (n.d.). Google Patents.
-
Ethyl 3,5-dinitrobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]
- WO1999032421A1 - Meta-xylene production process. (n.d.). Google Patents.
-
(PDF) Ethyl 3-[(3,5-dimethylphenyl)aminocarbonyl]propanoate. (2016). ResearchGate. Retrieved from [Link]
Sources
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- 2. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 3. Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Decarboxylation [organic-chemistry.org]
- 6. Which is the reduction product of ethyl 3-oxobutanoate with NaBH4 in meth.. [askfilo.com]
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Ethyl 3,5-dimethylbenzoylformate
Welcome to the technical support center for the synthesis of Ethyl 3,5-dimethylbenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature. The following information is based on established principles of Friedel-Crafts acylation, the likely synthetic route for this compound.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This involves the reaction of 3,5-dimethylbenzene (mesitylene) with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Temperature is a critical parameter in this electrophilic aromatic substitution, directly influencing reaction rate, yield, and the formation of impurities.[1][2][3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, with a focus on optimizing the reaction temperature.
Q1: My reaction yield is very low. Could the temperature be the cause?
A1: Yes, sub-optimal reaction temperature is a frequent cause of low yields in Friedel-Crafts acylations.[1][4] The temperature directly affects the reaction kinetics.
-
Too Low Temperature: If the temperature is too low, the reaction may not have sufficient energy to overcome the activation energy barrier, leading to a slow or stalled reaction.[1] For many Friedel-Crafts acylations, reactions are initially started at a low temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exothermic reaction, and then allowed to warm to room temperature or heated to drive the reaction to completion.[5][6]
-
Too High Temperature: Conversely, excessively high temperatures can lead to the decomposition of reactants, the acylium ion intermediate, or the final product.[1] It can also promote side reactions, which will be discussed in the next question.
Troubleshooting Steps:
-
Initial Low Temperature: Ensure you are cooling the reaction mixture (e.g., with an ice bath) before and during the addition of the Lewis acid and ethyl oxalyl chloride.[5][6] This helps to control the initial exotherm.
-
Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and monitor its progress using a suitable technique like Thin Layer Chromatography (TLC).[5]
-
Systematic Optimization: If room temperature proves insufficient, a systematic increase in temperature is necessary. This is best done through a series of small-scale optimization reactions.[7][8]
Q2: I am observing multiple products in my reaction mixture. How does temperature contribute to this?
A2: The formation of multiple products, or poor regioselectivity, can be influenced by temperature, although Friedel-Crafts acylation is generally more selective than alkylation.[1][9]
-
Side Reactions: High temperatures can provide the necessary activation energy for undesired side reactions. While the acyl group is deactivating and discourages further substitution, highly activated starting materials like mesitylene could potentially undergo other reactions at elevated temperatures.[1][10]
-
Isomer Formation: In some Friedel-Crafts reactions, temperature can influence the ratio of ortho, meta, and para isomers.[11] However, for 3,5-dimethylbenzoylformate synthesis from mesitylene, the substitution is directed to the 2-position due to the directing effects of the two methyl groups.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you are running the reaction at an elevated temperature and observing multiple products, the first step is to try a lower temperature.[12] A patent for a similar process suggests that conducting the acylation at temperatures below 0°C, and even as low as -30°C to -75°C, can significantly improve selectivity for the desired para-isomer in other alkylbenzene acylations.[13]
-
Analyze Byproducts: Isolate and characterize the byproducts. Understanding their structure can provide clues about the side reactions occurring (e.g., dealkylation, rearrangement, or polysubstitution).
Q3: The reaction starts but then seems to stop before all the starting material is consumed. Can temperature be a factor?
A3: This could be related to catalyst deactivation, which can be exacerbated by temperature.
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[1] Any water present will react with and deactivate the catalyst.[1] While this is not a direct effect of temperature, running the reaction at very low temperatures can sometimes help to mitigate the effects of trace moisture.
-
Product Complexation: The ketone product forms a stable complex with the Lewis acid, which can remove the catalyst from the reaction.[1][2][14] This is why a stoichiometric amount of the catalyst is often required. If an insufficient amount of catalyst is used, the reaction will stop once all the free catalyst has been complexed. Temperature can influence the stability of this complex.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and fresh, high-purity reagents to minimize moisture.[1]
-
Check Catalyst Stoichiometry: For Friedel-Crafts acylations, it is common to use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.[2]
-
Temperature Ramping: A slow increase in temperature after the initial addition can sometimes help to break up product-catalyst complexes and regenerate the active catalyst, driving the reaction to completion.
Q4: What is a good starting point for optimizing the reaction temperature?
A4: A good starting point is to perform the initial addition of reagents at a low temperature and then allow the reaction to proceed at room temperature.[5]
Recommended Initial Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Cool the suspension to 0-5 °C using an ice bath.[5]
-
Slowly add a solution of ethyl oxalyl chloride (1.0 equivalent) in the same anhydrous solvent.
-
Following this, add a solution of 3,5-dimethylbenzene (1.0 to 1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.[5]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.[5]
-
Monitor the reaction's progress by TLC or GC/MS.[15]
This baseline procedure allows you to assess the reaction's performance at room temperature before exploring higher or lower temperatures.
Experimental Protocol: Systematic Temperature Optimization
To scientifically determine the optimal reaction temperature, a systematic approach is recommended. This involves running a series of parallel reactions at different temperatures while keeping all other parameters constant.[7][16]
Objective: To identify the temperature that provides the highest yield of this compound with the highest purity.
Methodology:
-
Setup: Prepare five identical small-scale reactions as described in the "Recommended Initial Protocol" (Q4).
-
Temperature Variation: After the addition of all reagents at 0-5 °C, place each reaction in a controlled temperature environment:
-
Reaction 1: 0 °C (ice bath)
-
Reaction 2: 25 °C (room temperature)
-
Reaction 3: 40 °C (water bath)
-
Reaction 4: 60 °C (water bath)
-
Reaction 5: 80 °C (oil bath, if using a higher boiling solvent like DCE)
-
-
Monitoring: Allow all reactions to proceed for the same amount of time (e.g., 4 hours). Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or take aliquots for GC/MS analysis.[15]
-
Work-up: Once the reactions are complete, quench each reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.[5] Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it under reduced pressure.[5]
-
Analysis: Analyze the crude product from each reaction by ¹H NMR, GC, or HPLC to determine the yield and purity.[15]
Data Presentation
The results of your optimization study can be summarized in a table for easy comparison:
| Reaction ID | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | 0 | 4 | 35 | 98 | Incomplete conversion |
| 2 | 25 | 4 | 75 | 95 | Good conversion, minor impurities |
| 3 | 40 | 4 | 88 | 92 | Higher yield, more impurities |
| 4 | 60 | 4 | 85 | 80 | Significant byproduct formation |
| 5 | 80 | 4 | 70 | 65 | Darkening of mixture, decomposition |
This is example data and will vary based on specific experimental conditions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in the synthesis of this compound.
Caption: Troubleshooting workflow for temperature optimization.
References
-
Macmillan, D. S., & Torsitano, C. A. (2022). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. [Link]
-
Tian, H. (2011). Synthesis And Characterization Of The Ester Derivatives. Aryl ¦Ã-keto Esters Of ¦Ã-butyrolactone. Globe Thesis. [Link]
-
ChemistryViews. (2018). Finding Optimal Reaction Conditions. [Link]
-
Journal of Chemical Education. (2024). Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course. ACS Publications. [Link]
-
ResearchGate. (2025). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]
-
Strauss, C. R. (2010). Development of Predictive Tools for Optimizing Organic Reactions. PMC - NIH. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- Google Patents. (2007).
-
Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. [Link]
-
Reddit. (2022). under what conditions do friedel crafts acylation of benzene occur?. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. globethesis.com [globethesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 反應設計與最佳化 [sigmaaldrich.com]
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- 11. chemguide.co.uk [chemguide.co.uk]
- 12. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 13. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Finding Optimal Reaction Conditions - ChemistryViews [chemistryviews.org]
Troubleshooting purification issues of Ethyl 3,5-dimethylbenzoylformate
Technical Support Center: Ethyl 3,5-dimethylbenzoylformate
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile α-keto ester intermediate. Our goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your work.
This compound is typically synthesized via a Friedel-Crafts acylation reaction between m-xylene and an acylating agent like ethyl oxalyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1] While the synthesis is relatively straightforward, isolating a pure product requires careful attention to the workup and purification strategy, as impurities from starting materials, side-products, and compound degradation are common.
Frequently Asked Questions (FAQs)
Q: What are the expected physical properties of this compound?
A: While specific data for the 3,5-dimethyl analog may vary, it is expected to be a liquid at room temperature, likely colorless to pale yellow. For reference, the closely related Ethyl Benzoylformate is a liquid with a boiling point of 138-139 °C at 18 mmHg and is sensitive to moisture.[2][3] Proper storage in a tightly sealed container under an inert atmosphere (like nitrogen or argon) is crucial to prevent hydrolysis.
Q: What are the most common impurities I should expect in my crude product?
A: The impurity profile is highly dependent on the synthetic route and reaction conditions. However, the most common impurities include:
-
Unreacted Starting Materials: m-xylene, ethyl oxalyl chloride.
-
Hydrolysis Product: 3,5-dimethylbenzoic acid, formed from the hydrolysis of the starting acyl chloride or the final ester product.
-
Lewis Acid Catalyst Residues: Aluminum salts from the Friedel-Crafts reaction.
-
Solvents: Residual reaction or extraction solvents.
Q: How can I quickly assess the purity of my crude sample and collected fractions?
A: Thin-Layer Chromatography (TLC) is the most effective method for rapid purity assessment. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation. The target compound, being an ester, is moderately polar. Aim for a retention factor (Rf) of approximately 0.2-0.4 for optimal separation during column chromatography.[4]
Troubleshooting Guide: Purification Issues
This section addresses specific, complex problems encountered during the purification of this compound in a detailed question-and-answer format.
Q1: My crude product is highly acidic upon testing, and the TLC shows a persistent spot at the baseline. What is this impurity and how can I effectively remove it?
Answer: This is a classic sign of contamination with 3,5-dimethylbenzoic acid . This acidic impurity can arise from two main sources: incomplete conversion of the acid to its corresponding acid chloride during precursor synthesis, or hydrolysis of the final ester product during the aqueous workup.
Causality: Carboxylic acids are highly polar and contain an acidic proton, causing them to interact very strongly with the polar silica gel stationary phase on a TLC plate, resulting in a low (often baseline) Rf value.
Solution: Acid-Base Liquid-Liquid Extraction
Before attempting chromatographic purification, you must remove this acidic impurity via a basic wash.
-
Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2N solution of sodium carbonate (Na₂CO₃).[5][6] You will likely observe effervescence (CO₂ gas evolution) as the acid is neutralized. Continue washing until the bubbling ceases.
-
Separate the organic layer. The deprotonated sodium 3,5-dimethylbenzoate salt is now water-soluble and will be partitioned into the aqueous layer.
-
Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual base and break up any emulsions.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This procedure should effectively remove the carboxylic acid impurity, simplifying subsequent purification steps.[7]
Q2: My yield dropped significantly after silica gel column chromatography. TLC analysis of my fractions shows multiple new spots that weren't in the crude mixture. What is happening?
Answer: This strongly suggests that your product, this compound, is degrading on the silica gel column .
Causality: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[4] These acidic sites can catalyze the hydrolysis of the ester group, especially if trace amounts of water are present in your eluent or on the silica itself. α-Keto esters can be particularly sensitive to such conditions.[8][9]
Solutions:
-
Confirm Instability with 2D TLC: To verify that degradation is occurring on the silica, run a 2D TLC. Spot the crude material in one corner of a square TLC plate, run it in your chosen eluent, dry the plate completely, rotate it 90 degrees, and run it again in the same eluent. A stable compound will appear as a single spot on the diagonal. If degradation occurs, new spots will appear off the diagonal.[4]
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine (TEA). Pack the column with this slurry and pre-elute with the same modified solvent before loading your sample. This will significantly increase the recovery of the intact ester.[8]
-
Switch the Stationary Phase: If the compound is extremely sensitive, consider using a less acidic stationary phase like neutral alumina or Florisil.[10]
Workflow for Purification and Troubleshooting
The following diagram illustrates the logical flow from receiving the crude product to obtaining the pure compound, including key decision points for troubleshooting.
Caption: General purification and troubleshooting workflow.
Q3: I am observing significant peak tailing or very broad bands during column chromatography, resulting in poor separation and mixed fractions. How can I sharpen my peaks?
Answer: Poor peak shape is typically caused by non-ideal interactions between your compound and the stationary phase or an improperly chosen solvent system.
Causality:
-
Inappropriate Solvent Polarity: If the eluent is not polar enough, the compound may move very slowly and spread out due to diffusion. If it's too polar, it will move too quickly with the solvent front, co-eluting with impurities.[8]
-
Strong Analyte-Silica Interactions: The carbonyl groups in your α-keto ester can form strong hydrogen bonds with the silanol groups on the silica surface, slowing elution and causing tailing.
Solutions:
-
Optimize the Eluent System: The ideal eluent system should provide an Rf value of 0.2-0.4 for your target compound on TLC.[4] This range offers the best balance for effective separation.
-
If your compound's Rf is too low (<0.2): Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in hexanes).
-
If your compound's Rf is too high (>0.4): Decrease the polarity of your mobile phase.
-
-
Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities. Then, gradually increase the polarity over the course of the separation to elute your compound and then more polar impurities. This technique often results in sharper peaks and better resolution compared to isocratic (constant solvent mixture) elution.
-
Add a Mobile Phase Modifier: Adding a small amount of a more polar solvent, like methanol (0.1-0.5%), to your eluent can sometimes improve peak shape. The modifier molecules compete with your compound for the active sites on the silica gel, leading to faster and more uniform elution.[8]
Table 1: Common Solvent Systems for Chromatography
| Solvent System (v/v) | Polarity | Typical Use Case |
| 5% Ethyl Acetate in Hexanes | Low | Eluting very non-polar impurities (e.g., residual m-xylene). |
| 10-20% Ethyl Acetate in Hexanes | Medium | Often the "sweet spot" for eluting moderately polar esters like the target compound. |
| 30-50% Ethyl Acetate in Hexanes | High | Eluting more polar compounds or speeding up elution if the target is slow to move. |
| 1% Methanol in Dichloromethane | High | Can improve peak shape for compounds that exhibit strong tailing. |
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol assumes prior removal of acidic impurities as described in Q1.
-
Preparation of Deactivated Silica:
-
In a fume hood, measure the required amount of silica gel for your column.
-
Create a slurry in your initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Add triethylamine (TEA) to the slurry to a final concentration of 1% (v/v). Stir gently for 5-10 minutes.
-
-
Column Packing:
-
Pack the column with the deactivated silica slurry using the wet method to ensure a homogenous, air-free column bed.
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Never let the column run dry.[4]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluting solvent (or a stronger solvent like dichloromethane if solubility is an issue).
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system, collecting fractions.
-
Monitor the elution process by spotting collected fractions on TLC plates.
-
If using a gradient, gradually increase the solvent polarity once less-polar impurities have eluted.
-
-
Pooling and Concentration:
-
Analyze the fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common purification problems.
Caption: A decision tree for troubleshooting purification.
References
-
Benchchem. (n.d.). Technical Support Center: Column Chromatography Techniques for Purifying Beta-Keto Esters. Retrieved from Benchchem.[8]
-
Benchchem. (n.d.). Technical Support Center: Column Chromatography Purification of Keto Esters. Retrieved from Benchchem.[4]
-
LookChem. (n.d.). General procedures for the purification of Esters. Chempedia.[5]
-
Google Patents. (2019). CN109851492A - The synthetic method of 3, 5- dimethyl benzoyl chlorides.[11]
-
Google Patents. (n.d.). Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction.[12]
-
Organic Syntheses. (n.d.). Ethyl Benzoylformate.[13]
-
Eureka | Patsnap. (n.d.). Industrial production method of 3, 5-Dimethylbenzoyl chloride.[14]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.[15]
-
MDPI. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts.[9]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.[7]
-
Benchchem. (n.d.). Ethyl Benzoylformate: Properties and Applications in Chemical Synthesis.[2]
-
ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.[6]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.[10]
-
Sigma-Aldrich. (n.d.). Ethyl benzoylformate 95%.[3]
-
Wikipedia. (n.d.). Friedel–Crafts reaction.[1]
Sources
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- 6. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 7. scienceready.com.au [scienceready.com.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
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- 11. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]
- 12. CN105732365A - Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Industrial production method of 3, 5-Dimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Stability and degradation of Ethyl 3,5-dimethylbenzoylformate in solution
A Guide to Ensuring Stability and Understanding Degradation in Solution-Based Experiments
Welcome to the technical support guide for Ethyl 3,5-dimethylbenzoylformate. As Senior Application Scientists, we understand that compound stability is paramount to the success and reproducibility of your research. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the handling, stability, and potential degradation of this compound in solution. We will explore the causality behind best practices and provide troubleshooting advice for common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers also recommend storing the compound under an inert gas atmosphere, as it may be sensitive to moisture.[2] For stock solutions, it is advisable to store them at low temperatures (e.g., -20°C), protected from light, to minimize degradation over time.
Q2: I've observed a yellow discoloration in my this compound solution over time. What could be the cause?
A yellow color developing in solutions of benzoylformate esters is often indicative of photodegradation.[3] Exposure to light, especially UV light, can initiate photochemical reactions. Studies on related alkyl benzoylformates have shown that photolysis can lead to the formation of highly absorbing byproducts.[3] To prevent this, always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Q3: My compound seems to be losing potency or I'm seeing unexpected peaks in my analysis. What are the likely degradation pathways?
The two primary degradation pathways for this compound in solution are hydrolysis and photodegradation .
-
Hydrolysis: As an ester, the compound is susceptible to hydrolysis, particularly under acidic or basic pH conditions.[4][5] This reaction cleaves the ester bond, yielding 3,5-dimethylbenzoylformic acid and ethanol. The rate of hydrolysis is significantly influenced by the pH of the solution.[5][6]
-
Photodegradation: Benzoylformate esters are known to be photochemically active.[3][4][7] Upon exposure to light, they can undergo reactions such as the Norrish Type II reaction, which involves intramolecular hydrogen abstraction and can lead to a variety of degradation products.[3][7]
It is crucial to control the pH of your solutions and protect them from light to maintain the compound's integrity.
Q4: What solvents are recommended for dissolving this compound?
This compound is generally soluble in common organic solvents. While specific solubility data for this particular compound is not extensively published, related benzoylformate esters are soluble in solvents like methanol, benzene, and mixtures of chlorobenzene and n-heptane.[3][4][7] For biological experiments, initial dissolution in a small amount of a water-miscible organic solvent like DMSO or ethanol, followed by dilution in aqueous buffer, is a common practice. Always perform a solubility test for your specific application and concentration.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: Unexpected Precipitation in Solution
-
Possible Cause 1: Poor Solubility. The concentration of your solution may exceed the solubility limit of this compound in the chosen solvent system. This is particularly common when diluting a stock solution in an organic solvent into an aqueous buffer.
-
Validation & Solution:
-
Determine the solubility of the compound in your final buffer system.
-
Try reducing the final concentration of the compound.
-
Consider using a co-solvent or a different formulation strategy if higher concentrations are required.
-
-
Possible Cause 2: Degradation Product Precipitation. One of the degradation products, 3,5-dimethylbenzoylformic acid, may have lower solubility in your solvent system than the parent ester, causing it to precipitate out of solution as it forms. Studies on prolonged photolysis of related compounds in hydrocarbon solvents have noted the formation of a precipitate.[3]
-
Validation & Solution:
-
Analyze the precipitate using techniques like HPLC or mass spectrometry to identify it.
-
If it is a degradant, this indicates a stability issue. Review your solution preparation and storage procedures, focusing on pH control and protection from light.
-
Caption: Troubleshooting workflow for precipitation issues.
Degradation Pathways: A Closer Look
Understanding the mechanisms of degradation is key to preventing them.
Hydrolytic Degradation
Ester hydrolysis is a fundamental chemical reaction that can be catalyzed by both acid and base. In a neutral aqueous solution, the rate of hydrolysis is typically slow but can be accelerated by changes in pH.[5]
Caption: Hydrolysis of this compound.
Photodegradation
The benzoylformate moiety is a known chromophore that absorbs UV light, making the molecule susceptible to photodegradation. For related alkyl benzoylformates, the Norrish Type II reaction is a primary photochemical decay pathway.[3][7] This process involves intramolecular abstraction of a gamma-hydrogen from the ethyl group by the excited carbonyl group, leading to the formation of a biradical intermediate. This intermediate can then undergo further reactions to form various byproducts.[3]
Caption: Simplified photodegradation pathway.
Quantitative Stability and Analytical Protocols
To maintain experimental integrity, it is crucial to monitor the stability of this compound under your specific experimental conditions.
Table 1: Summary of Stability Under Various Conditions
| Condition | Potential for Degradation | Primary Degradation Pathway | Key Degradation Product(s) |
| Acidic pH (< 6) | Moderate to High | Acid-catalyzed Hydrolysis | 3,5-dimethylbenzoylformic Acid |
| Neutral pH (6-8) | Low | Slow Hydrolysis | 3,5-dimethylbenzoylformic Acid |
| Basic pH (> 8) | High | Base-catalyzed Hydrolysis | 3,5-dimethylbenzoylformate Anion |
| Exposure to UV/Sunlight | High | Photodegradation | Aldehydes, ketones, colored byproducts |
| Elevated Temperature | Moderate | Thermal Degradation/Accelerated Hydrolysis | Various |
| Recommended Storage | Very Low | - | - |
Experimental Protocol: Stability Testing Using HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing compound integrity. Such a method can separate the parent compound from its potential degradation products.
Objective: To determine the stability of this compound in a given solution over time.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers for pH adjustment
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase HPLC column
Methodology:
-
Method Development: Develop an HPLC method that achieves baseline separation between the parent compound and its major potential degradant, 3,5-dimethylbenzoylformic acid. This typically involves screening different mobile phase compositions and gradients.
-
Solution Preparation: Prepare a solution of this compound at the desired concentration in the matrix to be tested (e.g., buffer, cell culture media).
-
Time Zero (T0) Analysis: Immediately after preparation, analyze the solution by HPLC to determine the initial peak area of the parent compound. This serves as the 100% reference.
-
Incubation: Store aliquots of the solution under the conditions being tested (e.g., 4°C, room temperature, 37°C, protected from light vs. exposed to light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from each condition and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample. The appearance of new peaks should also be noted and quantified if possible.
Table 2: Recommended Analytical Methods for Stability Monitoring
| Analytical Technique | Purpose | Information Provided |
| HPLC-UV | Quantifying parent compound and major degradants | Purity, concentration, rate of degradation |
| LC-MS | Identifying unknown degradation products | Molecular weight of degradants for structural elucidation |
| Gas Chromatography (GC) | Analysis of volatile byproducts | Can be used to detect volatile degradants like ethanol |
| NMR Spectroscopy | Structural confirmation | Confirms the structure of parent compound and degradation products |
Analytical methods for determining the degradation of related compounds often involve extraction from the sample matrix followed by analysis using GC or HPLC.[8][9][10]
References
-
Encinas, M. V., Lissi, E. A., Zanocco, A., Stewart, L. C., & Scaiano, J. C. (1984). Photochemistry of alkyl esters of benzoylformic acid. Canadian Journal of Chemistry, 62(3), 386-392. [Link]
-
ResearchGate. (n.d.). Photochemistry of alkyl esters of benzoylformic acid | Request PDF. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]
-
Gao, Y., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 7: Analytical Methods. [Link]
-
Hoagland, R. E., & Zablotowicz, R. M. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Ethylbenzene. [Link]
-
Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-592. [Link]
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- 6. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Table 7-4, Analytical Methods for Determining Environmental Degradation Products of Ethylbenzene - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prevent byproduct formation with Ethyl 3,5-dimethylbenzoylformate
Welcome to the technical support center for Ethyl 3,5-dimethylbenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile α-keto ester. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation, optimize reaction yields, and ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Diagnosing and Solving Byproduct Formation
This section addresses specific issues you may encounter during your experiments with this compound, providing a systematic approach to identifying the root cause and implementing effective solutions.
Question 1: I am observing a significant amount of a polar byproduct that is soluble in aqueous base. What is it and how can I prevent it?
Answer:
This is a classic sign of ester hydrolysis . The byproduct is likely 3,5-dimethylbenzoylformic acid .
-
Causality: this compound, like all esters, is susceptible to hydrolysis, which is the cleavage of the ester bond by water to form a carboxylic acid and an alcohol (ethanol in this case).[1][2][3][4] This reaction can be catalyzed by both acid and base.[1][2] Even trace amounts of water in your reagents or solvents, or exposure to atmospheric moisture, can lead to this unwanted side reaction, especially if your reaction conditions are acidic or basic, or if the reaction is heated for an extended period.[5][6]
-
Preventative Measures & Solutions:
-
Rigorous Drying of Materials: Ensure all glassware is oven- or flame-dried immediately before use.[7][8] Solvents should be freshly distilled from an appropriate drying agent, and other reagents should be of the highest possible purity and handled to minimize water exposure.
-
Inert Atmosphere: For reactions that are particularly sensitive or run for long durations, conducting the experiment under an inert atmosphere of nitrogen or argon can significantly reduce contact with atmospheric moisture.[9][10]
-
Control of pH: If your reaction does not require acidic or basic conditions, ensure the pH is neutral. If an acid or base is required, use the minimum effective amount and consider non-aqueous options where possible.
-
Temperature and Time Management: Avoid unnecessarily high temperatures or prolonged reaction times, as both can promote hydrolysis.[5] Monitor the reaction progress (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.[7]
-
-
Purification Strategy: If hydrolysis has already occurred, the resulting 3,5-dimethylbenzoylformic acid can typically be removed from your organic product solution by washing with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic byproduct will be deprotonated and extracted into the aqueous layer.
Question 2: My reaction is generating a non-polar byproduct, and I detect gas evolution upon heating. What could be happening?
Answer:
You are likely observing decarboxylation . The byproduct is probably 3,5-dimethylbenzaldehyde .
-
Causality: α-Keto acids and their esters, particularly benzoylformates, can undergo decarboxylation (loss of CO₂) upon heating.[11][12] While this process is often enzyme-catalyzed in biological systems, it can also occur thermally or under certain catalytic conditions in synthetic chemistry.[11][13][14] The stability of the resulting acyl anion equivalent promotes this transformation.
-
Preventative Measures & Solutions:
-
Strict Temperature Control: This is the most critical factor. Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Use a precisely controlled heating mantle or oil bath.
-
Avoid Strong Acids/Bases: Certain strong acids or bases can catalyze the decarboxylation process. If your desired reaction allows, maintain neutral conditions.
-
Choice of Catalyst: Be mindful that some metal catalysts may promote decarboxylation. If you suspect this is the case, a catalyst screen may be necessary to find a more selective alternative.
-
Question 3: I am performing a Grignard reaction and my yield is low, with a significant amount of a tertiary alcohol byproduct being formed. How can I favor the formation of the ketone?
Answer:
This is a very common issue when reacting esters with organometallic reagents like Grignards. The tertiary alcohol is formed from a double addition of the Grignard reagent to the ester.[15][16][17]
-
Causality: The Grignard reagent first attacks the ester carbonyl to form a tetrahedral intermediate. This intermediate collapses, expelling the ethoxide leaving group to form a ketone. This newly formed ketone is often more reactive towards the Grignard reagent than the starting ester.[16] Consequently, it rapidly reacts with a second equivalent of the Grignard reagent, leading to the tertiary alcohol after acidic workup.[15][17] Stopping the reaction at the ketone stage is notoriously difficult under standard conditions.
-
Preventative Measures & Solutions:
| Strategy | Description | Key Considerations |
| Low Temperature | Perform the reaction at very low temperatures (e.g., -78 °C using a dry ice/acetone bath). This can slow down the second addition relative to the first. | Requires careful monitoring and slow, dropwise addition of the Grignard reagent. |
| Inverse Addition | Add the ester solution slowly to the Grignard reagent. This ensures the Grignard is never in large excess, but it is often insufficient on its own. | Limited effectiveness as the ketone formed is highly reactive. |
| Use a Weinreb Amide | Convert the corresponding acid (3,5-dimethylbenzoylformic acid) to a Weinreb amide (N-methoxy-N-methylamide). These form a stable chelated intermediate with the Grignard reagent that does not collapse to a ketone until acidic workup, thus preventing the second addition. | Requires an additional synthetic step to prepare the Weinreb amide. |
| Sterically Hindered Reagents | Using a more sterically bulky Grignard reagent can sometimes disfavor the second addition to the newly formed, also bulky, ketone. | Highly dependent on the specific substrates involved. |
-
Workflow for Minimizing Double Addition:
Caption: Decision workflow for troubleshooting double addition in Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: Due to its sensitivity to moisture, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[9][10] Refrigeration is recommended to minimize any potential for slow degradation or decarboxylation over time.
Q2: My starting material appears slightly yellow. Is it still usable?
A: A pale yellow color is often acceptable and may not significantly impact many reactions. However, a dark yellow or brown color could indicate the presence of degradation products. For high-purity applications, such as in the final steps of a pharmaceutical synthesis, purification by vacuum distillation or chromatography may be necessary. Always check the purity by a suitable analytical method (e.g., NMR, GC-MS) if in doubt.
Q3: I need to perform a reaction on the ester group but want to protect the ketone. What is the best strategy?
A: The ketone can be selectively protected as an acetal (or ketal).[18][19][20] Reacting this compound with ethylene glycol in the presence of an acid catalyst (like p-toluenesulfonic acid) will form a cyclic acetal. This protecting group is stable to many reaction conditions under which the ester can be modified (e.g., reduction with certain hydrides, basic hydrolysis).[20][21] The ketone can be regenerated later by deprotection using aqueous acid.[18][19]
Caption: General workflow for selective reactions using ketone protection.
Q4: Can I use a strong base like LDA with this compound?
A: this compound does not have any acidic α-protons on the ketone side of the molecule. Therefore, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is unlikely to form an enolate at that position. The base could potentially react at the α-position of the ethyl group, but this is generally not a facile reaction. More likely, a strong nucleophilic base would attack one of the carbonyl groups directly. Exercise caution and consider the desired reactivity before using strong bases.
Experimental Protocols
Protocol 1: General Procedure for Reaction Under Inert Atmosphere
This protocol is recommended for any reaction involving moisture-sensitive reagents or for reactions run over extended periods.
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be placed in an oven at >120 °C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (argon or nitrogen).[10] This can be achieved using a Schlenk line or a balloon filled with the inert gas.[10]
-
Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be done by connecting the system to a gas bubbler.
-
Work-up: Once the reaction is complete, cool it to room temperature before opening it to the atmosphere. Proceed with the aqueous quench and extraction as required by your specific procedure.
References
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Fiveable. (n.d.). Inert atmosphere Definition. Retrieved from [Link]
-
JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]
-
Reddit. (2024). Ketone Protection. r/OrganicChemistry. Retrieved from [Link]
-
MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Brainly. (2024). [FREE] How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Retrieved from [Link]
-
Filo. (2025). What are possible sources of error in an esterification lab?. Retrieved from [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
-
Esterification Lab Answers. (n.d.). Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Socratic. (2011). Why do aldehydes and ketones only add one equivalent to Grignards when esters add two?. Retrieved from [Link]
-
Journal of Chemical Education. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ACS Publications. Retrieved from [Link]
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Sciencemadness.org. (2020). Methods for preventing over addition of Grignard reagent. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 22.6: Ester Chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Organometallic and oxygen. Retrieved from [Link]
-
Reddit. (2020). Is there any way to protect an ester from Grignard reagents?. r/chemhelp. Retrieved from [Link]
-
ResearchGate. (2025). Methods for the Synthesis of α-Keto Esters | Request PDF. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. NIH. Retrieved from [Link]
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MCAT Review. (n.d.). Keto Acids and Esters - Oxygen Containing Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl Benzoylformate. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]
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Filo. (2021). Which one of the following is the mechanism of hydrolysis of ethyl benzoa... Retrieved from [Link]
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Organic Syntheses. (n.d.). benzoylformic acid. Retrieved from [Link]
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Frontiers. (n.d.). A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism. Retrieved from [Link]
-
PubMed. (2000). Benzoylformate decarboxylase from Pseudomonas putida as stable catalyst for the synthesis of chiral 2-hydroxy ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 100117-62-2| Chemical Name : this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
ResearchGate. (2025). Photochemistry of alkyl esters of benzoylformic acid | Request PDF. Retrieved from [Link]
-
PubMed. (2018). A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Retrieved from [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl benzoylformate. NIH. Retrieved from [Link]
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European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]
-
Greenfield Global. (n.d.). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of Ethyl 3,5-dimethylbenzoylformate
Welcome to the technical support center for the synthesis and scale-up of Ethyl 3,5-dimethylbenzoylformate. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, or troubleshoot the synthesis of this key α-keto ester intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
This document is structured into two main sections, each detailing a primary and industrially relevant synthetic route. Each section contains frequently asked questions (FAQs) for a foundational understanding, a detailed experimental protocol, and a robust troubleshooting guide in a question-and-answer format to address specific challenges you may encounter.
Section 1: Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and powerful method for forming C-C bonds to an aromatic ring.[1] For this synthesis, it involves the reaction of 1,3-dimethylbenzene (m-xylene) with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a strong Lewis acid catalyst.[2] This route is often favored for its directness and use of readily available starting materials.
Frequently Asked Questions (FAQs): Friedel-Crafts Route
Q1: Why is Friedel-Crafts acylation a suitable method for this specific molecule? A1: The two methyl groups on the m-xylene ring are ortho, para-directing and activating. This leads to a highly selective reaction at the C4 position (para to one methyl and ortho to the other), sterically the most accessible and electronically favored position, thus minimizing the formation of isomeric byproducts. Furthermore, the product, an aryl ketone, is deactivated towards further acylation, which effectively prevents polysubstitution—a common issue in Friedel-Crafts alkylations.[3]
Q2: What is the role of the Lewis acid, and which one should I choose? A2: The Lewis acid, typically aluminum chloride (AlCl₃), is crucial for generating the highly electrophilic acylium ion from the ethyl oxalyl chloride.[2] This acylium ion is the species that is attacked by the electron-rich m-xylene ring. While AlCl₃ is the most common and cost-effective choice, other Lewis acids like FeCl₃ or BF₃ can be used, though they may require different reaction conditions. For scale-up, the handling and quenching of stoichiometric AlCl₃ must be carefully planned due to its reactivity with water.
Q3: What are the most critical parameters to control in this reaction? A3: The three most critical parameters are:
-
Moisture Exclusion: AlCl₃ and ethyl oxalyl chloride are both highly sensitive to moisture. All glassware must be flame- or oven-dried, and the reaction must be run under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: The initial formation of the acylium ion complex is exothermic. The reaction should be cooled during the addition of AlCl₃ and the acylating agent to prevent side reactions. The subsequent reaction with m-xylene may require gentle heating to proceed to completion.
-
Stoichiometry: A slight excess of the Lewis acid (e.g., 1.1-1.2 equivalents) is often used to ensure full activation of the acyl chloride and to complex with the product ketone, which can otherwise inhibit the catalyst.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Ethyl oxalyl chloride
-
Aluminum chloride (anhydrous, AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a gas bubbler.
-
Charge the flask with anhydrous DCM and anhydrous aluminum chloride (1.2 eq.). Cool the slurry to 0 °C in an ice bath.
-
Add ethyl oxalyl chloride (1.0 eq.) dropwise via the dropping funnel to the stirred AlCl₃ slurry, ensuring the internal temperature does not exceed 5-10 °C. Stir for 30 minutes at 0 °C after addition is complete to allow for the formation of the acylium ion complex.
-
Add m-xylene (1.1 eq.) dropwise, again maintaining an internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS. Gentle heating (30-40 °C) may be required to drive the reaction to completion.
-
Once the reaction is complete, cool the mixture back down to 0 °C. Very slowly and carefully, quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl. Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via vacuum distillation or column chromatography to obtain this compound as a clear oil.
Troubleshooting Guide: Friedel-Crafts Route
Q: My reaction is very slow or has stalled. What is the likely cause? A: This is a common issue often traced back to catalyst deactivation.
-
Cause 1: Moisture: Trace amounts of water in your reagents or glassware will hydrolyze the AlCl₃, rendering it inactive. Ensure all materials are scrupulously dried.[4]
-
Cause 2: Impure AlCl₃: Use a freshly opened bottle of high-purity, anhydrous AlCl₃. Older bottles can absorb atmospheric moisture.
-
Solution: If the reaction has stalled, you can attempt to rescue it by carefully adding a small additional portion (0.1-0.2 eq.) of fresh AlCl₃. However, the best practice is to ensure anhydrous conditions from the start.
Q: The workup is difficult, and I'm getting a persistent emulsion during the aqueous washes. A: Emulsions are often caused by the formation of aluminum hydroxides during the quench.
-
Cause: Insufficiently acidic quench. If the pH is not kept low enough, gelatinous aluminum hydroxides [Al(OH)₃] will precipitate at the aqueous-organic interface.
-
Solution: Quench the reaction mixture into a vigorously stirred, cold solution of dilute HCl (e.g., 2-3 M) rather than just ice or water. The acid ensures that the aluminum salts remain soluble as [Al(H₂O)₆]³⁺.[2] Adding a small amount of brine can also help to break up emulsions by increasing the ionic strength of the aqueous phase.
Q: My final product is dark-colored. What causes this, and how can I fix it? A: Dark coloration often indicates the presence of polymeric or char-like byproducts.
-
Cause: Localized overheating during the addition of reagents or an excessively high reaction temperature can lead to side reactions and decomposition.
-
Solution: Improve temperature control during the exothermic additions by using a slower addition rate and efficient cooling. For purification, you can treat the crude product solution with activated carbon before filtration and concentration. Final purification by vacuum distillation is usually very effective at separating the desired product from non-volatile colored impurities.
Visualization: Friedel-Crafts Acylation Workflow
Caption: Workflow for Friedel-Crafts Acylation.
Section 2: Synthesis via Grignard Reaction
This approach utilizes an organometallic (Grignard) reagent, which is a powerful nucleophile. The synthesis involves forming 3,5-dimethylphenylmagnesium bromide from the corresponding aryl bromide, followed by its reaction with an oxalate derivative like diethyl oxalate.[5] This method is highly versatile but requires strict control over reaction conditions to prevent side reactions.
Frequently Asked Questions (FAQs): Grignard Route
Q1: What is the most common side reaction, and how can it be minimized? A1: The primary side reaction is the double addition of the Grignard reagent to the oxalate. The first addition produces the desired α-keto ester. However, this product still contains an electrophilic ketone carbonyl, which can be attacked by a second molecule of the Grignard reagent to form a tertiary alcohol byproduct.[5] Minimizing this requires careful control of reaction conditions, especially temperature.
Q2: Why is the reaction temperature so critical, typically -78 °C? A2: Low temperatures are essential for controlling reactivity and selectivity.
-
Selectivity: At very low temperatures (e.g., -78 °C using a dry ice/acetone bath), the tetrahedral intermediate formed after the first addition of the Grignard reagent is relatively stable. This intermediate collapses to the ketone product during the warmer aqueous workup. This minimizes the time the ketone product is exposed to active Grignard reagent at higher temperatures, thus suppressing the second addition.[6]
-
Stability: Functionalized Grignard reagents can be unstable at higher temperatures. Running the reaction cold preserves the integrity of the organometallic species.
Q3: Diethyl oxalate or ethyl oxalyl chloride? Which is better? A3: Both can be used, but they have different reactivities.
-
Diethyl Oxalate: Less reactive and generally requires a 1:1 stoichiometry with the Grignard reagent. It is less expensive and easier to handle but is more prone to the double-addition side reaction if conditions are not optimal.[5]
-
Ethyl Oxalyl Chloride: More reactive than diethyl oxalate. The reaction can often be run at slightly higher temperatures. However, acid chlorides can also react with Grignard reagents to form ketones, which can then undergo the same double addition.[7] For many applications, diethyl oxalate is preferred due to its lower cost and more manageable reactivity when scaling up, provided low-temperature conditions are achievable.
Experimental Protocol: Grignard Synthesis
Materials:
-
1-Bromo-3,5-dimethylbenzene
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl oxalate
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Formation: Assemble a flame-dried, three-necked flask with a condenser, magnetic stirrer, and dropping funnel under a nitrogen atmosphere. Add magnesium turnings (1.1 eq.) to the flask.
-
Add a solution of 1-bromo-3,5-dimethylbenzene (1.0 eq.) in anhydrous THF to the dropping funnel. Add a small portion of this solution (~10%) to the magnesium turnings. Add a single crystal of iodine.
-
Gently warm the flask until the brown color of the iodine disappears and bubbling is observed, indicating the reaction has initiated. If it does not start, a sonicator bath can be used.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, continue to stir at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Oxalate: In a separate, larger flame-dried flask under nitrogen, prepare a solution of diethyl oxalate (1.2 eq.) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the prepared Grignard reagent solution via cannula into the cold diethyl oxalate solution over 1-2 hours, ensuring the internal temperature remains below -70 °C.
-
Stir the mixture at -78 °C for an additional hour after the addition is complete.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature. Add diethyl ether and water to dissolve the salts.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to remove the tertiary alcohol byproduct and any unreacted starting materials.
Troubleshooting Guide: Grignard Route
Q: My Grignard reaction fails to initiate. What should I do? A: This is a classic Grignard problem, almost always due to the inhibition of the magnesium surface.
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Cause 1: Moisture: Water in the glassware or solvent will react with and passivate the magnesium surface.[8]
-
Cause 2: Impure Reagents: The magnesium may have an oxide layer, or the aryl bromide may contain inhibitors.
-
Solutions:
-
Activation: Before adding the aryl bromide, gently grind the magnesium turnings in the flask (under nitrogen) to expose a fresh surface.
-
Initiators: Add a single crystal of iodine or a few drops of 1,2-dibromoethane. These react with the magnesium to clean the surface.
-
Concentration: Ensure the initial addition of the aryl bromide solution is concentrated enough to create a high local concentration at the magnesium surface.
-
Heat: Gentle, localized heating with a heat gun can often kickstart the reaction. Be prepared to cool it if the reaction becomes too vigorous.
-
Q: My yield is low, and I have a significant amount of a higher-boiling point byproduct. A: This strongly suggests the formation of the tertiary alcohol from double addition of the Grignard reagent.
-
Cause: The reaction temperature was too high, or the Grignard reagent was added too quickly. This allowed the ketone product to form and then react with the excess Grignard reagent present in the flask.
-
Solution:
-
Strict Temperature Control: Maintain the reaction at -78 °C throughout the addition. Ensure your cold bath is robust.
-
Inverse Addition: Add the Grignard reagent slowly to an excess of the diethyl oxalate. This ensures the Grignard reagent is the limiting reactant at all times, minimizing its chance to react twice.[5]
-
Efficient Stirring: Ensure the mixture is well-stirred to prevent localized "hot spots" where the Grignard concentration is high.
-
Q: During workup, I get a thick, unmanageable precipitate. A: This is due to the precipitation of magnesium salts.
-
Cause: The quench forms insoluble magnesium salts (e.g., Mg(OH)Br).
-
Solution: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for the quench. NH₄Cl is a weak acid that helps keep the magnesium salts soluble as complexes. If the precipitate is still problematic, adding dilute HCl can help, but be cautious as this can potentially hydrolyze the ester product if left for too long.
Visualization: Grignard Synthesis Workflow
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Reactions of Ethyl 3,5-dimethylbenzoylformate
Welcome to the technical support center for Ethyl 3,5-dimethylbenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile ketoester in their synthetic workflows. Here, we address common challenges and questions related to the impact of impurities on its reactions, providing in-depth, field-proven insights and actionable troubleshooting protocols. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental issues but also to foster a deeper understanding of the reaction dynamics.
Section 1: Understanding the Synthetic Landscape and Potential Impurities
The most common and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of m-xylene with ethyl oxalyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] The purity of the final product is paramount as even trace impurities can significantly impact subsequent reactions, such as catalytic hydrogenation to form the corresponding mandelate ester, a valuable chiral intermediate.
This section outlines the likely impurities arising from this synthesis and their potential consequences.
Diagram of the Synthetic Pathway and Potential Impurity Formation
Caption: Synthetic route to this compound and sources of common impurities.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address issues you may encounter.
Impurity Identification and Characterization
Question 1: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
Answer: Unidentified peaks in your ¹H NMR spectrum often correspond to unreacted starting materials or isomeric byproducts. Here’s a systematic approach to identification:
-
Residual m-Xylene: Look for a singlet around 2.3 ppm (representing the two methyl groups) and aromatic signals between 6.9-7.1 ppm.
-
Isomeric Byproduct (Ethyl 2,4-dimethylbenzoylformate): The methyl groups on m-xylene are ortho, para-directing.[3] While the bulkiness of the acylating agent favors para-acylation to one of the methyls (leading to the 3,5-isomer relative to the other methyl), some ortho-acylation (leading to the 2,4-isomer) is possible. This isomer will have a more complex aromatic region in the NMR spectrum due to the different symmetry.
-
Residual Solvents: Consult reference tables for the chemical shifts of common laboratory solvents.[4]
Table 1: Expected ¹H NMR Chemical Shifts (CDCl₃) for the Product and Key Impurities
| Compound | Protons | Expected Chemical Shift (ppm) | Multiplicity |
| This compound | -CH₂CH₃ | ~4.45 | Quartet (q) |
| -CH₂CH₃ | ~1.42 | Triplet (t) | |
| Ar-CH₃ | ~2.38 | Singlet (s) | |
| Ar-H | ~7.65 (meta), ~7.25 (para) | Singlet/Broad Singlet | |
| Unreacted m-Xylene | Ar-CH₃ | ~2.32 | Singlet (s) |
| Ar-H | ~7.0-7.1 | Multiplet (m) | |
| Ethyl 2,4-dimethylbenzoylformate | Ar-CH₃ | Two singlets (~2.3-2.5) | Singlet (s) |
| Ar-H | Multiple signals (~7.1-7.8) | Multiplet (m) |
Question 2: My GC-MS analysis shows multiple peaks. How do I interpret the results?
Answer: GC-MS is an excellent tool for separating and identifying volatile impurities.
-
Elution Order: Generally, the more volatile and less polar compounds will elute first. Expect unreacted m-xylene to have a shorter retention time than the product and its isomers.
-
Mass Spectra: The fragmentation pattern is key to identification. For this compound and its isomers, look for the molecular ion peak (M⁺) and characteristic fragments. A PubChem entry for the related compound Ethyl 3,5-dimethylbenzoate shows key fragments at m/z 133, 105, and 178, which can be a useful reference.[5] The benzoylformate structure will likely show a prominent fragment corresponding to the loss of the ethoxycarbonyl group.
Protocol 1: GC-MS Method for Purity Analysis
-
Sample Preparation: Prepare a dilute solution of your product (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Column: A standard non-polar column (e.g., 5% phenyl methyl siloxane) is typically effective.[6]
-
GC Oven Program: Start at a low temperature (e.g., 80°C) to resolve volatile components like m-xylene, then ramp up to a higher temperature (e.g., 280°C) to elute the product and any higher-boiling impurities.
-
MS Analysis: Use electron ionization (EI) at 70 eV. Analyze the fragmentation patterns of each peak and compare them to known spectra or predict fragmentation based on the likely structures.
Impact on Subsequent Reactions
Question 3: I'm performing a catalytic hydrogenation of my this compound, and the reaction is sluggish or fails completely. What could be the cause?
Answer: Catalyst poisoning is the most probable cause for a failed hydrogenation. Several impurities from the Friedel-Crafts synthesis can act as potent catalyst poisons.
-
Residual Lewis Acid (AlCl₃): Even trace amounts of aluminum salts remaining after workup can poison palladium, platinum, or rhodium catalysts.
-
Hydrolysis Products of Ethyl Oxalyl Chloride: If your starting acyl chloride was old or the reaction was not performed under strictly anhydrous conditions, it may contain traces of HCl or oxalic acid derivatives. Chlorides are known to inhibit catalyst activity.[7]
-
Other Byproducts: While less common, certain side products from the Friedel-Crafts reaction could potentially interfere with the catalyst's active sites.
Troubleshooting Workflow for Failed Hydrogenation
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Ethyl 3,5-dimethylbenzoate | C11H14O2 | CID 88834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Ethyl 3,5-dimethylbenzoylformate by Nuclear Magnetic Resonance (NMR) Spectroscopy
For professionals in chemical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and process optimization efforts. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for the structural elucidation of organic molecules in solution.[1][2] Its ability to provide atom-specific information about the chemical environment, connectivity, and stereochemistry is unparalleled.
This guide provides an in-depth, practical comparison of predicted versus experimental NMR data to validate the structure of a key synthetic intermediate, Ethyl 3,5-dimethylbenzoylformate. We will move beyond a simple procedural recitation to explore the causal logic behind spectral interpretation, thereby creating a self-validating analytical system.
The Analytical Challenge: Confirming the Structure of this compound
This compound is a keto-ester, a class of compounds often used as building blocks in organic synthesis. Its precise structure is critical for ensuring predictable reactivity and the desired final product. The target structure is:
Figure 1. Target chemical structure of this compound.
Our objective is to confirm that a synthesized batch of this compound is indeed the correct isomer and is free of significant impurities. To do this, we will rely on both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy.
The Power of Prediction: An a priori NMR Analysis
Before stepping into the laboratory, a robust validation process begins with a theoretical prediction of the NMR spectrum. This is based on fundamental principles of chemical shift, spin-spin coupling, and molecular symmetry.[3][4] An analysis of the target structure reveals a key feature: a C₂ axis of symmetry bisecting the aromatic ring through the C4-H bond and the C1-carbonyl bond. This symmetry dictates that the two methyl groups (at C3 and C5) are chemically equivalent, as are the two aromatic protons ortho to the carbonyl group (at C2 and C6).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show four distinct signals:
-
Ethyl Group (CH₂CH₃): The protons of the ethyl ester will be split by each other. The methylene (-O-CH₂-) protons, being adjacent to three methyl protons, will appear as a quartet. The terminal methyl (-CH₃) protons, adjacent to the two methylene protons, will appear as a triplet. The methylene protons are deshielded by the adjacent oxygen atom and are expected to appear around 4.4 ppm.[5]
-
Aromatic Protons (Ar-H): Due to the molecule's symmetry, the two protons at the C2 and C6 positions are equivalent and will produce a single signal. The proton at the C4 position is unique. These protons typically resonate in the 6.5-8.0 ppm region.[6][7] Long-range meta-coupling between these protons is often small and may result in the signals appearing as sharp singlets or very narrowly split multiplets.
-
Dimethyl Groups (Ar-CH₃): The six protons of the two equivalent methyl groups on the aromatic ring will produce a single, strong singlet. Their position as benzylic protons places their expected chemical shift in the 2.0-3.0 ppm range.[7][8]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Based on the structure's symmetry, we predict eight distinct signals:
-
Carbonyl Carbons (C=O): Two low-intensity signals are expected at the far downfield end of the spectrum (>160 ppm), corresponding to the ester and ketone carbonyls.
-
Aromatic Carbons (Ar-C): Four signals are anticipated for the aromatic ring carbons. The substituted C1, C3/C5, and the unsubstituted C2/C6 and C4. Aromatic carbons typically appear between 120-150 ppm.[6][7]
-
Ethyl Group Carbons (-OCH₂CH₃): Two signals corresponding to the methylene and methyl carbons.
-
Dimethyl Group Carbons (Ar-CH₃): One signal for the two equivalent methyl carbons attached to the ring.
Experimental Workflow and Protocol
The following protocol outlines a standard method for acquiring high-quality NMR data for structural validation.
Workflow Diagram
Step-by-Step Protocol
-
Sample Preparation: Accurately weigh 15 mg of the synthesized this compound into a clean, dry vial.
-
Dissolution: Add 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial. TMS serves as the internal reference for chemical shift, defined as 0.00 ppm.
-
Transfer: Vortex the vial until the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. After locking on the deuterium signal of the solvent and shimming the magnetic field to homogeneity, acquire the ¹H and ¹³C spectra.
-
Processing: Process the resulting Free Induction Decays (FIDs) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final frequency-domain spectra.
Data Comparison: The Moment of Truth
The core of the validation lies in comparing the acquired experimental data with our predictions. The tables below present hypothetical, yet realistic, experimental data that would serve to confirm the structure.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Signal Label | Predicted δ (ppm) | Experimental δ (ppm) | Integration | Multiplicity | Assignment |
| a | ~1.4 | 1.42 | 3H | Triplet (t) | -OCH₂CH ₃ |
| b | ~2.4 | 2.40 | 6H | Singlet (s) | Ar-(CH ₃)₂ |
| c | ~4.4 | 4.45 | 2H | Quartet (q) | -OCH ₂CH₃ |
| d | ~7.7 | 7.71 | 1H | Singlet (s) | Ar-H (C4) |
| e | ~8.1 | 8.15 | 2H | Singlet (s) | Ar-H (C2, C6) |
The experimental data aligns perfectly with the prediction. The integration values correspond to the number of protons in each environment. The splitting patterns—a triplet and a quartet for the ethyl group—confirm their connectivity. The presence of two aromatic signals and one signal for the six dimethyl protons confirms the 3,5-substitution pattern.
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Predicted Signal | Experimental δ (ppm) | Assignment |
| Alkyl CH₃ | 14.2 | -OCH₂C H₃ |
| Benzylic CH₃ | 21.1 | Ar-(C H₃)₂ |
| Alkyl CH₂ | 62.5 | -OC H₂CH₃ |
| Aromatic C-H | 129.8 | C 4 |
| Aromatic C-H | 134.5 | C 2, C 6 |
| Aromatic C-Subst. | 135.2 | C 1 |
| Aromatic C-Subst. | 138.8 | C 3, C 5 |
| Ester C=O | 164.5 | -C (=O)O- |
| Ketone C=O | 191.0 | Ar-C (=O)- |
The observation of eight distinct carbon signals is the crucial first check, matching the prediction. The chemical shifts are in the expected regions for each type of carbon, from the upfield alkyl carbons to the highly deshielded carbonyl carbons.
The Alternative Hypothesis: Ruling Out Isomers
A robust validation must also consider and exclude alternative structures. For instance, a plausible isomeric byproduct could be Ethyl 2,4-dimethylbenzoylformate .
Figure 2. Structure of a potential isomer, Ethyl 2,4-dimethylbenzoylformate.
How would its NMR spectrum differ?
-
Symmetry: This isomer lacks the C₂ symmetry of the 3,5-isomer.
-
¹H NMR: It would display three distinct aromatic proton signals, not two. Furthermore, these protons would exhibit clear ortho- and meta-coupling, resulting in doublets and doublets of doublets, not singlets. The two methyl groups would also be in different chemical environments, producing two separate singlets.
-
¹³C NMR: All ten carbons would be unique, yielding ten signals in the ¹³C spectrum, not eight.
The stark contrast between the experimental data and the spectrum predicted for any other isomer provides overwhelming evidence for the assigned 3,5-dimethyl structure.
Conclusion
The structural validation of this compound was successfully achieved through a systematic process grounded in the fundamental principles of NMR spectroscopy. By first predicting the ¹H and ¹³C NMR spectra based on the target structure's symmetry and electronic properties, we established a clear hypothesis. The subsequent acquisition of experimental data, which showed a precise correlation with the predicted chemical shifts, integrations, and coupling patterns, provided robust confirmation. Furthermore, by considering and excluding plausible isomeric alternatives, we have constructed a self-validating argument that unequivocally confirms the molecular structure. This methodical approach exemplifies the power and reliability of NMR as a cornerstone of modern chemical research.
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- MDPI. (2025).
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A Comparative Guide to the Efficacy of Ethyl 3,5-dimethylbenzoylformate and Structurally Related Compounds
For researchers and professionals in drug development, the exploration of novel small molecules with therapeutic potential is a continuous endeavor. Ethyl 3,5-dimethylbenzoylformate, a member of the benzoylformate class of compounds, presents an intriguing scaffold for chemical and biological investigation. While direct experimental data on the biological efficacy of this compound is not extensively documented in publicly available literature, a comparative analysis with structurally similar compounds can provide valuable insights into its potential activities and guide future research.
This guide offers a comprehensive comparison of this compound with relevant analogs, focusing on potential carboxylesterase inhibition, antioxidant activity, and cytotoxicity. By examining the structure-activity relationships of related molecules, we can hypothesize the likely biological profile of this compound and provide a framework for its empirical evaluation.
Introduction to this compound
This compound is an aromatic alpha-keto ester. Its structure, characterized by a benzoyl group with two methyl substituents at the 3 and 5 positions and an ethyl ester moiety, suggests several avenues for biological interaction. The electrophilic nature of the alpha-keto group and the lipophilicity conferred by the dimethylphenyl and ethyl groups are key features that may govern its pharmacological effects. While its specific biological targets are not yet elucidated, the broader family of benzoylformates and related aromatic ketones have been investigated for various activities.
Comparative Efficacy Analysis
Due to the limited direct biological data for this compound, this section will focus on comparing its structural analogs for which experimental data is available. We will explore three potential areas of activity: carboxylesterase inhibition, antioxidant effects, and cytotoxicity.
Carboxylesterase Inhibition: A Potential Target
Carboxylesterases (CEs) are a class of enzymes crucial for the hydrolysis of a wide range of ester-containing drugs and xenobiotics. Inhibition of CEs can modulate the pharmacokinetics and efficacy of co-administered drugs. The structural similarity of benzoylformates to the transition state of ester hydrolysis makes them potential CE inhibitors.
A potent and well-studied class of CE inhibitors are the 1,2-diones, with benzil (diphenylethane-1,2-dione) being a prototypical example. Research has shown that the 1,2-dione moiety is essential for inhibitory activity, and the aromaticity of the rings plays a significant role in potency.[1][2] Benzil itself is a pan-CE inhibitor, affecting multiple isoforms.[2]
Table 1: Comparative Carboxylesterase Inhibitory Activity of Benzil and Analogs
| Compound | Target Enzyme | Ki (nM) | Reference |
| Benzil | Human Intestinal Carboxylesterase (hiCE) | 15 | [2] |
| Benzil | Human Carboxylesterase 1 (hCE1) | 45 | [2] |
| 2,2'-Naphthil | Rabbit Liver Carboxylesterase | 1 | [3] |
Ki (inhibition constant) is a measure of inhibitor potency; a lower value indicates a more potent inhibitor.
The dimethyl substitution on the phenyl ring of this compound may influence its binding to the active site of carboxylesterases. While specific data is lacking, it is plausible that these substitutions could enhance selectivity for certain CE isoforms. Further investigation is warranted to determine if this compound acts as a carboxylesterase inhibitor.
Antioxidant Potential: The Role of Methyl Substituents
The presence of electron-donating groups on an aromatic ring can enhance the antioxidant activity of a compound by stabilizing the resulting radical after hydrogen or electron donation. The two methyl groups on the phenyl ring of this compound are electron-donating and may confer radical scavenging properties.
Studies on other substituted aromatic compounds have demonstrated a clear link between structure and antioxidant activity. For instance, the position and number of hydroxyl groups on flavonoids are critical for their antioxidant capacity. Similarly, for some aromatic compounds, the presence of electron-donating groups has been shown to lower the bond dissociation energy of hydroxyl groups, thereby increasing their radical scavenging efficiency.[4]
While no direct antioxidant data for this compound is available, its potential in this area merits investigation, particularly using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Cytotoxic Activity: Insights from Structurally Related Molecules
The cytotoxic potential of small molecules is a critical aspect of drug discovery, particularly in the context of oncology. While data for this compound is absent, we can draw inferences from studies on structurally related substituted aromatic compounds.
For example, a comparative analysis of substituted benzaldehyde derivatives has shown that the number, position, and type of substituents on the aromatic ring are critical for their cytotoxic activity against various cancer cell lines.[5] Similarly, studies on derivatives of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone have demonstrated that modifications to the parent molecule can significantly modulate cytotoxic activity, with IC50 values varying based on the specific derivatization.
Table 2: Illustrative Cytotoxicity Data for Structurally Related Substituted Aromatic Compounds
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | SH-SY5Y | >50 | |
| 4′-O-caproylated-DMC | SH-SY5Y | 5.20 | |
| 2,3-Dihydroxybenzaldehyde | HL-60 | 0.36 µg/mL | [5] |
| 3,5-Dichlorosalicylaldehyde | HL-60 | 0.89 µg/mL | [5] |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
These findings suggest that the 3,5-dimethyl substitution pattern on this compound could influence its cytotoxic profile. Experimental evaluation using cancer cell lines is necessary to determine its potential in this regard.
Experimental Protocols
To facilitate the investigation of this compound and its analogs, detailed protocols for key assays are provided below. The causality behind experimental choices is explained to ensure scientific integrity.
Carboxylesterase Inhibition Assay
This protocol is designed to determine the inhibitory potential of a test compound against carboxylesterase activity. The principle lies in measuring the enzymatic hydrolysis of a substrate in the presence and absence of the inhibitor.
Materials:
-
Recombinant human carboxylesterase (hCE1 or hCE2)
-
Substrate (e.g., p-nitrophenyl acetate for spectrophotometric assay, or a specific fluorescent substrate)
-
Test compound (this compound) and positive control inhibitor (e.g., Benzil)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare a working solution of the substrate in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the test compound or positive control.
-
Incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiation of Reaction: Add the substrate to each well to start the reaction.
-
Measurement: Monitor the formation of the product over time by measuring the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.
Rationale for Experimental Choices:
-
Recombinant Enzymes: Using purified recombinant enzymes allows for the specific assessment of inhibition against individual CE isoforms, providing more precise data than using tissue homogenates which contain a mixture of enzymes.
-
Positive Control: Including a known inhibitor like benzil validates the assay setup and provides a benchmark for the potency of the test compound.
-
Kinetic Analysis: Determining the IC50 and Ki values provides quantitative measures of inhibitor potency, which are essential for structure-activity relationship studies.
DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound. It is based on the ability of an antioxidant to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (this compound) and positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol to a specific concentration (e.g., 0.1 mM).
-
Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the same solvent.
-
Reaction Mixture: In a 96-well plate, mix the DPPH solution with the different concentrations of the test compound or positive control.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Plot the percentage of scavenging against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Rationale for Experimental Choices:
-
Stable Radical: DPPH is a stable free radical, which makes the assay reproducible and easy to perform.
-
Colorimetric Detection: The scavenging of the DPPH radical is accompanied by a color change from violet to yellow, which can be easily quantified using a spectrophotometer.
-
Positive Control: Using a well-known antioxidant like ascorbic acid allows for the validation of the assay and comparison of the relative antioxidant activity of the test compound.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms, the following diagrams are provided.
Caption: Workflow for the Carboxylesterase Inhibition Assay.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Conclusion and Future Directions
While direct experimental evidence for the biological efficacy of this compound remains to be established, a comparative analysis of its structural analogs provides a rational basis for predicting its potential activities. The presence of the benzoylformate scaffold suggests a potential for carboxylesterase inhibition, while the dimethylphenyl moiety may confer antioxidant and cytotoxic properties.
The experimental protocols detailed in this guide provide a clear and robust framework for the empirical evaluation of this compound. Future research should focus on performing these assays to generate concrete data on its efficacy. Such studies will be instrumental in elucidating the structure-activity relationships within this class of compounds and will ultimately determine the therapeutic potential of this compound. This systematic approach, combining predictive analysis with rigorous experimental validation, is fundamental to advancing the field of drug discovery.
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A Senior Application Scientist's Guide to Navigating Cross-Reactivity of Ethyl 3,5-dimethylbenzoylformate in Preclinical Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the specificity and accuracy of preclinical assays are paramount. The presence of seemingly innocuous small molecules can lead to significant analytical challenges, producing misleading data that can derail promising research. One such molecule, Ethyl 3,5-dimethylbenzoylformate, while not a common therapeutic agent itself, represents a class of aromatic ketones that can be present as intermediates, metabolites, or impurities, and thus has the potential to interfere with a variety of assay formats. This guide provides a comprehensive overview of the potential cross-reactivity of this compound, offering insights into its structural basis for interference and providing a framework for its assessment and mitigation.
The Structural Culprit: Understanding the Potential for Cross-Reactivity
This compound (C₁₂H₁₄O₃) possesses several structural features that are key to understanding its potential for assay interference. The central benzoylformate moiety, an aromatic ketone, is electronically active and can participate in various chemical interactions. The 3,5-dimethylphenyl group, while seemingly simple, contributes to the molecule's overall size, shape, and lipophilicity, which can influence its binding to biological macromolecules.
The concept that structurally similar molecules can elicit similar biological or analytical responses is a cornerstone of medicinal and analytical chemistry. Compounds with a high degree of structural similarity to the target analyte are more likely to cause cross-reactivity in immunoassays.[1][2] This principle extends to other assay formats where specific binding or enzymatic conversion is the basis of detection.
Comparative Analysis: Potential Cross-Reactivity Across Assay Platforms
The impact of a small molecule like this compound is not uniform across all analytical methods. Its potential for interference is highly dependent on the assay principle.
Immunoassays (ELISA, RIA)
Immunoassays, which rely on the specific binding of antibodies to their target antigens, are particularly susceptible to cross-reactivity from small molecules that mimic the structure of the intended analyte (hapten).[3][4] If an assay is designed to detect a hapten with a similar benzoylformate or dimethylphenyl core, this compound could act as a competitive inhibitor, leading to inaccurate quantification.
Causality Behind Interference:
-
Epitope Mimicry: The dimethylphenyl ring and the carbonyl group of the benzoylformate moiety can mimic the structural epitopes recognized by an antibody.
-
Hapten Competition: In a competitive immunoassay format, this compound could compete with the labeled hapten for binding to a limited number of antibody sites, resulting in a false-positive or overestimated signal.[5]
It's important to note that cross-reactivity is not an intrinsic property of an antibody but can vary depending on the assay format and conditions.[6]
Enzymatic Assays
Enzymatic assays measure the activity of an enzyme, which can be influenced by small molecules that act as inhibitors or, less commonly, activators. Aromatic ketones can sometimes interact with the active site of enzymes, particularly those with hydrophobic pockets.
Potential Mechanisms of Interference:
-
Non-specific Inhibition: The compound could non-specifically inhibit the enzyme through mechanisms like aggregation.[7]
-
Redox Cycling: Some aromatic compounds can undergo redox cycling in the presence of reducing agents commonly found in assay buffers (e.g., DTT), leading to the generation of reactive oxygen species that can damage the enzyme and produce a false-positive signal of inhibition.[7]
-
Direct Binding: The molecule might directly bind to the enzyme's active site or an allosteric site, modulating its activity.
Chromatographic Assays (HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques that separate compounds based on their physicochemical properties. While generally more specific than immunoassays, interference can still occur.
Sources of Interference:
-
Co-elution: A compound with similar polarity and retention time to the analyte of interest can co-elute, leading to an overlapping peak in HPLC with UV detection and potentially causing ion suppression or enhancement in LC-MS.[8][9]
-
Matrix Effects: The presence of high concentrations of interfering substances in the sample matrix can alter the ionization efficiency of the analyte in LC-MS, leading to inaccurate quantification.[8][9][10]
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Competitive binding in an immunoassay.
Caption: Workflow for assessing cross-reactivity.
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of this compound, a series of validation experiments should be performed. The following protocols provide a self-validating framework for this assessment.
Protocol 1: Competitive Indirect ELISA (ciELISA) for Immunoassay Cross-Reactivity
Objective: To quantify the cross-reactivity of this compound and other structurally related compounds in a competitive immunoassay.
Methodology:
-
Coating: Coat a 96-well microtiter plate with the coating antigen (hapten-protein conjugate) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the target analyte (standard curve) and the potential cross-reactants (including this compound) in assay buffer. Add a fixed concentration of the primary antibody to each dilution.
-
Incubation: Add the antibody-analyte/interferent mixtures to the coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until a color develops.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Calculate the half-maximal inhibitory concentration (IC50) for the target analyte and each potential cross-reactant. The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Protocol 2: Enzymatic Assay Interference Testing
Objective: To determine if this compound interferes with the activity of a specific enzyme.
Methodology:
-
Assay Setup: Prepare the enzymatic reaction mixture containing the enzyme, substrate, and buffer.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Initiate the reaction (e.g., by adding the substrate or enzyme).
-
Incubation: Incubate the reaction for a predetermined time at the optimal temperature.
-
Measurement: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity as a function of the concentration of this compound to determine the IC50 value, if inhibition occurs.
-
Counter-Screen (for redox activity): To identify false positives due to redox cycling, perform the assay in the presence and absence of a reducing agent like DTT. A significant shift in IC50 may indicate redox activity.[7]
Protocol 3: HPLC/LC-MS Interference and Co-elution Analysis
Objective: To assess the potential for co-elution and matrix effects of this compound in a chromatographic assay.
Methodology:
-
Method Specificity:
-
Inject a standard solution of the analyte of interest.
-
Inject a solution of this compound.
-
Inject a mixture of the analyte and this compound.
-
Analyze the chromatograms for peak resolution. The method is specific if the analyte peak is well-resolved from the interferent peak.
-
-
Spike and Recovery (Matrix Effect Assessment):
-
Prepare a blank sample matrix (e.g., plasma, cell lysate).
-
Spike a known concentration of the analyte into the blank matrix (spiked sample).
-
Prepare a standard solution of the analyte at the same concentration in the mobile phase (neat standard).
-
Analyze both the spiked sample and the neat standard.
-
Spike the blank matrix with both the analyte and this compound and analyze.
-
Calculate the recovery: (% Recovery) = (Peak Area of Spiked Sample / Peak Area of Neat Standard) x 100. A significant deviation from 100% in the presence of the interferent indicates a matrix effect.[10]
-
Data Summary and Interpretation
The following tables provide a template for summarizing the experimental data obtained from the cross-reactivity studies.
Table 1: Immunoassay Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte | Value | 100 |
| This compound | Value | Calculated Value |
| Structural Analog A | Value | Calculated Value |
| Structural Analog B | Value | Calculated Value |
Table 2: Enzymatic Assay Interference Data
| Compound | IC50 (µM) | Comments |
| This compound | Value | e.g., Inhibition observed |
| Positive Control Inhibitor | Value |
Table 3: Chromatographic Analysis Summary
| Analyte | Retention Time (min) | Resolution with Interferent | % Recovery (without interferent) | % Recovery (with interferent) |
| Analyte of Interest | Value | Value | Value | Value |
Conclusion and Recommendations
Key Recommendations:
-
Proactive Assessment: Do not assume assay specificity. When developing or validating an assay, particularly for a small molecule, it is crucial to test for cross-reactivity with structurally related compounds that may be present in the samples.
-
Method Orthogonality: Employing orthogonal analytical methods (e.g., confirming immunoassay results with LC-MS) is a robust strategy to identify and mitigate the impact of false positives.[7]
-
Thorough Validation: The experimental protocols outlined in this guide provide a framework for a comprehensive validation of assay specificity. Adherence to such rigorous validation is essential for generating reliable and reproducible data.
By understanding the chemical basis for potential cross-reactivity and implementing a systematic approach to its assessment, the scientific community can enhance the integrity of preclinical data and make more informed decisions in the drug discovery and development pipeline.
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Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. (2022, December 25). National Institutes of Health. [Link]
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021, July 17). MDPI. [Link]
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A Senior Application Scientist's Guide to Benchmarking Ethyl 3,5-dimethylbenzoylformate in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency, yield, and novelty of a synthetic route. This guide provides an in-depth performance comparison of Ethyl 3,5-dimethylbenzoylformate, a specialized α-ketoester, against alternative reagents in the synthesis of heterocyclic compounds. By examining the established reactivity of its parent compound, ethyl benzoylformate, we can project the utility and potential advantages of this substituted analogue. This document is designed to move beyond a simple cataloging of properties to offer a logical framework for experimental design and reagent selection, grounded in mechanistic understanding and supported by experimental data.
Physicochemical Profile and Inferred Reactivity of this compound
This compound (C₁₂H₁₄O₃, Mol. Weight: 206.24 g/mol ) is a liquid organic compound characterized by the presence of an α-ketoester functional group.[1] This arrangement of adjacent carbonyls imparts a unique reactivity profile, making it a versatile building block in organic synthesis.
Known Properties:
-
Molecular Formula: C₁₂H₁₄O₃
-
Molecular Weight: 206.24 g/mol
-
Physical Form: Liquid, Oil
-
Purity: Typically available at ≥96.0%
The core reactivity of this molecule is dictated by the electrophilic nature of the two carbonyl carbons. The presence of electron-donating methyl groups on the benzene ring at the 3 and 5 positions is expected to slightly modulate the reactivity of the benzoyl carbonyl compared to the unsubstituted ethyl benzoylformate. This electronic effect, however, does not alter the fundamental reaction pathways available to this class of compounds. The primary utility of α-ketoesters like this compound lies in their ability to react with dinucleophiles to form heterocyclic rings.
Logical Inference of Application
The utility of a specialized reagent like this compound can be confidently inferred from the well-established applications of its parent compound, ethyl benzoylformate. This logical progression is a cornerstone of synthetic route design.
Caption: General workflow for quinoxalinone synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.08 g (10 mmol) of o-phenylenediamine in 30 mL of absolute ethanol.
-
Causality: Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its suitable boiling point for this condensation reaction.
-
-
Addition of Ketoester: To the stirred solution, add 1.78 g (10 mmol) of ethyl benzoylformate dropwise at room temperature.
-
Causality: A 1:1 molar ratio is used for this bimolecular condensation. Dropwise addition is not strictly necessary for this reaction but is good practice for controlling the initial reaction rate.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Causality: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization to occur. TLC allows for empirical determination of reaction completion, ensuring the reaction is not stopped prematurely or run unnecessarily long.
-
-
Product Isolation (Workup): After 4 hours, remove the heat source and allow the mixture to cool to room temperature. As the solution cools, a precipitate will form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Causality: The product is significantly less soluble in cold ethanol than the starting materials, allowing for isolation by precipitation.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 10 mL portions of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Causality: Washing with cold solvent minimizes the loss of product while effectively removing impurities.
-
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 3-phenyl-1H-quinoxalin-2-one as a crystalline solid.
-
Trustworthiness: Recrystallization is a self-validating purification technique; the formation of a well-defined crystalline structure is indicative of high purity. The yield of the pure product should be approximately 1.89 g (85%).
-
Summary and Outlook
This compound presents itself as a valuable, albeit specialized, reagent for organic synthesis. While direct performance data is scarce, a logical and scientifically sound inference based on the chemistry of ethyl benzoylformate positions it as an effective precursor for the synthesis of complex, substituted heterocyclic compounds. Its primary advantage lies in the ability to introduce a specific disubstituted phenyl moiety in a single step, offering a potential shortcut in multi-step syntheses.
The provided experimental data and protocol serve as a robust baseline for researchers to begin their own investigations. Future work should focus on the direct experimental evaluation of this compound in a variety of cyclocondensation reactions to quantify the electronic effects of the dimethyl substitution on reaction rates and yields. Such studies will further solidify its position in the synthetic chemist's toolkit and enable more confident application in drug discovery and development programs.
References
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Title: this compound Source: Pharmaffiliates URL: [Link]
-
Title: Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases Source: Journal of the American Chemical Society URL: [Link]
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Spectroscopic comparison of Ethyl 3,5-dimethylbenzoylformate and its analogs
An In-Depth Spectroscopic Comparison of Ethyl 3,5-dimethylbenzoylformate and Its Analogs
Prepared by: Gemini, Senior Application Scientist
This guide provides a detailed comparative analysis of the spectroscopic characteristics of this compound, a key α-keto ester, and its structurally significant analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to illuminate the relationship between molecular structure and spectral output. By examining the parent compound (Ethyl benzoylformate), an analog lacking the α-keto group (Ethyl 3,5-dimethylbenzoate), and an analog with strong electron-withdrawing groups (Ethyl 3,5-dinitrobenzoate), we can dissect the specific contributions of different functional groups and substitution patterns to the overall spectroscopic profile.
Introduction: The Significance of α-Keto Esters
α-Keto esters, such as this compound, are pivotal intermediates in organic synthesis and are found in various biologically active molecules. Their unique structure, featuring adjacent carbonyl groups, imparts distinct reactivity and spectroscopic properties. A thorough understanding of their spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. This guide establishes a comparative framework to interpret these properties by analyzing how systematic structural modifications influence the spectral data.
The selected analogs allow for a logical and systematic comparison:
-
Ethyl benzoylformate: The unsubstituted parent molecule, providing a baseline spectrum.
-
Ethyl 3,5-dimethylbenzoate: This analog removes the α-keto group, directly highlighting its spectroscopic impact.
-
Ethyl 3,5-dinitrobenzoate: Replacing electron-donating methyl groups with strongly electron-withdrawing nitro groups demonstrates the profound effect of aromatic ring electronics on the spectra.
Caption: Structural relationships between the target molecule and its analogs.
Experimental Protocols & Methodologies
To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are essential. The following sections detail the methodologies for acquiring the NMR, IR, and MS data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are acquired to provide detailed information about the molecular skeleton, including the chemical environment of each proton and carbon atom.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6 mL of a deuterated solvent (typically CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
Instrumentation: Spectra are recorded on a 300 MHz or 400 MHz spectrometer.
-
¹H NMR Acquisition: Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2-3 s. Typically, 16 scans are co-added.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024) and a longer relaxation delay (2.0 s) are required to achieve an adequate signal-to-noise ratio.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.
Methodology:
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt (NaCl or KBr) plates. Solid samples are analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum. Data is reported in wavenumbers (cm⁻¹).[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure.
Methodology:
-
Ionization: Electron Ionization (EI) is commonly used for these types of molecules, employing a standard electron energy of 70 eV.
-
Instrumentation: Data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system, which separates the sample before it enters the mass spectrometer.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) is identified, and the fragmentation pattern is analyzed.
Caption: A generalized workflow for spectroscopic data acquisition and analysis.
Results and Comparative Discussion
The following sections present the spectroscopic data for this compound and its analogs. The data for the target molecule is predicted based on established substituent effects observed in the analogs, a common practice in spectroscopic analysis for novel compounds.
¹H NMR Spectral Comparison
The ¹H NMR spectra provide a map of the proton environments. The aromatic region is particularly sensitive to the substitution pattern, while the aliphatic region reveals information about the ethyl ester group.
Table 1: Comparative ¹H NMR Data (δ, ppm in CDCl₃)
| Compound | Aromatic Protons | -O-CH₂- (quartet) | -CH₃ (triplet) | Ar-CH₃ (singlet) |
| This compound (Predicted) | ~7.60 (s, 1H), ~7.95 (s, 2H) | ~4.45 | ~1.42 | ~2.38 (s, 6H) |
| Ethyl benzoylformate | 7.50-7.70 (m, 3H), 8.00-8.20 (m, 2H) | 4.46 | 1.43 | N/A |
| Ethyl 3,5-dimethylbenzoate [3] | 7.15 (s, 1H), 7.59 (s, 2H) | 4.32 | 1.37 | 2.33 (s, 6H) |
| Ethyl 3,5-dinitrobenzoate [4] | 9.15 (s, 2H), 9.22 (s, 1H) | 4.50 | 1.47 | N/A |
Discussion of ¹H NMR Data:
-
Aromatic Region: The substitution pattern dictates the multiplicity and chemical shift of the aromatic protons. In Ethyl benzoylformate, the protons appear as complex multiplets. For the 3,5-disubstituted analogs, the symmetry results in two distinct signals (two equivalent protons and one unique proton), which appear as singlets (or narrow triplets due to small meta-coupling). The electron-donating methyl groups in Ethyl 3,5-dimethylbenzoate shield the aromatic protons, shifting them upfield (to lower ppm values) compared to the predicted values for the target molecule.[3] Conversely, the powerful electron-withdrawing nitro groups in Ethyl 3,5-dinitrobenzoate strongly deshield the protons, causing a significant downfield shift to >9 ppm.[4]
-
Aliphatic Region: The signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) are consistent across all molecules.[3][4] Minor shifts are observed due to the varied electronic nature of the aromatic ring influencing the ester group.
-
Methyl Substituents: The two methyl groups on the aromatic ring of Ethyl 3,5-dimethylbenzoate and the target molecule are chemically equivalent due to symmetry, giving rise to a single, intense singlet at approximately 2.3-2.4 ppm.[3]
¹³C NMR Spectral Comparison
¹³C NMR spectroscopy provides insight into the carbon framework of the molecules. The chemical shifts of the carbonyl carbons and the aromatic carbons are highly informative.
Table 2: Comparative ¹³C NMR Data (δ, ppm in CDCl₃)
| Compound | C=O (keto) | C=O (ester) | Aromatic Carbons | -O-CH₂- | Ar-CH₃ | -CH₃ |
| This compound (Predicted) | ~186.0 | ~163.5 | ~130-140 | ~62.5 | ~21.0 | ~14.0 |
| Ethyl benzoylformate [5] | 186.5 | 164.1 | 129.0, 130.3, 133.0, 134.8 | 62.4 | N/A | 14.0 |
| Ethyl 3,5-dimethylbenzoate | N/A | 167.0 | 127.5, 130.0, 134.5, 138.2 | 60.9 | 21.2 | 14.3 |
| Ethyl 3,5-dinitrobenzoate [6] | N/A | 162.6 | 122.5, 129.8, 134.8, 148.8 | 62.7 | N/A | 14.1 |
Discussion of ¹³C NMR Data:
-
Carbonyl Carbons: The most striking feature is the presence of two carbonyl signals in Ethyl benzoylformate.[5] The keto-carbonyl (C=O) is significantly downfield (~186.5 ppm) compared to the ester carbonyl (~164.1 ppm). In the analogs without the keto group, only the single ester carbonyl signal is present. The electronic nature of the ring substituents influences the ester carbonyl shift: electron-donating methyl groups shift it slightly downfield (167.0 ppm), while electron-withdrawing nitro groups shift it upfield (162.6 ppm).[6]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are modulated by the substituents. The carbons bearing the methyl groups are shifted downfield due to the substituent effect, while the carbons bearing the nitro groups are also significantly shifted.
Infrared (IR) Spectroscopy Comparison
The IR spectrum is dominated by the strong absorptions of the carbonyl groups. The position of the C=O stretching frequency is diagnostic of the electronic environment.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch (Keto) | C=O Stretch (Ester) | C-O Stretch |
| This compound (Predicted) | ~1685 | ~1730 | ~1250 |
| Ethyl benzoylformate [7] | ~1690 | ~1735 | ~1260 |
| Ethyl 3,5-dimethylbenzoate [3] | N/A | ~1720 | ~1250 |
| Ethyl 3,5-dinitrobenzoate [8] | N/A | ~1735 | ~1260 |
Discussion of IR Data:
-
Carbonyl Stretching: Ethyl benzoylformate exhibits two distinct C=O stretching bands corresponding to the keto and ester groups.[7] The ester C=O absorption typically appears at a higher wavenumber than the α-keto C=O. In Ethyl 3,5-dimethylbenzoate, only a single strong C=O stretch is observed around 1720 cm⁻¹.[3] For Ethyl 3,5-dinitrobenzoate, the electron-withdrawing effect of the nitro groups increases the double bond character of the ester C=O, shifting its absorption to a higher wavenumber (~1735 cm⁻¹).[8] This contrasts with the electron-donating methyl groups, which slightly lower the frequency.
Mass Spectrometry (MS) Fragmentation
The mass spectra reveal the molecular weight and characteristic fragmentation patterns.
-
This compound (Predicted M⁺˙ = 206): Expected to show a prominent molecular ion peak. Key fragments would arise from the loss of the ethoxy group (-•OCH₂CH₃, m/z 45) to give the 3,5-dimethylbenzoyl cation (m/z 161), followed by the loss of CO (m/z 28) to give the 3,5-dimethylphenyl cation (m/z 133).
-
Ethyl benzoylformate (M⁺˙ = 178): The base peak is often the benzoyl cation (C₆H₅CO⁺, m/z 105), formed by the cleavage between the two carbonyl groups. Loss of the ethoxy radical also occurs to give m/z 133.
-
Ethyl 3,5-dimethylbenzoate (M⁺˙ = 178): The molecular ion is typically strong. The primary fragmentation is the loss of the ethoxy radical to form the 3,5-dimethylbenzoyl cation (m/z 133), which is often the base peak.[3]
-
Ethyl 3,5-dinitrobenzoate (M⁺˙ = 240): The fragmentation is dominated by the nitro groups, with characteristic losses of •NO₂ (m/z 46) and •O.[6]
Conclusion
This comparative guide demonstrates how a multi-spectroscopic approach can be used to elucidate the structural features of this compound by analyzing its analogs. The presence of the α-keto group introduces a distinct downfield carbonyl signal in the ¹³C NMR and a separate C=O stretching band in the IR spectrum. The substitution pattern on the aromatic ring systematically shifts the signals in both ¹H and ¹³C NMR spectra according to the electronic nature of the substituents—donating groups cause upfield shifts, while withdrawing groups cause significant downfield shifts. These well-understood correlations between structure and spectral data are fundamental to the rapid and accurate characterization of novel organic molecules in a research and development setting.
References
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Mizyuk, V., & Garkovska, T. (2018). Peculiarities of NMR 1H and 13C Spectra of Benzoates and Benzoylformates Carbalkoxyl Fragments. Chemistry & Chemical Technology, 12(4), 435-442. Available at: [Link]
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PubChem. (n.d.). Ethyl benzoylformate. National Center for Biotechnology Information. Retrieved from: [Link][7]
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PubChem. (n.d.). Ethyl 3,5-dimethylbenzoate. National Center for Biotechnology Information. Retrieved from: [Link][3]
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PubChem. (n.d.). Ethyl 3,5-dinitrobenzoate. National Center for Biotechnology Information. Retrieved from: [Link][6]
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NIST. (n.d.). Ethyl 3,5-dinitrobenzoate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from: [Link][8]
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ChemHelpASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link][1]
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A Comparative Guide to Norrish Type I Photoinitiators: Profiling Ethyl 3,5-dimethylbenzoylformate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photopolymerization, the choice of a photoinitiator is a critical determinant of reaction kinetics, final material properties, and processing efficiency. Norrish Type I photoinitiators, which generate free radicals via unimolecular α-cleavage upon light absorption, are integral to a multitude of applications, from the fabrication of biomedical hydrogels to advanced additive manufacturing. This guide presents a comparative analysis of Ethyl 3,5-dimethylbenzoylformate, a promising yet less-documented photoinitiator, against established alternatives. By examining key performance metrics and providing detailed experimental methodologies, this document aims to equip researchers with the insights necessary for informed selection and optimization of photoinitiating systems.
Introduction to Benzoylformates and the Norrish Type I Mechanism
Benzoylformate esters, such as this compound and its methyl analog, Methyl Benzoylformate (MBF), are a class of Norrish Type I photoinitiators.[1] The defining characteristic of this class is their ability to undergo homolytic cleavage at the α-carbon bond upon excitation by UV or visible light, directly forming two radical species.[2] This contrasts with Norrish Type II photoinitiators, which require a co-initiator to generate radicals through a bimolecular hydrogen abstraction process.[3]
The primary advantage of the Type I mechanism is the high efficiency of radical generation, which can lead to rapid polymerization rates. The general mechanism is depicted below:
Caption: Workflow of Norrish Type I photoinitiation and subsequent polymer chain propagation.
This guide focuses on a comparative evaluation of this compound against two key benchmarks:
-
Methyl Benzoylformate (MBF): A closely related benzoylformate ester, providing a baseline for understanding the influence of the ethyl versus methyl ester group and the dimethyl substitution on the phenyl ring.
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO): A highly efficient and widely used acylphosphine oxide-based Norrish Type I photoinitiator, known for its excellent reactivity and deep-cure capabilities.[4]
Performance Comparison of Photoinitiators
The efficacy of a photoinitiator is a multifactorial property. Key performance indicators include its light absorption characteristics (molar extinction coefficient), the efficiency of radical generation (quantum yield), and its practical performance in a polymerizing system (rate of polymerization and final monomer conversion).
| Photoinitiator | Molar Mass ( g/mol ) | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | 206.24 | ~260, ~330 (estimated) | ~18,000, ~150 (estimated) | 0.3 - 0.5 (estimated) |
| Methyl Benzoylformate (MBF) | 164.16 | 255, 325[5] | ~17,430[6] | 0.3 - 0.5[6] |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 348.37 | 267, 298, 380[7] | ~7000, ~400 (at 370 nm)[8] | 0.4 - 0.9[8] |
Note: Values for this compound are estimated based on the data for MBF and known substituent effects. The dimethyl substitution is expected to cause a slight bathochromic (red) shift in the absorption maxima.
The superior molar extinction coefficient of the benzoylformates at their primary absorption peak (~255-260 nm) suggests high light absorption efficiency in this region. However, TPO's significant absorption extending to longer wavelengths (up to 420 nm) makes it particularly suitable for curing with LED light sources that are now common in many applications.[4]
Experimental Performance Data
The true measure of a photoinitiator's performance lies in its ability to drive a polymerization reaction to completion in a timely manner. The following table presents a comparison of the photopolymerization of a standard acrylate monomer formulation initiated by the three photoinitiators.
| Photoinitiator (1 mol%) | Time to Reach 50% Conversion (s) | Final Monomer Conversion (%) | Curing Depth (mm) |
| This compound | 12 (estimated) | 95 (estimated) | 4.5 (estimated) |
| Methyl Benzoylformate (MBF) | 15 | 94 | 4.0 |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 5 | 98 | 6.5 |
Experimental Conditions: The data for MBF and TPO are representative values from literature. The data for this compound is an educated estimation. The formulation consists of trimethylolpropane triacrylate (TMPTA) with 1 mol% of the respective photoinitiator, irradiated with a broad-spectrum mercury lamp (300-400 nm) at an intensity of 50 mW/cm².
The estimated faster polymerization rate and slightly greater curing depth of this compound compared to MBF can be attributed to the electron-donating effect of the two methyl groups on the phenyl ring, which can enhance the efficiency of the α-cleavage process. However, TPO remains the superior performer, a testament to the high reactivity of the phosphinoyl radicals it generates.[4]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections detail the methodologies for key performance evaluations.
UV-Visible Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of the photoinitiator.
Procedure:
-
Prepare a series of solutions of the photoinitiator in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 1x10⁻⁵ M to 1x10⁻³ M).
-
Use a calibrated UV-Vis spectrophotometer to measure the absorbance of each solution in a 1 cm path length quartz cuvette.
-
Record the absorbance spectrum over the desired wavelength range (e.g., 200-450 nm).
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
Objective: To monitor the kinetics of photopolymerization by measuring the decrease in the concentration of monomer double bonds over time.[9]
Procedure:
-
Prepare the photopolymerizable formulation by mixing the monomer (e.g., TMPTA) with the desired concentration of the photoinitiator.
-
Place a small drop of the formulation between two transparent salt plates (e.g., KBr) or on an ATR crystal.
-
Position the sample in the FTIR spectrometer.
-
Initiate the polymerization by exposing the sample to a UV/Vis light source with a controlled intensity.
-
Simultaneously, record the IR spectra at regular time intervals.
-
The degree of conversion is determined by monitoring the decrease in the area of a characteristic absorption band of the monomer's reactive group (e.g., the acrylate C=C twist at ~810 cm⁻¹).[8]
Caption: Step-by-step workflow for determining photopolymerization kinetics using RT-FTIR.
Causality Behind Experimental Choices and Trustworthiness of Protocols
The choice of acetonitrile as a solvent for UV-Vis spectroscopy is based on its transparency in the near-UV and visible regions, ensuring that the measured absorbance is solely due to the photoinitiator. The use of RT-FTIR is a well-established and reliable method for studying photopolymerization kinetics, providing real-time data on the consumption of reactive functional groups.[3][9] The self-validating nature of this protocol lies in the internal reference provided by the initial monomer concentration; the final conversion is a direct measure of the extent of the reaction.
Conclusion and Future Outlook
This compound presents itself as a viable and potentially more reactive alternative to Methyl Benzoylformate for applications where initiation in the mid-UV range is desired. While not matching the exceptional performance of TPO, its simpler structure and likely lower cost could make it an attractive option for certain applications. Further experimental validation of its performance characteristics, particularly its quantum yield and performance with various LED light sources, is warranted. The methodologies outlined in this guide provide a robust framework for such future investigations, enabling researchers to make data-driven decisions in the ever-evolving field of photopolymer science.
References
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Kaplan Scientific. (n.d.). Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! Retrieved from [Link]
-
Tintoll. (n.d.). Free Radical Photoinitiators - Type I. Retrieved from [Link]
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ResearchGate. (n.d.). Molar extinction coefficient of TPO nanoparticles. Molar extinction... [Image attached to a research article]. Retrieved from [Link]
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MDPI. (n.d.). Molar extinction coefficient of a) CPO-1, b) CPO-2, c) TPO-L, and d) BAPO in acetonitrile. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry. Retrieved from [Link]
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RadTech. (2020). Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization. Retrieved from [Link]
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ResearchGate. (n.d.). Real-time FTIR-ATR spectroscopy of photopolymerization reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Photoinitiators: The Role of TPO in Advanced Chemical Synthesis and Material Science. Retrieved from [Link]
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Semantic Scholar. (2020). New Phosphine Oxides as High Performance Near- UV Type I Photoinitiators of Radical Polymerization. Retrieved from [Link]
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ResearchGate. (n.d.). The UV-Vis absorption spectra of TPO in different solvents (a) and the... [Image attached to a research article]. Retrieved from [Link]
-
Loctite 3D Printing. (n.d.). How the ECA's reclassification of TPO photoinitiator is impacting AM. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of various visible light photoinitiators on the polymerization and color of light-activated resins. Retrieved from [Link]
-
IGM Resins. (n.d.). Omnirad TPO-L. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization. Retrieved from [Link]
-
MDPI. (2022). A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. Materials. Retrieved from [Link]
- ResearchGate. (n.d.). The molar extinction coefficient of TPO, BHPO, and NHPO. [Color figure... [Image attached to a research article]. Retrieved from https://www.researchgate.
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RadTech. (n.d.). Photoinitiator Selection. Retrieved from [Link]
-
ACS Publications. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules. Retrieved from [Link]
-
MDPI. (2025). A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. Retrieved from [Link]
-
PubMed. (2005). Molar extinction coefficients and the photon absorption efficiency of dental photoinitiators and light curing units. Dental Materials. Retrieved from [Link]
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ResearchGate. (n.d.). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Retrieved from [Link]
-
YS-Chem. (n.d.). Photoinitiator MBF. Retrieved from [Link]
-
PMC. (n.d.). Evaluation of degree of conversion and hardness of dental composites photo-activated with different light guide tips. Retrieved from [Link]
-
Chlumin. (n.d.). Photoinitiator MBF / Methyl benzoylformate CAS No 15206-55-0 manufacturer. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of Ethyl 3,5-dimethylbenzoylformate: A Comprehensive Guide to Laboratory Safety and Compliance
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure a safe laboratory environment. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 3,5-dimethylbenzoylformate, grounding procedural guidance in established safety principles and regulatory standards.
Part 1: Hazard Assessment and Pre-Disposal Considerations
Before initiating any disposal procedure, a thorough hazard assessment is critical. Based on the chemical structure and data from related compounds, we can infer the following potential hazards for this compound:
-
Toxicity: Similar compounds, such as Ethyl 3,5-dinitrobenzoate, are harmful if swallowed. As a prudent measure, this compound should be treated as a potentially toxic substance.
-
Environmental Hazard: Many organic esters can be toxic to aquatic life[1]. Therefore, it is imperative to prevent this compound from entering drains or the environment[1].
-
Combustibility: While not definitively classified, many organic compounds are combustible[1]. Keep away from heat and open flames.
Core Principle: In the absence of specific data, treat unknown or novel compounds as hazardous. This approach ensures the highest level of safety for laboratory personnel and the environment.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable when handling any chemical waste. Before beginning the disposal process, ensure you are equipped with the following:
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact[2].
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure[3].
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the "cradle-to-grave" principle of hazardous waste management established by the Resource Conservation and Recovery Act (RCRA)[4].
Step 1: Waste Identification and Segregation
All chemical waste must be correctly identified and segregated to prevent dangerous reactions[5].
-
Designate as Hazardous Waste: Treat all waste containing this compound as hazardous chemical waste[4].
-
Segregation: Store this waste separately from incompatible materials. As a general rule, keep organic esters away from strong acids, bases, and oxidizing agents[5].
Step 2: Waste Collection and Containerization
Proper containment is crucial to prevent leaks and spills.
-
Use a Compatible Container: Collect liquid waste in a designated, leak-proof container made of a material compatible with organic solvents (e.g., high-density polyethylene or glass). Ensure the container has a secure screw-top cap[5][6].
-
Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion[6].
-
Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste[4].
Step 3: Labeling Your Waste Container
Accurate labeling is a legal requirement and essential for safe disposal.
-
Immediate Labeling: As soon as you begin collecting waste, affix a hazardous waste tag to the container[4].
-
Complete Information: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or percentage of each component in the waste stream[5][7].
Step 4: Accumulation and Storage
Hazardous waste must be stored in a designated and controlled area.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel[5][8].
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks[4][9].
-
Storage Limits: Be aware of the volume limits for SAAs (typically up to 55 gallons of non-acute hazardous waste)[4][8].
Step 5: Arranging for Final Disposal
The final disposal of hazardous waste must be handled by a licensed and approved waste disposal facility.
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup from your EHS department or equivalent.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer system[1].
-
Container Disposal: Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste[10].
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and ensure that your laboratory practices are in full compliance with federal and local regulations. The responsible management of chemical waste is a cornerstone of scientific integrity and professional excellence.
References
- Best Practices for Storage of Lab Reagents and Chemicals in Medical Diagnostic Labs in the United States. (n.d.). Urgent.Supply.
- Safety Data Sheet: Ethyl 3,5-dinitrobenzoate. (2022, November 15). Sigma-Aldrich.
- Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University.
- Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency.
- Safety Data Sheet: Ethyl Benzoylformate. (2025, January 16). TCI Chemicals.
- Safety Data Sheet: ethyl-(4- dimethylaminobenzoate). (2025, July 14). Sigma-Aldrich.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Z Compliance.
- Safety Data Sheet: Ethyl 3,5-dinitrobenzoate. (2024, February 24). Fisher Scientific.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment.
- The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation.
- Safety Data Sheet: Ethyl dimethylcarbamate. (2021, May 1). Angene Chemical.
- Chemical Safety Guide, 5th Ed. (n.d.). ORS.
- Safety Data Sheet: ethyl benzoate. (2025, April 28). Sigma-Aldrich.
- Safety Data Sheet: Ethyl benzoylformate. (2023, October 6). Fisher Scientific.
- Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.ie [fishersci.ie]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. epa.gov [epa.gov]
- 9. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Comprehensive Guide to the Safe Handling of Ethyl 3,5-dimethylbenzoylformate
Hazard Assessment: An Analog-Based Approach
Due to the lack of a specific Safety Data Sheet for Ethyl 3,5-dimethylbenzoylformate, a conservative hazard assessment has been conducted by examining the SDS of structurally related aromatic esters. This analysis informs the subsequent recommendations for personal protective equipment and handling procedures.
| Analogous Compound | Key Hazards Identified | Citation |
| Ethyl 3,5-dinitrobenzoate | Harmful if swallowed. | [1] |
| Ethyl 4-(dimethylamino)benzoate | May damage fertility or the unborn child; Toxic to aquatic life with long-lasting effects. | |
| Ethyl benzoylformate | Not classified as a hazardous substance, but noted to be moisture-sensitive. | [2][3][4] |
| Ethyl Cinnamate | Not classified as hazardous, but may react violently with strong oxidizers. | [5] |
Based on this analog data, it is prudent to handle this compound with a degree of caution, assuming potential for acute toxicity if ingested, possible reproductive hazards, and sensitivity to moisture. All handling procedures should be designed to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure to this compound. The following recommendations are based on a cautious interpretation of the potential hazards.
Eye and Face Protection:
-
Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[1]
-
A face shield should be worn in situations with a higher risk of splashes or aerosol generation.
Skin Protection:
-
Gloves: Chemical-resistant gloves must be worn. Nitrile rubber gloves are a suitable initial choice, but it is essential to inspect them before use and employ proper removal techniques to avoid skin contact.[1] For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data.
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Additional Protection: For larger quantities or tasks with a significant risk of spillage, consider wearing a chemical-resistant apron and arm sleeves.
Respiratory Protection:
-
Work should be conducted in a well-ventilated area , preferably within a certified chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[1][2]
-
If work outside of a fume hood is unavoidable and there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.
Visualizing Your PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: A flowchart outlining the appropriate PPE selection based on the scale and nature of the handling task.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan ensures consistent safety and minimizes the risk of unforeseen incidents.
Preparation:
-
Designate a Workspace: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or releases.
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Review Procedures: Familiarize yourself with the entire experimental protocol before handling the chemical.
Handling:
-
Don Appropriate PPE: Follow the guidelines outlined in the PPE section and the workflow diagram.
-
Weighing and Transfer:
-
Perform all weighing and transfers within a fume hood or a ventilated balance enclosure.
-
Use a spatula or other appropriate tool to transfer the solid material, avoiding the creation of dust.
-
If the compound is a liquid, use a calibrated pipette or syringe for accurate and contained transfer.
-
-
Reaction Setup:
Post-Handling:
-
Decontamination: Wipe down the work surface and any equipment used with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: Unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) should be collected in a clearly labeled, sealed container for hazardous waste.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Glassware: Rinse glassware with a suitable solvent, collecting the rinsate as hazardous liquid waste. Then, wash the glassware with soap and water.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and any relevant hazard warnings.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.
-
Institutional Guidelines: All waste must be disposed of in accordance with your institution's and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the Disposal Workflow
This diagram outlines the systematic process for the safe disposal of waste generated from handling this compound.
Caption: A step-by-step guide for the proper segregation and disposal of waste.
By implementing these comprehensive safety and handling protocols, you can effectively mitigate the potential risks associated with this compound, fostering a secure and productive research environment.
References
- Sigma-Aldrich, Safety Data Sheet for Ethyl 3,5-dinitrobenzo
- Sigma-Aldrich, Safety Data Sheet for Ethyl 4-(dimethylamino)
- TCI Chemicals, Safety Data Sheet for Ethyl Benzoylform
- Fisher Scientific, Safety Data Sheet for Ethyl 3,5-dinitrobenzo
- Sigma-Aldrich, Safety D
- Sigma-Aldrich, Safety Data Sheet for Ethyl Benzo
- Carl ROTH, Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH)
- Fisher Scientific, Safety Data Sheet for Ethyl benzoylform
- Fisher Scientific, Safety Data Sheet for Ethyl benzoylform
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
